molecular formula C19H15FO2 B599612 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol CAS No. 147803-47-2

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Cat. No.: B599612
CAS No.: 147803-47-2
M. Wt: 294.325
InChI Key: GKMJSHZSALBUMI-UHFFFAOYSA-N
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Description

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol ( 147803-47-2) is a high-value biphenyl derivative supplied as a critical intermediate for pharmaceutical research and development . This compound, with a molecular formula of C19H15FO2 and a molecular weight of 294.32 g/mol, serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for drug discovery . As a fluorinated and benzyl-protected phenol, it is a key precursor for generating diverse chemical libraries. The benzyloxy group can be selectively removed to reveal the phenol functionality, while the fluorine atom allows for further functionalization via cross-coupling reactions, making it a valuable scaffold for structure-activity relationship (SAR) studies . Our product is provided with a minimum purity of 98% (NLT 98%) and requires storage at 2-8°C, sealed in a dry environment to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-fluoro-4-(4-phenylmethoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-18-12-16(8-11-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMJSHZSALBUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684578
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147803-47-2
Record name 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and analytical characterization of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol, a key intermediate in pharmaceutical research and development. The strategic incorporation of a fluorine atom and a benzyloxy protecting group on the biphenyl scaffold makes this molecule a versatile building block for the synthesis of complex, biologically active compounds.

Molecular Structure and Physicochemical Properties

This compound possesses a core biphenyl structure, which is prevalent in many biologically active molecules. The key functional groups that dictate its chemical behavior are the phenolic hydroxyl group, the fluorine substituent, and the benzyloxy ether.

The fluorine atom, with its high electronegativity, can significantly influence the molecule's pKa, metabolic stability, and binding affinity to target proteins.[1][2][3][4][5] The benzyloxy group serves as a common protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions to unmask the reactive phenol.

PropertyValueSource
CAS Number 147803-47-2[1][6][7]
Molecular Formula C₁₉H₁₅FO₂
Molecular Weight 294.32 g/mol
IUPAC Name 2-fluoro-4-(4-phenylmethoxyphenyl)phenol
Appearance White to off-white solid (Predicted)
Melting Point Not experimentally determined. Predicted to be in the range of 150-170 °C based on similar biphenyl structures.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO. (Predicted)
pKa (Phenolic OH) Not experimentally determined. The fluorine atom ortho to the hydroxyl group is expected to lower the pKa compared to the parent 4-hydroxybiphenyl, making it more acidic.

Synthesis and Purification

The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between the two phenyl rings.

Retrosynthetic Analysis and Proposed Synthetic Route

The retrosynthetic analysis suggests a disconnection at the biphenyl C-C bond, leading to two key precursors: a protected fluorophenol derivative and a benzyloxyphenylboronic acid.

Synthetic Route cluster_products Target Molecule cluster_reaction Suzuki-Miyaura Coupling Target 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Reactant1 4-(Benzyloxy)phenylboronic acid Reactant1->Target Reactant2 2-Fluoro-4-halophenol (X = Br, I) Reactant2->Target Catalyst Pd Catalyst + Base Catalyst->Target

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Experimental Protocol (Predicted)

This protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions.[8][9][10]

Materials:

  • 4-(Benzyloxy)phenylboronic acid (1.2 equivalents)

  • 2-Fluoro-4-bromophenol or 2-Fluoro-4-iodophenol (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(benzyloxy)phenylboronic acid, the chosen 2-fluoro-4-halophenol, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Purification_Workflow Start Crude Product Column Silica Gel Column Chromatography Start->Column Elution Elute with Hexane/Ethyl Acetate Gradient Column->Elution Fractions Collect and Analyze Fractions (TLC) Elution->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Sources

An In-depth Technical Guide to the Synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Biphenyls in Modern Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. The target molecule, 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol, is a valuable intermediate in the synthesis of more complex drug candidates, combining the key features of a fluorinated biphenyl with a versatile phenolic hydroxyl group. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Our synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its reliability and functional group tolerance. The pathway is designed in three key stages: the synthesis of the requisite boronic acid and aryl halide coupling partners, the pivotal carbon-carbon bond formation, and the final deprotection to yield the target phenol.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a convergent synthesis, as illustrated below. This approach allows for the independent preparation of two key fragments, which are then coupled in the later stages.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling cluster_2 Stage 3: Deprotection 4-Benzyloxyphenol 4-Benzyloxyphenol 4-(Benzyloxy)phenylboronic_acid 4-(Benzyloxy)phenylboronic acid 4-Benzyloxyphenol->4-(Benzyloxy)phenylboronic_acid   Protection & Borylation Protected_Biphenyl 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-yl benzyl ether 4-(Benzyloxy)phenylboronic_acid->Protected_Biphenyl Pd-catalyzed Coupling 4-Fluorophenol 4-Fluorophenol 2-Fluoro-4-bromophenol 2-Fluoro-4-bromophenol 4-Fluorophenol->2-Fluoro-4-bromophenol Bromination 2-Fluoro-4-bromophenol->Protected_Biphenyl Final_Product 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Protected_Biphenyl->Final_Product Hydrogenolysis

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Key Intermediates

Synthesis of 4-(Benzyloxy)phenylboronic acid

While commercially available, the synthesis of 4-(benzyloxy)phenylboronic acid from 4-benzyloxyphenol is a straightforward procedure involving ortho-lithiation followed by borylation.

Experimental Protocol:

  • To a solution of 4-benzyloxyphenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (2.2 equiv., 2.5 M in hexanes) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Cool the reaction mixture back to -78 °C and add triisopropyl borate (3.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-(benzyloxy)phenylboronic acid as a white solid.

Synthesis of 2-Fluoro-4-bromophenol

This key intermediate is synthesized via the electrophilic bromination of 4-fluorophenol. The regioselectivity is directed by the activating hydroxyl group to the ortho position.

Experimental Protocol:

  • In a 2 L reaction flask, dissolve 4-fluorophenol (1.785 mol) in 300 mL of dichloroethane.

  • Cool the solution to 5-10 °C in an ice bath.

  • Slowly add a solution of bromine (1.875 mol) in 150 mL of dichloroethane dropwise, maintaining the temperature between 5-10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and stir for 30 minutes.

  • Quench the reaction by adding a solution of sodium sulfite (0.26 mol) in 200 mL of water and stir for 30 minutes.

  • Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO3).

  • Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain 2-fluoro-4-bromophenol as a yellow liquid.

Stage 2: Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-(benzyloxy)phenylboronic acid and 2-fluoro-4-bromophenol to form the biphenyl linkage.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X ArBOH Ar'-B(OH)2 Base Base

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Key Pharmaceutical Intermediate

Abstract

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is a fluorinated biphenyl derivative of significant interest in pharmaceutical research and development. Its unique structure, featuring a benzyl-protected phenol and a fluorine atom, makes it a valuable and versatile building block for the synthesis of complex molecules and diverse chemical libraries. This guide provides a comprehensive overview of its core physicochemical properties, including its precise molecular weight, alongside detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the compound's primary applications as a critical intermediate in drug discovery and outlines essential safety and handling procedures for laboratory use.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine into these scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a strategically designed intermediate that leverages these principles. The benzyl group serves as a readily cleavable protecting group for the phenol, while the fluorine atom offers a site for further chemical modification or acts as a metabolic blocker. This compound is primarily utilized as a precursor for generating novel molecular entities for structure-activity relationship (SAR) studies, particularly in the development of new therapeutics.[1]

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in organic synthesis. These characteristics dictate reaction conditions, purification strategies, and storage requirements.

2.1 Chemical Structure

The structural representation of the molecule is depicted below.

Caption: 2D Structure of this compound

2.2 Data Summary

A compilation of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Weight 294.32 g/mol [1]
Molecular Formula C₁₉H₁₅FO₂[1]
IUPAC Name 2-fluoro-4-(4-phenylmethoxyphenyl)phenol[1]
CAS Number 147803-47-2[1]
Purity ≥98%[1]
Physical Form SolidN/A
Storage 2-8°C, sealed in a dry environment[1]
Synthesis and Purification

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach offers high yields and functional group tolerance. A representative protocol is detailed below.

3.1 Synthetic Workflow

The overall process from starting materials to the final, purified product can be visualized as a multi-step workflow.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Materials: 1. 4-(Benzyloxy)phenylboronic acid 2. 1-Bromo-3-fluoro-4-hydroxybenzene B Suzuki Coupling Reaction (Pd catalyst, base, solvent) A->B C Reaction Work-up (Quenching, Extraction) B->C D Crude Product C->D E Column Chromatography (Silica gel, eluent gradient) D->E F Solvent Removal (Rotary Evaporation) E->F G Final Product (>98% Purity) F->G

Caption: Synthesis and Purification Workflow Diagram.

3.2 Experimental Protocol: Suzuki Coupling

This protocol describes a common method for synthesizing the target compound.

Materials:

  • 4-(Benzyloxy)phenylboronic acid

  • 1-Bromo-3-fluoro-4-hydroxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(benzyloxy)phenylboronic acid (1.1 eq), 1-bromo-3-fluoro-4-hydroxybenzene (1.0 eq), potassium carbonate (2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ and PPh₃, ~2-5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical for efficiently facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle. The base (K₂CO₃) is essential for activating the boronic acid. A biphasic solvent system (toluene/water) is often used to dissolve both the organic and inorganic reagents.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. Expected signals include aromatic protons from the three phenyl rings, a singlet for the methylene (-CH₂-) protons of the benzyl group, and a broad singlet for the hydroxyl (-OH) proton.

    • ¹³C NMR: Shows signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. The analysis should show a molecular ion peak corresponding to the calculated mass of 294.32.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which should typically be above 98%.[1]

Applications and Research Significance

This compound is not typically an end-product but rather a high-value intermediate in multi-step syntheses.[1] Its primary significance lies in:

  • Drug Discovery: It serves as a key building block for synthesizing complex molecules with potential therapeutic applications. For instance, related biphenyl structures are investigated as selective receptor modulators or kinase inhibitors.[2]

  • Structure-Activity Relationship (SAR) Studies: The compound's structure allows for systematic modifications. The benzyl group can be deprotected to reveal a phenol, which can be further functionalized. The fluorine atom and the biphenyl linkage provide sites for introducing other chemical groups to explore how structural changes affect biological activity.[1][2]

  • Precursor for Advanced Materials: While less common, fluorinated biphenyls can be precursors for liquid crystals or other specialized organic materials.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[4] After handling, wash hands thoroughly.[5]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[4]

    • Skin Contact: Wash off with soap and plenty of water.[5]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

This compound is intended for research use only and is not for human or animal diagnostic or therapeutic use.[1]

Conclusion

This compound, with a molecular weight of 294.32 g/mol , is a well-defined and highly useful chemical intermediate. Its strategic design allows for straightforward incorporation into complex molecular targets through established synthetic methodologies like the Suzuki coupling. The combination of a protected phenol and a fluorine atom provides synthetic chemists with a versatile platform for drug discovery and SAR studies, making it a valuable asset in the pursuit of novel therapeutic agents. Proper handling and analytical verification are paramount to its successful application in research and development.

References
  • Dou, X., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry. [Link]

Sources

4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Drug Discovery

In the realm of drug development, the journey from a promising lead compound to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a drug candidate is its aqueous solubility.[1] Poor solubility can lead to a cascade of issues, including unreliable assay results, difficulties in formulation, and ultimately, poor bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest for its potential therapeutic applications. As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding, predicting, and experimentally determining the solubility of this and similar drug-like molecules.

Predicting the Solubility of this compound: A Structural Analysis

  • The Biphenyl Core: The foundation of the molecule is the [1,1'-biphenyl] system, which consists of two connected phenyl rings.[3] This core is highly lipophilic and contributes significantly to the compound's expected low aqueous solubility.

  • The Benzyloxy Group: The 4'-(Benzyloxy) group is a large, non-polar substituent that will further decrease water solubility. The ether linkage offers some polarity, but the presence of the additional phenyl ring enhances the overall lipophilicity of the molecule.

  • The Fluoro Group: The fluorine atom at the 3-position is a highly electronegative substituent.[8] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[8][9] However, it often increases lipophilicity, which can, in turn, decrease aqueous solubility.[10] The carbon-fluorine bond is very stable and can alter the electronic distribution of the molecule, potentially impacting its interactions with water.[9][11]

  • The Hydroxyl Group: The 4-ol (hydroxyl) group is a polar functional group capable of hydrogen bonding with water. This group will contribute to increasing the aqueous solubility of the compound.

Overall Expectation: Based on this structural analysis, this compound is predicted to have low aqueous solubility. The lipophilic nature of the biphenyl core and the benzyloxy group is likely to dominate over the solubilizing effect of the single hydroxyl group. Therefore, this compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or Class IV compound, signifying low solubility.[12][13]

The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[12][14][15]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[12] Given the predicted low solubility of this compound, understanding its BCS class is a critical first step in developing a suitable formulation strategy.[13][16]

Experimental Determination of Solubility: Protocols and Methodologies

To accurately characterize the solubility of this compound, experimental determination is essential. The two primary methods for solubility measurement are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. The most reliable method for its determination is the shake-flask method .[17][18]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[15]

  • Addition of Excess Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.[18]

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers (e.g., 1.2, 4.5, 6.8) add_compound Add Compound to Buffers prep_buffers->add_compound weigh_compound Weigh Excess Compound weigh_compound->add_compound agitate Agitate at Constant Temp (24-48 hours) add_compound->agitate separate Separate Phases (Centrifuge/Filter) agitate->separate quantify Quantify Concentration (e.g., HPLC-UV) separate->quantify analyze Determine Thermodynamic Solubility quantify->analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution.[19] It is often used in early drug discovery for high-throughput screening due to its speed and low sample consumption.[19]

Protocol: Kinetic Solubility by Anti-Solvent Precipitation

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate.

  • Precipitation Induction: The addition of the organic stock solution to the aqueous buffer creates a supersaturated solution, leading to precipitation.

  • Turbidity Measurement: The precipitation is detected by measuring the turbidity of the solution using a nephelometer or a plate reader.

  • Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility.

Diagram of Kinetic vs. Thermodynamic Solubility

G cluster_properties Thermodynamic Thermodynamic Solubility prop_thermo • Gold Standard • Low Throughput • Higher Sample Req. Thermodynamic->prop_thermo Kinetic Kinetic Solubility Non-Equilibrium State (Precipitation from Supersaturation) prop_kinetic • High Throughput • Low Sample Req. • Screening Tool Kinetic->prop_kinetic

Caption: Comparison of Solubility Measurement Types.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/ClassificationRationale
Molecular Weight 306.33 g/mol Calculated from the chemical formula (C₁₉H₁₅FO₂)
Aqueous Solubility LowBased on the lipophilic biphenyl core and benzyloxy group
LogP High (>4)Estimated based on the non-polar structural components
BCS Class Likely Class II or IVDue to predicted low solubility[12][13]

Table 2: Experimental Solubility Data for this compound

pHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
1.225Experimental ValueExperimental Value
4.525Experimental ValueExperimental Value
6.825Experimental ValueExperimental Value
1.237Experimental ValueExperimental Value
4.537Experimental ValueExperimental Value
6.837Experimental ValueExperimental Value

Strategies for Improving the Solubility of Poorly Soluble Compounds

Should experimental data confirm the low solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of non-polar compounds.

  • Surfactants: Micelle-forming surfactants can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[20]

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[21]

  • Solid-State Modifications: Techniques such as creating amorphous solid dispersions, micronization, or salt formation can improve the dissolution rate.[1]

Conclusion: A Pathway to Successful Drug Development

The solubility of this compound is a critical parameter that will profoundly impact its development as a potential therapeutic agent. While a structural analysis predicts low aqueous solubility, this guide provides the necessary framework for its empirical determination through robust experimental protocols. By understanding the underlying principles of solubility and employing appropriate analytical techniques, researchers can effectively characterize this compound and develop formulation strategies to overcome any solubility-related challenges, thereby paving the way for its successful progression through the drug development pipeline.

References

  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • GSC Online Press. An Overview of the Biopharmaceutics Classification System (BCS). [Link]

  • Dissolution Technologies. Biopharmaceutics Classification System: A Regulatory Approach. [Link]

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The Strategic Synthesis and Application of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol: A Core Scaffold for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Biphenyls in Modern Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal platform for designing molecules that can precisely interact with biological targets. The strategic introduction of fluorine atoms and other functional groups onto this scaffold can dramatically enhance a molecule's pharmacological profile, including its metabolic stability, binding affinity, and lipophilicity.[1][2] This guide focuses on a particularly promising starting material for drug discovery: 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol .

This molecule incorporates three key structural features that are highly advantageous for the development of novel therapeutics: a biphenyl core for structural rigidity, a fluorine atom to modulate electronic properties and block metabolic pathways, and differentially protected hydroxyl groups that allow for selective functionalization. The 4'-benzyloxy group serves as a stable protecting group for the phenol, while the free 4-hydroxyl group provides a reactive handle for further synthetic elaboration. This strategic design makes this compound a versatile precursor for the synthesis of a wide range of biologically active compounds, most notably Selective Estrogen Receptor Modulators (SERMs).[3][4]

This in-depth technical guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound in drug discovery. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols, and explore the pharmacological relevance of this important scaffold.

Strategic Synthesis: A Multi-step Approach to a Versatile Scaffold

The synthesis of this compound is best achieved through a convergent strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and mild reaction conditions.[5] The overall synthetic workflow involves the preparation of two key precursors, followed by their coupling and a final deprotection step.

cluster_0 Precursor Synthesis 1 cluster_1 Precursor Synthesis 2 cluster_2 Core Synthesis A 2-Fluoro-4-bromophenol C 1-Benzyloxy-2-fluoro-4-bromobenzene A->C Benzylation B Benzyl Bromide B->C I 4'-(Benzyloxy)-3-fluoro-4-(tert-butyldimethylsilyloxy)-1,1'-biphenyl C->I D 4-Bromophenol F 4-(tert-Butyldimethylsilyloxy)bromobenzene D->F Silyl Protection E TBDMSCl E->F H 4-(tert-Butyldimethylsilyloxy)phenylboronic acid pinacol ester F->H Miyaura Borylation G Bis(pinacolato)diboron G->H H->I Suzuki Coupling J This compound I->J Deprotection

Synthetic workflow for this compound.
Part 1: Synthesis of Precursors

1.1. Synthesis of 1-Benzyloxy-2-fluoro-4-bromobenzene

The benzylation of 2-fluoro-4-bromophenol is a straightforward Williamson ether synthesis. The use of a mild base such as potassium carbonate is crucial to deprotonate the phenol without promoting side reactions.

Experimental Protocol:

  • To a solution of 2-fluoro-4-bromophenol (1.0 eq.) in acetone or acetonitrile, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyloxy-2-fluoro-4-bromobenzene.

1.2. Synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid pinacol ester

To facilitate the Suzuki coupling, the hydroxyl group of 4-bromophenol is protected as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust enough to withstand the subsequent borylation and coupling reactions but can be selectively removed under mild conditions.[6][7] The protected bromophenol is then converted to its boronic acid pinacol ester via a Miyaura borylation reaction.

Experimental Protocol:

  • Protection: To a solution of 4-bromophenol (1.0 eq.) and imidazole (1.2 eq.) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) portionwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(tert-butyldimethylsilyloxy)bromobenzene, which can often be used in the next step without further purification.

  • Borylation: In a flame-dried flask, combine 4-(tert-butyldimethylsilyloxy)bromobenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane and heat the mixture at 80-90 °C for several hours, monitoring by GC-MS or TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 4-(tert-butyldimethylsilyloxy)phenylboronic acid pinacol ester.

Part 2: Suzuki-Miyaura Coupling and Final Deprotection

The core biphenyl structure is assembled via the Suzuki-Miyaura coupling of the two synthesized precursors. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates.[5][8] Following the successful coupling, the TBDMS protecting group is selectively cleaved to reveal the free phenol.

Experimental Protocol:

  • Suzuki Coupling: To a degassed mixture of 1-benzyloxy-2-fluoro-4-bromobenzene (1.0 eq.), 4-(tert-butyldimethylsilyloxy)phenylboronic acid pinacol ester (1.2 eq.), and a base such as potassium carbonate or cesium carbonate (2.0 eq.) in a solvent system like toluene/water or dioxane/water, add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).[5][8]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C until the starting materials are consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-(benzyloxy)-3-fluoro-4-(tert-butyldimethylsilyloxy)-1,1'-biphenyl.

  • Deprotection: Dissolve the silyl-protected biphenyl (1.0 eq.) in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Characterization and Physicochemical Properties

Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data based on its structure and data from closely related compounds.[9]

Analytical Technique Expected Data
¹H NMR Aromatic protons in the range of δ 6.8-7.5 ppm, a singlet for the benzylic CH₂ protons around δ 5.1 ppm, and a broad singlet for the phenolic OH.
¹³C NMR Signals for 19 distinct carbon atoms, including characteristic shifts for the carbon bearing the fluorine atom (with C-F coupling), the benzylic carbon, and the carbons of the two phenyl rings.
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 295.1132 for C₁₉H₁₅FO₂.
Melting Point Expected to be a crystalline solid with a defined melting point.
Appearance White to off-white solid.

Application in Drug Discovery: A Precursor for Selective Estrogen Receptor Modulators (SERMs)

The structural features of this compound make it an ideal starting material for the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to estrogen receptors (ERs) and can act as either agonists or antagonists depending on the target tissue.[7][10][11] This tissue-selective activity allows for the development of drugs that can provide the beneficial effects of estrogen in some tissues (e.g., bone) while blocking its potentially harmful effects in others (e.g., breast).[3]

The 4-hydroxyl group of this compound serves as a key attachment point for the side chains that are characteristic of many SERMs and are crucial for their tissue-selective activity. The 3-fluoro substituent can enhance binding affinity to the estrogen receptor and improve the metabolic stability of the final compound.[1] The 4'-benzyloxy group can be deprotected in a later synthetic step to reveal another phenolic hydroxyl group, a common feature in many SERM pharmacophores that is critical for receptor binding.

Potential Therapeutic Applications of SERMs derived from this scaffold include:

  • Osteoporosis: By acting as estrogen agonists in bone, SERMs can help to maintain bone density and reduce the risk of fractures.[12][13][14][15]

  • Breast Cancer: In breast tissue, where estrogen can promote the growth of hormone receptor-positive tumors, SERMs act as antagonists, blocking the effects of estrogen and inhibiting cancer cell proliferation.[16][17][18][19]

  • Menopausal Symptoms: SERMs can also be used to alleviate some of the symptoms of menopause.

Mechanism of Action: The SERM Signaling Pathway

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a ligand to the ER induces a conformational change in the receptor, leading to its dimerization and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes. The nature of the ligand (estrogen or SERM) determines the final conformation of the receptor-ligand complex, which in turn dictates the recruitment of coactivator or corepressor proteins. This differential recruitment of coregulatory proteins is the molecular basis for the tissue-specific agonist and antagonist effects of SERMs.[10][11][20]

SERM_Pathway cluster_0 cluster_1 cluster_2 SERM SERM ER Estrogen Receptor (ER) SERM->ER Binding ERE Estrogen Response Element (ERE) on DNA ER->ERE Dimerization & Translocation Coactivator Coactivator Proteins ERE->Coactivator Recruitment (Agonist Tissue) Corepressor Corepressor Proteins ERE->Corepressor Recruitment (Antagonist Tissue) Agonist_Action Agonist Action (e.g., Bone) Coactivator->Agonist_Action Gene Transcription Antagonist_Action Antagonist Action (e.g., Breast) Corepressor->Antagonist_Action Gene Repression

Sources

The Rising Profile of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds.[1] The introduction of strategic substitutions, such as benzyloxy and fluorine moieties, can profoundly modulate the physicochemical and biological properties of these molecules. This technical guide provides an in-depth exploration of the biological activities of 4'-(benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol and its derivatives. We will delve into their potential as antimicrobial, antioxidant, and anticancer agents, grounded in established scientific literature on structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, mechanisms of action, and experimental protocols relevant to this promising class of compounds.

Introduction: The Architectural Significance of Substituted Biphenyls

Biphenyl derivatives form the core of numerous therapeutic agents due to their unique conformational flexibility and ability to engage with diverse biological targets.[1] The two phenyl rings can rotate relative to each other, allowing the molecule to adopt various conformations suitable for binding to different protein pockets. The specific biological activity of a biphenyl derivative is heavily influenced by the nature and position of its substituents.

The subject of this guide, the this compound scaffold, incorporates several key features that are anticipated to confer significant biological activity:

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a critical pharmacophore, often involved in hydrogen bonding interactions with biological targets. It is also a key contributor to the antioxidant properties of phenolic compounds.

  • Benzyloxy Group (-OCH₂Ph): The benzyloxy group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. The benzyl moiety can also engage in pi-stacking interactions with aromatic residues in protein binding sites.

  • Fluorine Atom (-F): The introduction of a fluorine atom can have a multifaceted impact on a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.[2]

This guide will systematically explore the evidence-based potential of this scaffold in three key therapeutic areas.

Synthesis of this compound Derivatives

While a direct synthesis for the parent compound is not explicitly detailed in the readily available literature, a plausible synthetic route can be devised based on established methodologies for creating substituted biphenyls and benzyl ethers. A common and effective method for forming the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a Suzuki-Miyaura coupling between a protected 4-bromophenol derivative and a suitable boronic acid.

G cluster_0 Retrosynthesis Target 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Intermediate_1 Protected Biphenyl Target->Intermediate_1 Deprotection Reactant_1 4-(Benzyloxy)phenylboronic acid Intermediate_1->Reactant_1 Suzuki Coupling Reactant_2 Protected 4-Bromo-2-fluorophenol Intermediate_1->Reactant_2 Suzuki Coupling

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar syntheses reported in the literature.[3][4]

  • Protection of 4-Bromo-2-fluorophenol:

    • Dissolve 4-bromo-2-fluorophenol in a suitable solvent (e.g., dichloromethane).

    • Add a protecting group for the hydroxyl moiety (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction and purify the protected product by column chromatography.

  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, combine the protected 4-bromo-2-fluorophenol, 4-(benzyloxy)phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed.

    • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the resulting protected biphenyl derivative by column chromatography.

  • Deprotection:

    • Dissolve the protected biphenyl derivative in a suitable solvent (e.g., THF).

    • Add a deprotecting agent (e.g., tetrabutylammonium fluoride for a silyl protecting group).

    • Stir the reaction at room temperature until deprotection is complete.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Antimicrobial Activity

The growing threat of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Biphenyl derivatives have shown promise in this area.[1] The structural features of this compound suggest potential for antibacterial and antifungal activity.

Rationale for Antimicrobial Potential
  • Hydroxylated Biphenyls: The presence of hydroxyl groups on the biphenyl scaffold is often associated with antimicrobial activity. These groups can disrupt bacterial cell membranes and interfere with essential enzymatic processes.

  • Fluorine Substitution: Fluorine substitution can enhance the antimicrobial potency of a molecule. For example, some fluorinated carbazole derivatives have demonstrated effective inhibition of Gram-positive bacteria.[5]

  • Lipophilicity: The benzyloxy group increases the lipophilicity of the molecule, which may facilitate its passage through the lipid-rich cell membranes of microorganisms.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

    • Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbes in medium) and negative (medium only) controls.

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Anticipated Results

Based on studies of structurally similar compounds, it is plausible that derivatives of this compound could exhibit significant activity against Gram-positive bacteria, and potentially some activity against Gram-negative bacteria and fungi.[6]

Table 1: Hypothetical MIC Values for this compound Derivatives

DerivativeS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
Parent Compound8 - 32>6416 - 64
Derivative with additional -OH4 - 1632 - 648 - 32
Derivative with -CF₃2 - 816 - 324 - 16

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Phenolic compounds are well-known for their antioxidant properties.[7][8]

Mechanism of Antioxidant Action

The primary mechanism by which phenolic compounds exert their antioxidant effect is through hydrogen atom donation from their hydroxyl groups to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

G Phenol Ar-OH Phenoxy_Radical Ar-O• Phenol->Phenoxy_Radical + R• Radical R• Neutralized_Radical RH Phenoxy_Radical->Neutralized_Radical + H

Caption: Free radical scavenging by a phenolic compound.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9]

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • Add the test compound or standard to the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[9]

  • Preparation of ABTS•⁺ Solution:

    • Mix ABTS stock solution with potassium persulfate and allow it to stand in the dark for 12-16 hours to generate the radical cation.

    • Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add various concentrations of the test compound or standard to the diluted ABTS•⁺ solution.

  • Measurement:

    • After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

Expected Outcomes

The presence of the phenolic hydroxyl group in the this compound scaffold strongly suggests that these compounds will exhibit antioxidant activity. The potency will likely be influenced by the electronic effects of the substituents on the stability of the resulting phenoxy radical.

Table 2: Predicted IC₅₀ Values for Antioxidant Activity

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compound20 - 5015 - 40
Ascorbic Acid (Standard)~25~15

Anticancer Activity

Many biphenyl derivatives have been investigated for their potential as anticancer agents.[10] The structural features of the target scaffold, particularly the fluorine substitution, suggest that these compounds may possess antiproliferative properties.

Rationale for Anticancer Potential
  • Fluorinated Compounds in Oncology: Fluorine-containing molecules are prevalent in oncology. The presence of fluorine can enhance the compound's ability to interact with target enzymes and can improve its pharmacokinetic profile.[2][11] For instance, the well-known chemotherapy drug 5-fluorouracil exerts its effect by interfering with DNA and RNA synthesis.[12]

  • Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis, in cancer cells. Hydroxylated biphenyl compounds have been shown to induce apoptosis in melanoma cells.[10]

  • Cell Cycle Arrest: Another common mechanism of anticancer drugs is the induction of cell cycle arrest, preventing cancer cells from proliferating.

Experimental Protocol: MTT Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells.

Potential Mechanisms of Action and Further Investigations

Should the MTT assay reveal significant antiproliferative activity, further experiments would be necessary to elucidate the mechanism of action.

G Compound 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol derivative Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Compound->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death ROS_Generation Increased ROS Production Apoptosis_Induction->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis_Induction->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation DNA_Damage DNA Damage Caspase_Activation->DNA_Damage DNA_Damage->Cell_Death

Caption: Potential anticancer mechanisms of action.

Table 3: Hypothetical IC₅₀ Values for Anticancer Activity

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)5 - 20
A549 (Lung Cancer)10 - 40
HCT116 (Colon Cancer)8 - 30

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related compounds, derivatives of this scaffold are predicted to possess a compelling range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The strategic combination of a phenolic hydroxyl group, a lipophilic benzyloxy moiety, and an electronegative fluorine atom provides a rich platform for further chemical exploration and biological evaluation.

Future research should focus on the synthesis and in-depth biological testing of a library of these derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and pathways through which these compounds exert their effects. The insights gained from such studies will be invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of this exciting class of molecules, paving the way for their potential translation into clinical candidates.

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The Strategic Role of Fluorine in Modulating the Bioactivity of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a detailed examination of the role of the fluorine atom in the biological activity of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol, a biphenyl derivative with potential applications in drug discovery. We will explore how the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—contribute to enhanced metabolic stability, altered receptor binding affinity, and modified bioavailability. Through a synthesis of theoretical principles, experimental data, and practical methodologies, this document serves as a comprehensive resource for professionals engaged in the rational design and development of novel therapeutics.

Introduction: The Biphenyl Scaffold and the Fluorine Advantage

Biphenyl and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Their conformational flexibility allows for optimal interaction with a variety of biological targets. However, unsubstituted biphenyls can be susceptible to metabolic degradation, primarily through oxidative processes mediated by cytochrome P450 (CYP450) enzymes.[1] This metabolic vulnerability can lead to a short half-life and reduced bioavailability, limiting their therapeutic potential.

The strategic incorporation of fluorine into the biphenyl structure, as seen in this compound, is a well-established strategy to overcome these limitations.[2][3] Fluorine's unique properties can significantly enhance the drug-like characteristics of a molecule.[2][4]

Key Physicochemical Properties of Fluorine in Drug Design:
  • High Electronegativity: Fluorine is the most electronegative element, which can alter the electron distribution within a molecule. This can impact the acidity (pKa) of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting membrane permeability and receptor interactions.[2][5]

  • Small Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to replace hydrogen without introducing significant steric hindrance, often leading to improved binding affinity at the target receptor.[6][7]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is significantly stronger (bond energy of ~485 kJ/mol) than the carbon-hydrogen (C-H) bond (~416 kJ/mol).[3] This increased bond strength makes the C-F bond more resistant to enzymatic cleavage, a key factor in enhancing metabolic stability.[1][8]

  • Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule.[7][9] This can enhance membrane permeability and facilitate passage across biological barriers, such as the blood-brain barrier, potentially improving bioavailability.[2][10]

This guide will delve into how these fundamental properties of fluorine specifically contribute to the biological activity profile of this compound.

The Multifaceted Role of Fluorine in this compound Activity

The fluorine atom at the 3-position of the biphenyl core in this compound is not merely a passive substituent. It actively modulates the molecule's biological and pharmacological properties through several key mechanisms.

Enhancement of Metabolic Stability

A primary role of fluorine in this context is to block metabolic oxidation.[1] The C-H bond at the 3-position of the biphenyl ring is a potential site for hydroxylation by CYP450 enzymes. By replacing this hydrogen with a fluorine atom, this metabolic pathway is effectively blocked due to the high strength of the C-F bond.[1][3] This leads to a longer in vivo half-life and increased exposure of the target tissue to the active compound.

The electron-withdrawing nature of the fluorine atom can also deactivate the aromatic ring towards oxidative metabolism at other positions.[5] This inductive effect further contributes to the overall metabolic robustness of the molecule.

Modulation of Receptor Binding and Potency

The introduction of fluorine can significantly influence the binding affinity and potency of a ligand for its target receptor.[2] In the case of this compound, which may act as a modulator of nuclear receptors like the estrogen receptor, the fluorine atom can participate in several types of interactions within the receptor's ligand-binding pocket.[11][12][13]

  • Electrostatic and Polar Interactions: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with polar residues in the binding site.[6][7]

  • Hydrogen Bonding: While a weak hydrogen bond acceptor, fluorine can still form hydrogen bonds with suitable donor groups in the receptor.[6][7]

  • Conformational Control: The presence of the fluorine atom can influence the preferred conformation of the biphenyl rings. While biphenyls are generally non-planar, the degree of twisting can be affected by ortho-substituents.[14] This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to a lower entropic penalty upon binding and thus higher affinity.

The sum of these interactions can lead to a significant increase in the potency of the fluorinated analog compared to its non-fluorinated counterpart.

Altered Physicochemical Properties and Bioavailability

Fluorination impacts key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyEffect of FluorinationConsequence for this compound
Lipophilicity (logP/logD) Generally increases.[7][9]Enhanced membrane permeability and potential for better oral bioavailability.[2][10]
Acidity (pKa) Increases acidity of nearby protons.[2][5]The phenolic hydroxyl group becomes more acidic, affecting its ionization state and interaction with the target.
Solubility Can be decreased due to increased lipophilicity.A potential trade-off that needs to be balanced for optimal formulation and absorption.

The increased lipophilicity imparted by the fluorine atom can improve the compound's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[2] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Experimental Validation: Protocols and Methodologies

To empirically determine the impact of the fluorine atom, a comparative analysis with the non-fluorinated parent compound, 4'-(Benzyloxy)-[1,1'-biphenyl]-4-ol, is essential. The following experimental workflows are critical for elucidating the structure-activity relationship (SAR).

Synthesis of this compound and its Non-Fluorinated Analog

The synthesis of these compounds can be achieved through established cross-coupling methodologies, such as the Suzuki coupling, followed by etherification. A general synthetic scheme is outlined below.

Synthesis cluster_A Step 1: Suzuki Coupling cluster_B Alternative Step 1: Etherification A 3-Fluoro-4-hydroxyphenylboronic acid C Pd Catalyst, Base A->C B 4'-Bromo-benzyloxybenzene B->C D 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol C->D E 3-Fluoro-[1,1'-biphenyl]-4,4'-diol F Benzyl bromide, Base E->F G 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol F->G

Caption: General synthetic routes to this compound.

A detailed, step-by-step protocol for a related etherification is as follows:

Protocol: Synthesis of 1-(Benzyloxy)-3-bromobenzene [15]

  • Dissolution: To a stirred solution of 3-bromophenol (10.0 g, 58.2 mmol) in acetonitrile (MeCN, 150 mL) at room temperature, add potassium carbonate (K2CO3, 10.94 g, 79.2 mmol).

  • Addition of Reagent: Add benzyl bromide (6.9 mL, 9.94 g, 58.2 mmol) to the mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Dilute the reaction with water (150 mL) and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

In Vitro Metabolic Stability Assay

This assay is crucial for quantifying the effect of fluorine on metabolic clearance.[1]

Protocol: Microsomal Stability Assay [1]

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Add the test compound (fluorinated and non-fluorinated analogs) to the reaction mixture and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Microsomal_Stability_Workflow A Prepare Microsome/ NADPH Mixture B Add Test Compound A->B C Incubate at 37°C B->C D Sample at Time Points C->D E Quench Reaction D->E F LC-MS/MS Analysis E->F G Calculate t½ and CLint F->G

Caption: Workflow for an in vitro microsomal stability assay.

Receptor Binding and Functional Assays

To assess the impact of fluorine on biological activity, receptor binding and functional assays are essential. For a compound potentially targeting estrogen receptors, the following assays are relevant.[11][12]

Protocol: Competitive Binding Assay

  • Preparation: Prepare a reaction mixture containing the target receptor (e.g., ERα or ERβ), a radiolabeled ligand with known affinity (e.g., [3H]-estradiol), and a scintillation proximity assay (SPA) bead system.

  • Competition: Add increasing concentrations of the test compounds (fluorinated and non-fluorinated) to the reaction mixture.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Detection: Measure the radioactivity using a scintillation counter. The displacement of the radiolabeled ligand by the test compound results in a decrease in the signal.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) can be determined and converted to a binding affinity constant (Ki).

Protocol: Reporter Gene Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) and transfect them with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with varying concentrations of the test compounds in the presence or absence of the natural ligand (e.g., estradiol).

  • Incubation: Incubate the cells to allow for receptor activation and reporter gene expression.

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity versus the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Perspectives

The strategic placement of a fluorine atom in the this compound structure exemplifies a powerful approach in modern drug design. The fluorine atom is not a mere spectator; it actively enhances metabolic stability by blocking oxidative pathways and modulates receptor binding affinity and potency through a combination of electronic and steric effects. Furthermore, it fine-tunes the physicochemical properties of the molecule to improve its pharmacokinetic profile.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these principles. By systematically comparing the fluorinated compound with its non-fluorinated analog, researchers can gain a deep understanding of the structure-activity relationships at play.

Looking forward, the insights gained from studying the role of fluorine in this and similar molecules can be applied to the rational design of new chemical entities with improved therapeutic indices. The continued development of novel fluorination methods will further expand the toolbox of medicinal chemists, enabling the synthesis of increasingly complex and effective fluorinated drugs.[16] The judicious use of fluorine will undoubtedly remain a key strategy in the quest for safer and more effective medicines.

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The Multifaceted Role of the Benzyloxy Group in Modern Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl motif is a privileged scaffold in medicinal chemistry and materials science, necessitating robust and versatile synthetic strategies for its construction. The benzyloxy group (BnO-), a seemingly simple substituent, plays a pivotal and multifaceted role in these syntheses. This technical guide moves beyond a cursory overview to provide an in-depth analysis of the benzyloxy group's function, not merely as a protecting group, but as a strategic element that influences reaction outcomes. We will explore the causality behind its selection, the mechanistic underpinnings of its application in palladium-catalyzed cross-coupling reactions, and the precise protocols for its introduction and cleavage. This guide is designed to equip researchers with the expert insights required to leverage the benzyloxy group for the efficient and strategic synthesis of complex biphenyl-containing molecules.

Strategic Imperative: Why the Benzyloxy Group is a Workhorse in Complex Synthesis

In the intricate chess game of multi-step organic synthesis, every functional group must be carefully managed. The hydroxyl group, particularly the phenolic hydroxyl common in biphenyl precursors, is reactive and can interfere with the organometallic intermediates central to C-C bond formation. The benzyloxy group serves as an ideal "mask" or protecting group for this functionality.[1] Its utility stems from a crucial balance: it is exceptionally stable under a wide array of reaction conditions, yet it can be removed selectively and cleanly under predictable circumstances.[2][3]

The benzyl (Bn) group's strategic value can be distilled into three core functions that will be explored in this guide:

  • Robust Protection: It provides reliable protection of hydroxyl groups against bases, acids, and many nucleophilic and electrophilic reagents.[4]

  • Electronic and Steric Modulation: As a substituent, it influences the electronic properties of the aromatic ring, which can affect the kinetics and success of cross-coupling reactions.[5]

  • Orthogonal Deprotection: It can be cleaved under conditions that leave other common protecting groups, such as silyl ethers, intact, allowing for complex, sequential manipulations.[1]

The Benzyloxy Group as a Hydroxyl Protecting Group: Installation and Removal

The primary and most frequent role of the benzyloxy group is the temporary masking of a hydroxyl moiety. The choice to use a benzyl ether is a strategic one, predicated on its stability and the reliable methods available for its eventual removal.

Installation: Formation of the Benzyl Ether

The most common method for installing a benzyl group is the Williamson Ether Synthesis , which involves the deprotonation of the parent alcohol or phenol followed by an SN2 reaction with a benzyl halide.

Causality Behind Experimental Choices:

  • Base Selection: For phenols, a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is usually sufficient due to the acidity of the phenolic proton. For less acidic aliphatic alcohols, a stronger base such as sodium hydride (NaH) is required to ensure complete deprotonation.[4]

  • Solvent: DMF or acetone are excellent choices as they are polar enough to dissolve the reagents but are aprotic, preventing them from interfering with the nucleophilic alkoxide.

Experimental Protocol: Benzylation of 3-Bromophenol

This protocol details the protection of a phenolic hydroxyl group, a common first step before incorporating the aryl bromide into a cross-coupling reaction.[5]

  • Reagent Setup: To a solution of 3-bromophenol (1.0 eq) in acetone (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Benzylating Agent: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired 1-bromo-3-(benzyloxy)benzene.

For substrates that are sensitive to basic conditions, an alternative is the use of benzyl trichloroacetimidate in the presence of a catalytic amount of a strong acid like triflic acid (TfOH).[4][6]

Cleavage: The Strategic Removal of the Benzyl Group

The true power of the benzyl group lies in the diverse and reliable methods for its removal. The choice of deprotection strategy is critical and depends entirely on the other functional groups present in the molecule.

This is the premier method for benzyl ether cleavage due to its exceptionally mild conditions and clean byproducts (the desired alcohol and toluene).[2]

Mechanism of Action: The reaction proceeds on the surface of a heterogeneous palladium catalyst. Molecular hydrogen adsorbs onto the palladium surface and cleaves to form active palladium hydride species. The benzyl ether's C-O bond is then reductively cleaved by these active hydrogen species.[2]

Causality Behind Experimental Choices:

  • Catalyst: 10% Palladium on carbon (Pd/C) is the most common and cost-effective choice. For more sterically hindered or stubborn ethers, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[6]

  • Solvent: The reaction rate is highly solvent-dependent. The order of efficiency is typically THF > Acetic Acid > Ethanol > Methanol > Toluene.[6] Ethanol or methanol are often chosen for their balance of reactivity and ease of removal.

  • Hydrogen Source: Hydrogen gas, typically supplied from a balloon or a pressurized Parr shaker system, is the standard. For substrates with other reducible groups (e.g., alkenes), transfer hydrogenation using a hydrogen donor like formic acid or 1,4-cyclohexadiene can be a milder alternative.[4][7]

Experimental Protocol: Debenzylation via Hydrogenolysis

  • Reaction Setup: In a round-bottom flask, dissolve the benzyloxy-substituted biphenyl (1.0 eq) in ethanol (0.1 M). To this solution, carefully add 10% Pd/C (typically 10 mol % Pd).

  • Hydrogen Atmosphere: Seal the flask and carefully evacuate the air using a vacuum pump, then backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is fully exchanged.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Safety: Caution: The Pd/C catalyst is pyrophoric when dry and exposed to air. Upon completion, carefully vent the hydrogen and flush the flask with an inert gas (nitrogen or argon). Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the catalyst. The Celite pad should be washed thoroughly with methanol and should not be allowed to dry out before being properly disposed of.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

When hydrogenolysis is incompatible with other functional groups in the molecule (e.g., alkenes, alkynes, nitro groups), cleavage with strong Lewis acids provides a powerful alternative.

Mechanism of Action: The Lewis acid (e.g., BCl₃, BBr₃) coordinates to the ether oxygen atom. This coordination weakens the benzylic C-O bond, facilitating its cleavage, often by a nucleophilic attack from the halide counter-ion.[6]

Experimental Protocol: BCl₃ Mediated Debenzylation

  • Reaction Setup: Dissolve the benzyl ether (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.5-2.0 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C and allow it to slowly warm to 0 °C or room temperature, monitoring by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Work-up and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Summary: Comparison of Deprotection Methods
FeatureCatalytic HydrogenolysisLewis Acid CleavageOxidative Cleavage
Typical Reagents H₂, Pd/C, Pd(OH)₂/C[6]BBr₃, BCl₃, AlCl₃[6][8]DDQ, CAN, Oxone[3][4][9]
Mechanism Reductive C-O bond cleavage[2]Lewis acid coordination and bond scission[6]Oxidation at benzylic position, then hydrolysis[9]
Advantages Very mild, clean byproducts (toluene)[2]Tolerates reducible groups (alkenes, alkynes)Orthogonal to many other groups; useful for PMB ethers[4]
Disadvantages Intolerant of reducible groups, catalyst can be pyrophoric[3][6]Harsh conditions, stoichiometric reagents, potential for side reactionsPrimarily for electron-rich benzyl ethers (e.g., PMB), requires stoichiometric oxidant

Role in Palladium-Catalyzed Biphenyl Synthesis

Beyond protection, the benzyloxy group is an active participant in the key bond-forming step: the palladium-catalyzed cross-coupling reaction. Its steric and electronic properties can significantly influence the reaction's efficiency. The Suzuki-Miyaura coupling is the most widely used method for constructing biphenyls and serves as an excellent case study.[10][11][12]

The Suzuki-Miyaura Coupling: A Brief Overview

The Suzuki-Miyaura reaction couples an organoboron compound (like a phenylboronic acid) with an organohalide (like a benzyloxy-substituted bromobenzene) in the presence of a palladium catalyst and a base.[11][12] The reaction proceeds via a well-established catalytic cycle.


}

Suzuki-Miyaura Catalytic Cycle for Biphenyl Synthesis.

Influence of the Benzyloxy Group in the Coupling Reaction
  • Electronic Effects: The benzyloxy group is an electron-donating group (EDG) through resonance. When attached to the aryl halide partner, this EDG character can slightly deactivate the C-X bond towards oxidative addition (the first and often rate-limiting step of the cycle). However, this effect is generally modest and easily overcome by proper catalyst and ligand selection.

  • Steric Effects: A benzyloxy group in the ortho position presents significant steric bulk. This can hinder the approach of the bulky palladium catalyst to the C-X bond, potentially slowing down the oxidative addition step. In some cases, this steric hindrance can be exploited to achieve selectivity in molecules with multiple potential coupling sites.[13]

Experimental Protocol: Suzuki-Miyaura Synthesis of a Benzyloxy-Biphenyl

This protocol describes the coupling of 2-(benzyloxy)-4-bromobenzaldehyde with 3,4,5-trimethoxyphenylboronic acid, a reaction optimized for high yield.[10]

  • Reagent Setup: In a reaction vessel, combine 2-(benzyloxy)-4-bromobenzaldehyde (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, palladium(II) acetate (Pd(OAc)₂, 0.05 eq).

  • Solvent and Degassing: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of ~0.2 M. Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 110 °C under an inert atmosphere and stir until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the solution with water (3x) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the target biphenyl.

Integrated Synthetic Workflow: Protection, Coupling, and Deprotection

The true utility of the benzyloxy group is realized in multi-step sequences where it enables the core transformation and is then cleanly removed to reveal the final product.


}

Integrated workflow for biphenyl synthesis.

This three-stage process represents a robust and highly general strategy for the synthesis of hydroxylated biphenyls, which are common structural motifs in natural products and pharmaceuticals. The stability of the benzyl ether allows for the often harsh conditions of the palladium-catalyzed coupling, and its clean removal via hydrogenolysis in the final step ensures a high yield of the desired product without compromising other sensitive parts of the molecule.

Conclusion and Future Outlook

The benzyloxy group is an indispensable tool in the synthetic chemist's arsenal for the construction of biphenyls. Its primary function as a robust and reliably cleavable protecting group for hydroxyls is unparalleled. As demonstrated, its role extends beyond simple protection, with its electronic and steric properties subtly influencing the outcome of the critical C-C bond-forming reactions. Understanding the causality behind protocol choices—from the selection of a base in benzylation to the choice of solvent in hydrogenolysis—empowers researchers to troubleshoot, optimize, and design more efficient synthetic routes. As the demand for increasingly complex and functionalized biphenyl structures continues to grow in drug discovery and materials science, a masterful command of the strategic application of the benzyloxy group will remain a key determinant of synthetic success.

References

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  • Takahashi, K., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 8031-8038. Retrieved January 16, 2026, from [Link]

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  • Takahashi, K., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 8031-8038. Retrieved January 16, 2026, from [Link]

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Methodological & Application

synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol via Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound, a valuable biphenyl derivative for research and development in pharmaceuticals and material science. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This guide delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, a detailed step-by-step experimental protocol, and strategies for optimization and troubleshooting.

Introduction: The Significance of Substituted Biphenyls and the Suzuki Coupling Advantage

Substituted biphenyls are a class of "privileged structures" frequently encountered in medicinal chemistry, agrochemicals, and organic electronics.[2][3] The specific target molecule, this compound, incorporates several key functional groups: a hydroxyl group amenable to further derivatization, a fluorine atom which can enhance metabolic stability and binding affinity in drug candidates, and a benzyl ether protecting group.[3]

The Suzuki-Miyaura coupling reaction stands as a premier method for constructing biaryl systems.[1][4] Its widespread adoption is due to several key advantages over other cross-coupling methods:

  • Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures, preserving sensitive functional groups.[5][6]

  • High Functional Group Tolerance: A broad array of functional groups are compatible with the reaction conditions.[5]

  • Reagent Availability and Stability: Organoboron reagents are often commercially available or readily prepared, and they are generally stable to air and moisture, unlike many other organometallic reagents.[1]

  • Low Toxicity: The boron-containing byproducts are typically non-toxic and easily removed by aqueous work-up.[1][2]

This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of this and similar functionalized biphenyl compounds.

Reaction Scheme and Catalytic Cycle

The synthesis involves the coupling of an aryl halide, 2-fluoro-4-iodophenol , with an organoboron reagent, 4-(benzyloxy)phenylboronic acid , catalyzed by a palladium(0) complex in the presence of a base.

Overall Reaction Scheme:

(Where Ph = Phenyl, OBn = Benzyloxy)

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-fluoro-4-iodophenol, forming a Pd(II) intermediate. This is often the rate-determining step.[1][4]

  • Transmetalation: The organoboron compound, activated by the base to form a more nucleophilic boronate species, transfers its organic group (the 4-benzyloxyphenyl moiety) to the Pd(II) complex, displacing the halide.[4][8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][10]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_aryl Ar¹-Pd(II)L₂-X ox_add->pd2_aryl transmetal Transmetalation pd2_aryl->transmetal pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product aryl_halide Ar¹-X (2-Fluoro-4-iodophenol) aryl_halide->ox_add boronic_acid Ar²-B(OR)₂ + Base (4-Benzyloxyphenylboronic acid) boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mg)EquivalentsSupplier
2-Fluoro-4-iodophenolC₆H₄FIO238.00238.01.0Commercially Available
4-(Benzyloxy)phenylboronic acidC₁₃H₁₃BO₃228.05285.11.2Commercially Available[11]
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5657.80.05 (5 mol%)Commercially Available[12]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276.42.0Commercially Available
1,4-Dioxane (anhydrous)C₄H₈O₂88.118 mL-Solvent
Water (degassed)H₂O18.022 mL-Solvent
Rationale for Component Selection
  • Boronic Acid: 4-(Benzyloxy)phenylboronic acid is used in a slight excess (1.2 eq.) to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.[10] The pinacol ester version can also be used, which sometimes offers enhanced stability.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commonly used air-stable pre-catalyst that directly provides the active Pd(0) species upon dissolution.[12] For more challenging substrates, catalyst systems using other palladium sources (e.g., Pd(OAc)₂) with more electron-rich and bulky ligands (e.g., SPhos) could be explored.[5][14]

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species required for transmetalation.[4][8][9] Its solubility in the aqueous phase of the solvent system facilitates the reaction.

  • Solvent System: A biphasic mixture of 1,4-dioxane and water is employed. Dioxane effectively dissolves the organic coupling partners and the palladium complex, while water dissolves the inorganic base, bringing it into the reaction interface where it can activate the boronic acid.[4]

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) in a flame-dried Schlenk flask. B 2. Add Solvents (Dioxane and Water) A->B C 3. Degas Mixture (Argon bubbling for 15-20 min) B->C D 4. Add Catalyst (Pd(PPh₃)₄ under Argon) C->D E 5. Heat Reaction (Stir at 90 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool & Quench (Cool to RT, add water) F->G H 8. Extract Product (Ethyl Acetate, 3x) G->H I 9. Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) H->I J 10. Purify via Chromatography (Silica gel column) I->J K 11. Characterize Product J->K

Sources

Application Note: High-Purity Isolation of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol via Optimized Flash Chromatography with HPLC-Based Purity Verification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol, a key intermediate in pharmaceutical research and development.[1] Due to its bifunctional nature, possessing both a polar phenolic hydroxyl group and a large, nonpolar benzyloxy-biphenyl scaffold, achieving high purity can be challenging. This guide details a systematic approach beginning with method development using Thin-Layer Chromatography (TLC), followed by a robust normal-phase flash column chromatography protocol for bulk purification, and concluding with a high-resolution reversed-phase HPLC method for definitive purity assessment. The causality behind each experimental choice is explained to empower researchers to adapt this methodology to similar biphenyl compounds.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal chemistry. Its structure contains a polar phenolic group, which is a strong hydrogen bond donor and interacts powerfully with polar stationary phases, and a large, hydrophobic biphenyl backbone protected by a benzyl group. This amphipathic character necessitates a carefully optimized chromatographic strategy to remove common impurities such as unreacted starting materials, coupling side-products, or deprotected analogs.

This guide prioritizes normal-phase flash chromatography for preparative-scale purification. This choice is based on its cost-effectiveness, scalability, and direct correlation with preliminary TLC analysis. The strong adsorption of the phenolic moiety to silica gel provides a powerful handle for separation, which can be finely modulated by the mobile phase composition.[2][3] To validate the purification, an orthogonal reversed-phase HPLC method is employed, which leverages a biphenyl stationary phase to achieve superior selectivity for aromatic compounds through enhanced π-π interactions.[4][5][6]

Foundational Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, a rapid and inexpensive TLC analysis is essential to determine the optimal mobile phase (eluent).[7][8] The goal is to identify a solvent system that provides clear separation between the target compound and all impurities, with an ideal Retention Factor (Rf) of 0.25-0.35 for the target compound. This Rf range ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front (poor separation) or sticking to the baseline (requiring excessive solvent).[9]

Protocol 2.1: TLC Analysis
  • Plate Preparation: Using a soft pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).

  • Spotting: Use a microcapillary tube to apply a small spot of the prepared sample onto the origin line.[10] If available, also spot reference standards for starting materials on separate lanes.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to ascend via capillary action until it is ~1 cm from the top of the plate.[7]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Selecting the Eluent System

The polarity of the eluent is the most critical factor. For polar compounds on a silica plate, increasing the eluent's polarity decreases the Rf value. A mixture of a nonpolar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate, EtOAc) is standard.

Eluent System (Hexanes:EtOAc)Expected Rf of Target CompoundRecommendation
90:10High (> 0.6)Too nonpolar. Increase EtOAc content.
70:30Optimal (~0.3) Good starting point for column chromatography.
50:50Low (< 0.1)Too polar. Decrease EtOAc content.
100% EtOAcAt origin (0.0)Much too polar.

Table 1: Guideline for selecting an appropriate mobile phase via TLC screening.

Preparative Purification by Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude material. The column dimensions and solvent volumes should be scaled accordingly for different quantities.

Core Principles of the Workflow

The purification process follows a logical sequence designed to maximize resolution and recovery. The workflow begins with careful column packing, followed by a dry-loading technique to introduce the sample in a concentrated band, and concludes with controlled elution and fraction collection.

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation A Select Eluent via TLC (Target Rf ~0.3) B Prepare Silica Slurry in Nonpolar Solvent A->B Determines Eluent C Pack Column Uniformly B->C Pour Slurry G Load Powder onto Packed Column C->G Creates Sample Layer D Dissolve Crude Product in Minimal DCM E Adsorb onto Celite® or Silica Gel D->E Mix F Evaporate to Free-Flowing Powder E->F Rotary Evaporation H Equilibrate Column with 100% Nonpolar Solvent I Run Column with Pre-determined Eluent (Isocratic or Gradient) H->I Apply Air Pressure J Collect Fractions Sequentially I->J Monitor Elution K Analyze Fractions by TLC J->K Spot Each Fraction L Combine Pure Fractions K->L Identify Pure Fractions M Evaporate Solvent L->M Under Reduced Pressure N Final Purity Check by HPLC M->N Confirm >98% Purity

Figure 1: Workflow for Flash Column Chromatography Purification.
Protocol 3.1: Step-by-Step Purification

Materials & Equipment:

  • Crude this compound

  • Silica Gel (for flash chromatography, e.g., 40-63 µm particle size)

  • Celite® 545 or additional silica gel (for dry loading)

  • Solvents: Hexanes, Ethyl Acetate (HPLC Grade)

  • Glass chromatography column with stopcock

  • Collection vessels (test tubes or flasks)

  • Air or Nitrogen source with regulator for applying pressure

Procedure:

  • Column Preparation (Slurry Packing):

    • For 1g of crude material, use a column ~2-3 cm in diameter and ~30-40g of silica gel.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.

    • In a separate beaker, create a slurry of the silica gel in the nonpolar component of your eluent (e.g., Hexanes).[11]

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the mass of the crude product in Celite® or silica gel to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. This step is critical as it ensures the sample is introduced to the column in a narrow, concentrated band, which maximizes separation.[11]

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a uniform layer. Gently place a thin layer of sand on top to prevent disturbance.

    • Carefully add the eluent (pre-mixed at the ratio determined by TLC) to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm/min descent of the solvent front).

    • Begin collecting fractions immediately. The size of the fractions should be proportional to the column volume.

    • Monitor the separation by collecting small samples from the eluting fractions and spotting them on a TLC plate.

  • Isolation:

    • Once the desired product has fully eluted, analyze the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.[11]

    • The resulting solid or oil should be dried under high vacuum to remove residual solvents.

Purity Verification by Reversed-Phase HPLC

An orthogonal analytical technique is necessary to provide a trustworthy assessment of purity. Reversed-phase HPLC separates compounds based on hydrophobicity, which is a different mechanism than the polarity-based separation of normal-phase chromatography.[12] For biphenyl compounds, a Biphenyl stationary phase is highly recommended as it offers unique selectivity driven by π-π interactions between the phase and the aromatic analyte, often resolving impurities that co-elute on standard C18 columns.[4][6][13]

G A Mobile Phase A Water + 0.1% Formic Acid C HPLC System Pump Injector Column Oven (30 °C) UV Detector (254 nm) A->C B Mobile Phase B Acetonitrile + 0.1% Formic Acid B->C D Column Biphenyl Phase (e.g., 150 x 4.6 mm, 5 µm) C->D:f0 F F D:f1->F E Purified Product (in Mobile Phase) E->C

Figure 2: HPLC System Configuration for Purity Analysis.
Protocol 4.1: HPLC Method Parameters
ParameterRecommended SettingRationale
Column Biphenyl Phase (e.g., Restek Raptor Biphenyl)Provides enhanced π-π interactions for superior aromatic selectivity.[4][13]
Dimensions 150 x 4.6 mm, 5 µmStandard analytical column dimensions.
Mobile Phase A Water + 0.1% Formic AcidAcidifier improves peak shape for phenolic compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier. Acetonitrile is preferred over methanol for C18-like selectivity on biphenyl phases.[4]
Gradient 50% B to 95% B over 15 minutesA gradient ensures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 254 nmThe biphenyl system strongly absorbs UV light.
Injection Vol. 5 µL
Sample Prep. ~0.1 mg/mL in 50:50 Water:Acetonitrile

Table 2: Recommended HPLC parameters for final purity analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product Won't Elute from Column Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., Ethyl Acetate) in the eluent.
Poor Separation (Co-elution) Rf values of components are too close. / Column was overloaded. / Sample band was too diffuse.- Re-optimize the mobile phase with TLC, possibly trying a third solvent component. - Reduce the amount of crude material loaded onto the column. - Ensure you are using a dry-loading technique.
Streaking on TLC/Column Sample is too acidic/basic. / Sample is too concentrated. / Compound is degrading on silica.- Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the eluent. - Dilute the sample before spotting on TLC. - Consider an alternative stationary phase like alumina or reversed-phase chromatography.
Cracked Silica Bed Column packed unevenly or solvent was added too quickly, generating heat.Repack the column carefully, ensuring a homogenous slurry and adding solvent slowly down the sides of the column.

Table 3: Common issues and solutions in flash chromatography.

Conclusion

The protocol described herein provides a reliable and systematic method for obtaining high-purity this compound. By leveraging TLC for rapid method development, employing a well-executed normal-phase flash chromatography procedure, and verifying the outcome with an optimized reversed-phase HPLC method, researchers can confidently produce material suitable for the stringent demands of drug discovery and development. The principles of stationary and mobile phase selection discussed can be broadly applied to the purification of other functionalized biaryl compounds.

References

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  • Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS. Available from: [Link]

  • Guillarme, D., & D'Atri, V. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA. Available from: [Link]

  • Das, S. (2013). Thin layer chromatography. PubMed. Available from: [Link]

  • Przybyciel, M. (2005). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Le, P. N. et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: [Link]

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mass spectrometry analysis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a complex biphenyl ether derivative, this molecule is representative of structures encountered in pharmaceutical development, particularly as active pharmaceutical ingredients (APIs), metabolites, or impurities.[1][2] This guide is designed for researchers, analytical chemists, and drug development professionals, offering detailed protocols, mechanistic insights into ionization and fragmentation, and robust methodologies for reliable characterization.

Introduction and Scientific Context

The structural characterization of small molecules is a critical step throughout the drug development lifecycle, from discovery to quality control.[3] this compound possesses several key functional groups—a biphenyl core, a fluoro substituent, a hydroxyl group, and a benzyloxy ether—that influence its chemical behavior and require a sophisticated analytical approach for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3] This application note focuses on employing Electrospray Ionization (ESI) for its efficacy with moderately polar molecules and Collision-Induced Dissociation (CID) to elicit structurally informative fragment ions.[4][5] Understanding the gas-phase chemistry of the protonated molecule is paramount for developing robust analytical methods and interpreting the resulting data with confidence.

Foundational Principles: Ionization and Fragmentation

Ionization: Electrospray Ionization (ESI)

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.[5][6] For this compound (Exact Mass: 294.1056 Da), the presence of the hydroxyl and ether oxygen atoms provides sites for protonation. Therefore, analysis in positive ion mode is the logical choice, which is expected to yield a strong signal for the protonated molecule, [M+H]⁺, at m/z 295.1134.

The choice of ESI is based on the compound's polarity. The hydroxyl group makes it suitable for ESI, whereas a less polar analogue might be better suited for Atmospheric Pressure Chemical Ionization (APCI).[7]

Fragmentation: Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) via CID is used to generate a unique fragmentation "fingerprint" for the molecule.[4] The protonated precursor ion (m/z 295.11) is isolated and subjected to collisions with an inert gas (e.g., argon or nitrogen). This collision energy is converted into internal energy, leading to the cleavage of the weakest chemical bonds.[4]

For this specific molecule, the C-O bond of the benzyl ether is the most labile site. The primary fragmentation event is the homolytic or heterolytic cleavage at this position. This leads to two highly probable and diagnostic fragmentation pathways:

  • Loss of a Benzyl Radical: Cleavage of the ether bond can result in the loss of a benzyl radical (•CH₂Ph), leading to a stable cation.

  • Formation of the Tropylium Ion: A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This occurs through rearrangement of the initial benzyl cation. This fragment is often the most abundant in the product ion spectrum and serves as a key structural indicator.

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_0 Precursor Ion Selection (Q1) cluster_1 Collision-Induced Dissociation (Q2) cluster_2 Fragment Ion Analysis (Q3) Precursor [M+H]⁺ This compound m/z 295.11 CID Collision with N₂ or Ar Precursor->CID Isolation F1 Tropylium Ion C₇H₇⁺ m/z 91.05 CID->F1 Major Pathway F2 [M+H - C₇H₈]⁺ Loss of Toluene m/z 203.05 CID->F2 Minor Pathway

Caption: Proposed CID fragmentation of protonated this compound.

Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure reproducibility and accuracy, from sample preparation to data acquisition.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Create Working Standard (e.g., 1 µg/mL in 50:50 ACN:H₂O) prep1->prep2 lc Inject Sample onto UPLC/HPLC System prep2->lc ms Acquire Data (Full Scan & MS/MS) lc->ms process Extract Ion Chromatograms (XIC) ms->process confirm Confirm Fragmentation Pattern process->confirm

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Protocol: Sample and Standard Preparation

Objective: To prepare a clean, soluble sample at a concentration suitable for LC-MS analysis.

Materials:

  • This compound reference standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water with 0.1% Formic Acid

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 1.0 mg of the reference standard and transfer it to a 1.0 mL volumetric flask. Dissolve and bring to volume with methanol. Mix thoroughly. This stock is stable for several weeks when stored at 2-8°C.

  • Working Standard (1.0 µg/mL): Perform a serial dilution from the stock solution. For example, pipette 10 µL of the 1.0 mg/mL stock into a 10 mL volumetric flask. Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

  • System Suitability/QC Sample: Use the 1.0 µg/mL working standard for system suitability checks.

  • Sample Preparation: For unknown samples, dissolve them in methanol or a suitable solvent and dilute into the mobile phase-like solution (50:50 ACN:H₂O with 0.1% formic acid) to a final concentration expected to be within the instrument's linear range.

Causality: The use of 0.1% formic acid in the final diluent and mobile phase is critical. It acidifies the solution, promoting the formation of the [M+H]⁺ ion in the ESI source, thereby enhancing signal intensity.[8]

Protocol: Liquid Chromatography

Objective: To achieve chromatographic separation of the analyte from potential impurities or matrix components, ensuring a clean signal for MS detection. A reversed-phase C18 column is chosen for its excellent retention of moderately nonpolar aromatic compounds.

ParameterRecommended SettingRationale
Instrument UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)Provides high-resolution separation.
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, offering good retention.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and peak shapes.
Injection Vol. 2 µLMinimizes peak broadening.
Gradient See table belowTo elute the analyte with good peak shape.

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
0.5 5
4.0 95
5.0 95
5.1 5

| 6.0 | 5 |

Protocol: Mass Spectrometry

Objective: To optimize instrument parameters for the sensitive detection of the precursor ion and its characteristic fragment ions.

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer (e.g., Sciex QTRAP, Thermo Orbitrap, Agilent Q-TOF).

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePromotes formation of [M+H]⁺.
Capillary Voltage +3500 VOptimizes the electrospray process.
Source Temp. 150 °CAids in desolvation.
Desolvation Temp. 400 °CEvaporates solvent from droplets.
Desolvation Gas Nitrogen, 800 L/hrFacilitates droplet shrinkage.
Collision Gas ArgonUsed for Collision-Induced Dissociation.
Scan Type 1 Full Scan (or TOF-MS)To detect the [M+H]⁺ precursor ion.
Scan Range 1 m/z 100-400Covers the expected mass of the precursor.
Scan Type 2 Product Ion Scan (MS/MS)To generate the fragmentation spectrum.
Precursor Ion m/z 295.11The isolated protonated molecule.
Collision Energy (CE) 25-35 eVRequires optimization to maximize fragment intensity.
Scan Range 2 m/z 50-300To detect all relevant fragment ions.

Data Analysis and Interpretation

  • Confirmation of Precursor Ion: In the full scan data, extract the ion chromatogram for m/z 295.11. The retention time should be consistent and the peak shape sharp. High-resolution mass spectrometry (HRMS) should confirm the mass with an accuracy of <5 ppm.

  • Analysis of Product Ion Spectrum: Examine the MS/MS spectrum acquired from the fragmentation of m/z 295.11.

    • Primary Confirmation: The presence of a strong peak at m/z 91.05 (tropylium ion) is a highly confident indicator of the benzyloxy moiety.

    • Secondary Confirmation: Look for the fragment at m/z 203.05 , corresponding to the loss of neutral toluene from the precursor ion.

  • Quantitative Analysis: For quantitation, a Multiple Reaction Monitoring (MRM) method can be developed using a triple quadrupole instrument. The following MRM transitions are recommended:

    • Primary (Quantifier): 295.1 -> 91.1

    • Secondary (Qualifier): 295.1 -> 203.1

System Validation and Trustworthiness

To ensure the reliability of the data, the following steps must be taken before analyzing unknown samples:

  • Mass Accuracy Check: Calibrate the mass spectrometer according to the manufacturer's guidelines.

  • System Suitability Test (SST): Inject the working standard (e.g., 1 µg/mL) five or six times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <15%.

  • Blank Injection: Inject a solvent blank between samples to check for carryover. Carryover should be less than 0.1% of the peak area of the preceding sample.

References

  • Beccaria, M. & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157. [Link]

  • LCGC North America. (2016). Application of LCMS in small-molecule drug development. Drug Discovery & Development. [Link]

  • Antil, S., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry, 33(18), 1440-1448. [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Chemistry and Biochemistry Department Resources. [Link]

  • Zhang, M., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Journal of Mass Spectrometry, 45(5), 497-509. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Dong, M. W. & Hu, A. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wikipedia. (2024). Collision-induced dissociation. Wikipedia. [Link]

  • Wikipedia. (2024). Electrospray ionization. Wikipedia. [Link]

  • Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Farkas, E., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615. [Link]

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Application Notes and Protocols for the Utilization of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The biaryl scaffold, particularly the fluorinated biphenyl core, represents a privileged structure in modern medicinal chemistry, forming the backbone of numerous targeted kinase inhibitors. This guide provides an in-depth exploration of the synthetic utility of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol, a versatile building block for this class of therapeutics. While this specific reagent exemplifies a common structural motif, its direct application in widely marketed pharmaceuticals is not extensively documented. Therefore, this document will use the synthesis of Dabrafenib , a potent BRAF kinase inhibitor, as a comprehensive case study to illustrate the core principles and synthetic strategies applicable to this class of compounds. We will delve into the rationale behind the use of the fluoro-biphenyl moiety, provide detailed protocols for key synthetic transformations, and discuss the strategic implementation of protecting groups.

The Strategic Importance of the Fluoro-Biphenyl Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] The design of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a cornerstone of modern drug discovery. The 4'-hydroxy-[1,1'-biphenyl] scaffold has emerged as a highly successful framework for achieving both potency and selectivity.

The key attributes of this scaffold, as represented by this compound, are:

  • Structural Rigidity and Vectorial Projection: The biphenyl core provides a rigid platform that minimizes conformational flexibility. This pre-organization reduces the entropic penalty of binding to the target kinase and allows for the precise vectorial projection of other functional groups into key interaction pockets within the ATP-binding site.

  • The Role of Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry.[2] A fluorine substituent, such as the one at the 3-position in our model compound, can profoundly influence a molecule's properties:

    • Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

    • Modulation of pKa: As the most electronegative element, fluorine can lower the pKa of nearby functional groups, which can be critical for optimizing binding interactions or improving cell permeability.[3]

    • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with the protein target, including hydrogen bonds and dipole-dipole interactions, which can significantly enhance binding potency.[4][5][6]

  • The Phenolic Hydroxyl Group: The hydroxyl group, often protected as a benzyloxy ether during synthesis, is a crucial pharmacophore. It frequently acts as a hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase active site.

Case Study: The Synthesis of Dabrafenib, a BRAF Inhibitor

Dabrafenib is an FDA-approved inhibitor of BRAF kinase, specifically targeting the V600E mutation found in approximately 50% of melanomas.[1] Its structure features a core biaryl-like system that exemplifies the principles discussed above. The synthesis of Dabrafenib provides an excellent practical illustration of the construction of such molecules.

The BRAF/MEK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, driving uncontrolled tumor growth.[7] Dabrafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling.

BRAF_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibition Dabrafenib_Synthesis Dabrafenib Dabrafenib Intermediate_A Thiazole Core Intermediate_A->p1 Intermediate_B Fluorinated Aniline Derivative Intermediate_B->Dabrafenib Sulfonamidation Intermediate_B->p2 Intermediate_C Pyrimidine Fragment Intermediate_C->p1 Intermediate_D Sulfonamide Side Chain Intermediate_D->p2 p1->Dabrafenib Coupling & Final Steps p2->Dabrafenib Sulfonamidation

Caption: General synthetic workflow for Dabrafenib assembly.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Core Synthesis

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons, making it indispensable in pharmaceutical synthesis. [8][9][10][11]The following protocol is a representative example for the synthesis of a key biaryl intermediate analogous to those used in the preparation of Dabrafenib.

Reaction: Coupling of a boronic acid/ester with an aryl halide.

Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
2-Fluoro-3-nitro-bromobenzene220.012.20 g10.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol220.052.42 g11.0
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.56347 mg0.3 (3 mol%)
Potassium Carbonate (K₂CO₃)138.214.15 g30.0
1,4-Dioxane-40 mL-
Water (degassed)-10 mL-

Procedure:

  • Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-fluoro-3-nitro-bromobenzene (2.20 g, 10.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (2.42 g, 11.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe. Stir the mixture to form a suspension.

  • Catalyst Addition: Add Pd(PPh₃)₄ (347 mg, 0.3 mmol) to the flask under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-fluoro-4'-hydroxy-[1,1'-biphenyl]-3'-nitro product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, particularly at the lab scale. The Pd(0) species is crucial for the oxidative addition step of the catalytic cycle.

  • Base: An aqueous base, such as K₂CO₃, is required to activate the boronic acid/ester for transmetalation with the palladium complex.

  • Solvent System: A mixture of an organic solvent (dioxane) and water is often used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protecting Group Strategy: The Utility of the Benzyloxy Group

In the synthesis of complex molecules like kinase inhibitors, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. The phenol in our model compound, this compound, is protected as a benzyl ether.

Why Protect the Phenol?

  • The free phenol is acidic and can interfere with the basic conditions of the Suzuki coupling.

  • The phenoxide, formed under basic conditions, could potentially coordinate to the palladium catalyst, inhibiting its activity.

  • Protecting the phenol ensures that the Suzuki coupling proceeds cleanly and efficiently at the desired positions.

Deprotection Protocol: Hydrogenolysis of a Benzyl Ether

The benzyl ether is a robust protecting group that can be readily removed under mild conditions by catalytic hydrogenation, a process known as hydrogenolysis.

  • Setup: Dissolve the benzyloxy-protected biphenyl compound (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL) in a flask.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10 mol% by weight) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a Parr hydrogenator for larger scale reactions). Evacuate and backfill the flask with hydrogen three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected phenol, 4'-hydroxy-3-fluoro-[1,1'-biphenyl]-X, which is often a key intermediate or the final product.

Conclusion

The this compound scaffold and its analogues are powerful building blocks in the rational design and synthesis of potent and selective kinase inhibitors. Through the detailed examination of the synthesis of Dabrafenib, we have illustrated the critical role of palladium-catalyzed cross-coupling reactions, the strategic importance of fluorine substitution, and the necessity of robust protecting group strategies. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted therapeutics.

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (URL: [Link])

  • Fluorine in drug discovery: Role, design and case studies. (URL: Not provided, but conceptually supported by multiple sources)
  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (URL: [Link])

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - Bohrium. (URL: [Link])

  • Scheme 5. Chemical route to the synthesis of dabrafenib. - ResearchGate. (URL: [Link])

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - NIH. (URL: [Link])

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs - Preprints.org. (URL: [Link])

  • WO2016059548A1 - Processes for the preparation of dabrafenib - Google P
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (URL: [Link])

  • Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... - ResearchGate. (URL: [Link])

  • WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google P
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (URL: [Link])

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC - NIH. (URL: [Link])

  • Full article: The role of fluorine in medicinal chemistry. (URL: [Link])

  • improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed. (URL: [Link])

  • Searching new structural scaffolds for BRAF inhibitors. An integrative study using theoretical and experimental techniques - PubMed. (URL: [Link])

  • Design and Synthesis of Macrocyclic Peptide BRAF-WT Dimerization Inhibitors for the Treatment of Metastatic Melanoma - Scholar Commons. (URL: [Link])

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Application Notes and Protocols for the Debenzylation of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Debenzylation in Phenolic Biphenyl Synthesis

The benzyl ether is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions. However, its timely and efficient removal is paramount to unmasking the final phenolic hydroxyl group, a critical step in the synthesis of numerous biologically active molecules and advanced materials. The target molecule, 4'-(benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol, presents a common yet nuanced challenge. As a precursor to a fluorinated biphenylol, a structural motif prevalent in medicinal chemistry and materials science, its successful debenzylation is of significant interest.[1] The presence of a fluorine atom introduces an electronic perturbation that must be considered when selecting a deprotection strategy, as it can influence the reactivity of the aryl ether bond.

This guide provides a comprehensive overview of robust and field-proven protocols for the debenzylation of this compound. We will delve into the mechanistic underpinnings of each method, offering a rationale for experimental choices and providing detailed, step-by-step protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal debenzylation strategy for this specific substrate and analogous aryl benzyl ethers.

Method 1: Catalytic Hydrogenolysis - The Workhorse of Debenzylation

Catalytic hydrogenolysis is often the method of choice for benzyl ether cleavage due to its clean reaction profile, typically yielding only the desired phenol and toluene as a byproduct. The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a noble metal catalyst, most commonly palladium on carbon (Pd/C).

Mechanism of Action

The generally accepted mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis of the resulting palladium-alkoxide intermediate. The fluorine substituent on the biphenyl ring is unlikely to interfere with this process, although its electron-withdrawing nature may slightly modulate the reaction kinetics.

G cluster_catalyst Palladium Catalyst Surface Pd_surface Pd(0) Intermediate1 Ar-O-Pd(II)-Bn Pd_surface->Intermediate1 Reactant Ar-O-Bn Reactant->Intermediate1 Oxidative Addition H2 H₂ Intermediate2 Ar-O-Pd(II)-H H2->Intermediate2 H₂ Activation Intermediate1->Intermediate2 Reductive Elimination of Toluene Intermediate2->Pd_surface Product Ar-OH Intermediate2->Product Reductive Elimination Byproduct Toluene G Reactant Ar-O-Bn Adduct Ar-O(Bn)-BBr₃ Reactant->Adduct BBr3 BBr₃ BBr3->Adduct Intermediate [Ar-O(Bn)-BBr₂]⁺ + Br⁻ Adduct->Intermediate Ionization Products Ar-O-BBr₂ + BnBr Intermediate->Products Sₙ2 Attack Final_Product Ar-OH Products->Final_Product Workup Aqueous Workup Workup->Final_Product

Sources

Application Notes and Protocols for the Strategic Use of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry

The [1,1'-biphenyl] scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its inherent rigidity, coupled with the potential for functionalization on both phenyl rings, provides a versatile platform for designing molecules with tailored pharmacological profiles. The strategic introduction of substituents allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making the biphenyl motif a privileged structure in drug discovery. This application note focuses on a specific, strategically designed biphenyl derivative, 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol , and its application in structure-activity relationship (SAR) studies, particularly in the context of nuclear receptor modulation.

The deliberate incorporation of a fluorine atom at the 3-position and a benzyloxy group at the 4'-position is not arbitrary. Each modification serves a distinct purpose in probing and optimizing molecular interactions with biological targets. The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's properties. Its high electronegativity can alter the acidity of adjacent functional groups, introduce favorable electrostatic interactions with the target protein, and block sites of metabolic degradation, thereby enhancing metabolic stability.[1][2][3][4] The benzyloxy group provides a bulky, lipophilic substituent that can explore hydrophobic pockets within a receptor's binding site. Furthermore, the ether linkage offers a point for modification to explore the impact of linker length and flexibility on biological activity.

This document will provide a comprehensive guide to the synthesis of this compound, outline a strategic framework for its use in SAR studies targeting nuclear receptors such as the Estrogen Receptor Alpha (ERα) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and provide detailed protocols for key biological assays.

Chemical Synthesis: A Modular Approach

The synthesis of this compound is best approached through a convergent strategy, with the Suzuki-Miyaura cross-coupling reaction being the key step for forming the biphenyl core.[5][6][7] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good to excellent yields.

Protocol 1: Synthesis of this compound

Reaction Scheme:

Synthesis_Scheme cluster_0 Reactant 1 cluster_1 Reactant 2 cluster_2 Catalyst & Base cluster_3 Product A 3-Fluoro-4-hydroxyphenylboronic acid D This compound A->D Suzuki-Miyaura Coupling B 1-(Benzyloxy)-4-bromobenzene B->D C Pd(PPh3)4 K2CO3 C->D

A schematic of the Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Fluoro-4-hydroxyphenylboronic acid

  • 1-(Benzyloxy)-4-bromobenzene[8]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-fluoro-4-hydroxyphenylboronic acid (1.2 equivalents) and 1-(benzyloxy)-4-bromobenzene (1.0 equivalent).

  • Add potassium carbonate (3.0 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Structure-Activity Relationship (SAR) Studies

This compound is a versatile scaffold for SAR studies aimed at developing selective nuclear receptor modulators.[9][10][11][12][13][14] The distinct functionalities of this molecule provide multiple points for chemical modification to probe the ligand-receptor interactions.

Key Structural Features for SAR Exploration:
  • 3-Fluoro Substituent: The fluorine atom's position and electronic properties are critical. SAR studies can involve synthesizing analogs with fluorine at other positions (e.g., 2-fluoro or 2',3'-difluoro) or replacing it with other small electron-withdrawing or -donating groups (e.g., -CN, -Cl, -CH₃) to assess the impact on potency and selectivity.

  • 4'-Benzyloxy Group: The benzyloxy moiety can be modified to explore the hydrophobic pocket of the receptor. Analogs with different substituents on the benzyl ring (e.g., -F, -Cl, -OCH₃) can be synthesized to probe electronic and steric effects. The length of the alkyl chain in the ether linkage can also be varied (e.g., phenethoxy, phenylpropoxy) to optimize interactions within the binding pocket.

  • 4-Hydroxyl Group: The phenolic hydroxyl group is often a key hydrogen bond donor. Esterification or etherification of this group can determine its necessity for activity. Furthermore, its position can be shifted to explore alternative hydrogen bonding interactions.

Hypothetical SAR Study Targeting Estrogen Receptor Alpha (ERα)

The biphenyl scaffold is a known pharmacophore for ERα modulators.[10][13][15][16][17] A hypothetical SAR study could explore the potential of this compound derivatives as selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs).

SAR Logic Flowchart:

SAR_Logic A Core Scaffold: This compound B Modification of 3-Fluoro Group (Position and Nature) A->B C Modification of 4'-Benzyloxy Group (Substituents and Linker) A->C D Modification of 4-Hydroxyl Group (Position and Derivatization) A->D E Biological Evaluation: ERα Binding Affinity ERα Transcriptional Activity Cell Proliferation Assay B->E C->E D->E

A flowchart illustrating the SAR exploration strategy.

Compound R¹ (Position 3) R² (Position 4') ERα Binding IC₅₀ (nM) MCF-7 Proliferation IC₅₀ (µM)
Parent -F-OCH₂Ph505
Analog 1 -H-OCH₂Ph15015
Analog 2 -Cl-OCH₂Ph454
Analog 3 -F-OCH₂(4-F-Ph)302.5
Analog 4 -F-OH20025
Analog 5 -F-OCH₂Ph>1000 (O-Methylated)>50

This is a hypothetical data table for illustrative purposes.

Interpretation of Hypothetical Data:

  • Analog 1 vs. Parent: Removal of the 3-fluoro group decreases both binding affinity and anti-proliferative activity, highlighting the positive contribution of the fluorine atom.

  • Analog 2 vs. Parent: Replacing fluorine with chlorine results in a slight improvement in activity, suggesting that a larger halogen at this position is tolerated and may enhance interactions.

  • Analog 3 vs. Parent: Introduction of a fluorine atom on the benzyl ring significantly improves activity, indicating that this region of the binding pocket can accommodate further halogen interactions.

  • Analog 4 vs. Parent: Removal of the benzyl group drastically reduces activity, demonstrating the importance of the hydrophobic benzyloxy moiety for potent binding.

  • Analog 5 vs. Parent: Methylation of the 4-hydroxyl group abolishes activity, confirming its essential role as a hydrogen bond donor.

Experimental Protocols for Biological Evaluation

Protocol 2: ERα Competitive Binding Assay

This assay determines the ability of a test compound to compete with a fluorescently labeled estrogen for binding to the ERα ligand-binding domain (LBD).

Materials:

  • ERα LBD protein

  • Fluormone™ ES2 (fluorescently labeled estradiol)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 384-well black plates

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a fixed concentration of ERα LBD protein to each well.

  • Add a fixed concentration of Fluormone™ ES2 to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization (FP) using a suitable plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the fluorescent ligand binding.

Protocol 3: PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate or inhibit the transcriptional activity of PPARγ.[18][19][20][21]

Materials:

  • HEK293 cells stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Rosiglitazone (positive control agonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Seed the HEK293 reporter cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or rosiglitazone for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • For antagonist activity, co-treat the cells with a fixed concentration of rosiglitazone and varying concentrations of the test compound.

  • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 4: MTT Cell Viability Assay

This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.[9][10][11][15][16]

Materials:

  • MCF-7 (ERα-positive breast cancer) or other relevant cell lines

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well tissue culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that reduces cell viability by 50%.

Protocol 5: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.[12][14][22][23][24]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Incubate the test compound (at a fixed concentration, e.g., 1 µM) with human liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) of the compound.

Conclusion

This compound represents a strategically designed molecular scaffold for conducting insightful SAR studies. The modular nature of its synthesis allows for the systematic modification of its key structural features. By combining targeted chemical synthesis with a suite of robust biological assays, researchers can effectively probe the intricate interactions between this class of compounds and their biological targets. The application notes and protocols provided herein offer a comprehensive framework for leveraging this versatile molecule in the quest for novel and improved therapeutic agents, particularly in the realm of nuclear receptor modulation.

References

  • Sharma, D., Kumar, S., & Narasimhan, B. (2018). Estrogen alpha receptor antagonists for the treatment of breast cancer: a review. [Source, URL not available][15]

  • Sharma, D., Kumar, S., & Narasimhan, B. (2018). Estrogen alpha receptor antagonists for the treatment of breast cancer: a review. [Source, URL not available][15]

  • (2021). Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. Molecules, 26(4), 783.[13][17]

  • (2011). Design, synthesis and bioevaluation of novel candidate selective estrogen receptor modulators. European Journal of Medicinal Chemistry, 46(9), 4359-4367.[9]

  • (2019). Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry, 62(24), 11301-11323.[14]

  • (2021). Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. Molecules, 26(4), 783.[13][17]

  • (2023). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. RSC Medicinal Chemistry.[12]

  • (2021). Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. Molecules, 26(4), 783.[13][17]

  • (2019). Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry, 62(24), 11301-11323.[14]

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  • (2003). Design and synthesis of fluorinated RXR modulators. Bioorganic & Medicinal Chemistry Letters, 13(19), 3191-3195.[31][32]

  • (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. Bioorganic & Medicinal Chemistry Letters, 18(3), 1110-1115.[33]

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Application Notes & Protocols: The Strategic Deployment of Fluorinated Biphenyls in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Synthesis of Stability and Functionality

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[4][5][6] When this powerful element is integrated into the biphenyl scaffold, a privileged structure known for its rigid yet tunable nature, the resulting fluorinated biphenyl moiety offers a compelling platform for designing novel therapeutics.[7][8] This guide provides an in-depth exploration of the applications of fluorinated biphenyls, detailing the rationale behind their use, practical synthetic protocols, and illustrative case studies of their success in approved pharmaceuticals.

The Physicochemical Impact of Fluorinating the Biphenyl Core

The introduction of fluorine onto a biphenyl ring system is not a trivial modification; it is a strategic decision aimed at modulating key drug-like properties. The causality behind these choices is rooted in fundamental chemical principles.

  • Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation.[9][10] Aromatic rings are often susceptible to hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position effectively shields it from enzymatic attack due to the high strength of the C-F bond, thereby increasing the drug's half-life and bioavailability.[11][12]

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (CF₃) can also enhance membrane permeability and facilitate passage across the blood-brain barrier, a critical feature for CNS-active drugs.[1][10]

  • Modulation of pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect.[9][11] When placed near a basic functional group (e.g., an amine), it can lower the pKa. This reduction in basicity can lead to decreased off-target ion channel binding and improved oral absorption by ensuring the molecule is in a more neutral, membrane-permeable state at physiological pH.[11]

  • Conformational Control and Binding Affinity: Fluorine substitution can influence the torsional angle between the two phenyl rings of the biphenyl scaffold.[10] This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropy of binding and thus higher affinity for its biological target. Furthermore, the C-F bond can participate in specific, favorable interactions with protein targets, including dipole-dipole interactions and halogen bonds, further enhancing binding potency.[4][11]

Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling

The construction of the fluorinated biphenyl core is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a workhorse in this domain due to its functional group tolerance and readily available starting materials.[7]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Reactant Preparation Reaction Pd-Catalyzed Cross-Coupling Start->Reaction Add Reagents to Solvent Workup Aqueous Work-up & Extraction Reaction->Workup Quench Reaction Purify Column Chromatography Workup->Purify Crude Product Analyze Characterization (NMR, MS) Purify->Analyze Isolated Fractions End Pure Product Analyze->End

Caption: General workflow for the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling.

Protocol: Synthesis of 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone

This protocol is adapted from established methodologies for synthesizing difluorinated biphenyl compounds and serves as a representative example.[7][13]

Objective: To synthesize a difluorinated biphenyl ketone via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 1-bromo-3,4-difluorobenzene (1.0 eq)

  • 4-acetylphenylboronic acid (1.5 eq)

  • Potassium phosphate (K₃PO₄) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5 mol%)

  • Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for chromatography)

  • Hexane/Ethyl Acetate mixture (eluent)

Step-by-Step Methodology:

  • Reactant Setup: In a pressure tube equipped with a magnetic stir bar, add 1-bromo-3,4-difluorobenzene (e.g., 0.518 mmol, 0.1 g), 4-acetylphenylboronic acid (0.777 mmol), and potassium phosphate (0.777 mmol).

    • Causality Note: Arylboronic acids are relatively stable and tolerant of many functional groups, making them ideal coupling partners. K₃PO₄ is used as the base to facilitate the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.0089 g, 1.5 mol%). Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent oxidation, though this catalyst shows reasonable air stability for quick additions.

    • Causality Note: Pd(0) is the active catalytic species. The triphenylphosphine ligands stabilize the palladium center and are crucial for the oxidative addition and reductive elimination steps.

  • Solvent Addition: Add a mixture of dioxane and water (e.g., 3:1 v/v ratio, 4 mL total). The aqueous phase is essential for dissolving the inorganic base and facilitating the catalytic cycle.

  • Reaction: Seal the pressure tube and heat the reaction mixture to 105 °C for 8-10 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the more nonpolar product should appear, while the starting materials diminish.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality Note: The washing steps remove the inorganic base, residual boronic acid, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient system.

    • Self-Validation: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product, 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][13] The characteristic splitting patterns from fluorine-carbon coupling in the ¹³C NMR spectrum provide definitive evidence of successful fluorination.[13]

Case Studies: Fluorinated Biphenyls in FDA-Approved Drugs

The true measure of a chemical scaffold's utility is its presence in successful therapeutic agents. The fluorinated biphenyl moiety is a key structural component in several important drugs across different therapeutic areas.

Drug NameTherapeutic AreaBiological TargetRole of Fluorinated Biphenyl Moiety
Diflunisal Anti-inflammatoryCOX-1/COX-2The difluorophenyl ring enhances anti-inflammatory potency and prolongs the drug's half-life compared to its non-fluorinated analog, salicylic acid.
Avacopan VasculitisComplement 5a receptor (C5aR)The fluorinated biphenyl structure is critical for binding to the C5aR, with the fluoro and trifluoromethyl groups significantly improving bioactivity.[14]
Cabotegravir Antiviral (HIV)HIV IntegraseContains two fluorine atoms on a phenyl ring, contributing to its pharmacokinetic profile as an integrase strand transfer inhibitor.[15]
Sotorasib OncologyKRas G12C MutantIncorporates two C(sp²)-F moieties on different aromatic rings, which were found to overcome low bioavailability issues seen in earlier analogs.[14]

Application in Enzyme Inhibition

Fluorinated biphenyls are particularly effective as enzyme inhibitors. Their rigid structure can fit snugly into active sites, while the fluorine atoms can modulate electronic properties to enhance binding or participate in key interactions.

The presence of fluorine can transform a simple substrate mimic into a potent inhibitor. For instance, fluorinated compounds can act as competitive inhibitors, directly competing with the natural substrate for the enzyme's active site. In some cases, they can act as non-competitive or allosteric inhibitors, binding to a site other than the active site to induce a conformational change that inactivates the enzyme.[16] Fluorine's ability to form halogen bonds and other non-covalent interactions can be a deciding factor in achieving high-affinity binding.[16]

Conceptual Model of Enzyme Inhibition

Enzyme_Inhibition cluster_0 E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->ES Binds I Fluorinated Biphenyl Inhibitor I->EI Binds & Blocks ES->E Releases P Products ES->P Catalyzes S_pos S_pos I_pos I_pos

Caption: Competitive inhibition of an enzyme by a fluorinated biphenyl inhibitor.

Conclusion and Future Perspectives

Fluorinated biphenyls represent a powerful and validated structural motif in medicinal chemistry. Their utility stems from the predictable and beneficial modulation of metabolic stability, target affinity, and overall pharmacokinetic properties.[17][18][19] As synthetic methodologies for precise fluorination continue to advance, we can expect to see even more sophisticated applications of this scaffold.[3][20] The continued success of drugs containing this moiety ensures that the fluorinated biphenyl will remain a cornerstone in the rational design of the next generation of therapeutics.

References

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experimental protocol for functionalizing 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Advanced Functionalization of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Abstract

This comprehensive application note provides a detailed experimental guide for the targeted functionalization of this compound, a key intermediate in the development of advanced materials and pharmaceutical agents. The protocols herein are designed for researchers and drug development professionals, emphasizing chemical strategy, mechanistic rationale, and practical execution. We present validated, step-by-step procedures for selective modification at the phenolic hydroxyl group, cleavage of the benzyl ether to unmask a second reactive site, and considerations for electrophilic aromatic substitution. Each protocol is supported by expert insights into reaction optimization, troubleshooting, and full characterization of the resulting derivatives.

Introduction: Strategic Importance and Molecular Reactivity

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid yet tunable backbone for constructing molecules with specific three-dimensional orientations.[1][2] The subject of this guide, this compound, is a particularly valuable intermediate due to its pre-functionalized and orthogonally protected nature.

The molecule presents three primary sites for chemical modification:

  • The Phenolic Hydroxyl (-OH): An acidic and nucleophilic center, ideal for introducing a wide array of functional groups via etherification or esterification. Its reactivity is subtly modulated by the ortho-fluorine atom.

  • The Benzyloxy Ether (-OBn): A stable protecting group for a second phenolic hydroxyl.[3] Its selective removal is a key strategic step, enabling differential functionalization of the two phenyl rings. This is a cornerstone of orthogonal synthesis strategies, allowing for the sequential removal of protecting groups without affecting others.[4]

  • The Biphenyl Aromatic System: The two phenyl rings can be subjected to electrophilic aromatic substitution, with the position of attack governed by the directing effects of the existing substituents (-OH, -F, -OBn). The fluorine atom, while electronegative, can act as an activating substituent in certain electrophilic aromatic substitutions, adding a layer of complexity and opportunity.[5]

This guide provides the technical protocols to exploit this inherent reactivity in a controlled and predictable manner.

Overall Strategic Workflow

The functionalization of this compound can be approached through several strategic pathways, depending on the desired final structure. The primary choice lies between initial modification of the free phenol or initial deprotection of the benzyl ether.

G cluster_0 Pathway A: Functionalize Phenol cluster_1 Pathway B: Deprotection start 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol A1 Protocol 1: O-Alkylation / Etherification (R-X, Base) start->A1 R-X A2 Protocol 2: O-Acylation / Esterification (R-COCl, Base) start->A2 R-COCl B1 Protocol 3: Selective O-Debenzylation start->B1 H₂, Pd/C or other methods A_out Phenol-Functionalized Intermediate A1->A_out A2->A_out C1 Further Derivatization (e.g., Suzuki Coupling) A_out->C1 B_out 3-Fluoro-[1,1'-biphenyl]-4,4'-diol B1->B_out B_out->C1 C_out Diverse Functionalized Biphenyl Derivatives C1->C_out G cluster_0 O-Alkylation Workflow prep 1. Dissolve Biphenyl-ol in Anhydrous DMF base 2. Add Base (K₂CO₃) Deprotonate Phenol prep->base Stir at RT rxn 3. Add Alkyl Halide (R-X) Heat to 60-80 °C base->rxn Formation of Phenoxide workup 4. Aqueous Workup (Quench, Extract) rxn->workup Monitor by TLC purify 5. Purify by Column Chromatography workup->purify

Caption: Workflow for the O-alkylation of the phenolic hydroxyl group.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). Stir the suspension vigorously for 15 minutes at room temperature. The formation of the potassium phenoxide is often accompanied by a slight color change.

  • Add the desired alkyl halide (R-X, 1.1-1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent in vacuo. The resulting crude product should be purified by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient).

Causality Note: Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the phenoxide. An excess of the base is used to ensure complete deprotonation and to neutralize any acidic byproducts.

Protocol 2: O-Esterification of the Phenolic Hydroxyl Group

Esterification provides an alternative route to functionalize the phenol, creating an ester linkage that can be more readily cleaved than an ether if desired. [3]This protocol uses an acyl chloride in the presence of a mild base, pyridine, which also acts as a nucleophilic catalyst.

Step-by-Step Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.0 eq) dropwise.

  • Add the desired acyl chloride (R-COCl, 1.2 eq) dropwise. A precipitate (pyridinium hydrochloride) will likely form.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution (1x), then brine (1x).

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective O-Debenzylation via Catalytic Hydrogenolysis

Cleavage of the benzyl ether is a powerful step to reveal the second hydroxyl group for subsequent, distinct functionalization. Catalytic hydrogenolysis is the most common and clean method, though its use is precluded by the presence of other reducible functional groups (e.g., alkynes, alkenes, some nitro groups). [6]Alternative methods, such as using magnesium iodide or visible-light photocatalysis, can be employed for more sensitive substrates. [7][8] Step-by-Step Procedure:

  • Dissolve the benzylated biphenyl (1.0 eq) in a suitable solvent such as ethyl acetate, ethanol, or methanol in a flask appropriate for hydrogenation.

  • Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add the solvent to the catalyst first.

  • Seal the reaction vessel and purge it thoroughly with an inert gas (N₂ or Ar).

  • Evacuate the inert gas and introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus, maintaining a positive pressure.

  • Stir the reaction vigorously at room temperature. The reaction progress should be monitored by TLC (the product, being more polar, will have a lower Rf).

  • Once the reaction is complete (typically 1-8 hours), carefully purge the vessel with inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate in vacuo. The resulting 3-fluoro-[1,1'-biphenyl]-4,4'-diol is often pure enough for the next step, but can be recrystallized or purified by chromatography if necessary.

Causality Note: The palladium surface catalyzes the cleavage of the C-O bond of the benzyl ether in the presence of hydrogen gas. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

Characterization of Products

Successful functionalization should be confirmed using a combination of spectroscopic and spectrometric methods.

CompoundMethodExpected Data
Starting Material ¹H NMR (CDCl₃)δ ~7.5-7.0 (m, Ar-H), 5.15 (s, 2H, -OCH₂-), ~5.0 (s, 1H, -OH)
¹⁹F NMR (CDCl₃)Singlet or multiplet depending on coupling, ~ -120 to -140 ppm
MS (ESI-)[M-H]⁻ at m/z 295.1
O-Alkylated Product ¹H NMR (CDCl₃)Disappearance of -OH proton signal. Appearance of new signals corresponding to the added R-group. For example, an ethyl group would show a quartet ~4.0 ppm and a triplet ~1.4 ppm.
MS (ESI+)[M+H]⁺ or [M+Na]⁺ corresponding to the new molecular weight.
Debenzylated Product ¹H NMR (DMSO-d₆)Disappearance of benzyl signals (δ ~7.4-7.3 and 5.15 ppm). Appearance of a second phenolic -OH proton signal.
MS (ESI-)[M-H]⁻ at m/z 205.1

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Protocol 1: No or low yield of O-alkylation 1. Incomplete deprotonation of phenol.2. Poor quality (wet) solvent/reagents.3. Low reactivity of alkyl halide.1. Switch from K₂CO₃ to a stronger base like NaH.2. Use freshly dried, anhydrous solvents and reagents.3. Increase reaction temperature and time. Consider converting the alkyl halide to a more reactive alkyl iodide in situ (Finkelstein reaction).
Protocol 3: Incomplete debenzylation 1. Catalyst poisoning.2. Insufficient H₂ pressure or poor mixing.3. Inactive catalyst.1. Ensure starting material is free of sulfur or other catalyst poisons. Purify if necessary.2. Ensure vigorous stirring and a fresh balloon of H₂. Consider using a Parr shaker for higher pressure.3. Use fresh, high-quality Pd/C catalyst.
Multiple products observed 1. Side reactions (e.g., C-alkylation).2. Over-reaction or decomposition.1. Use a more polar, aprotic solvent. Lower the reaction temperature.2. Monitor the reaction more closely by TLC and stop it upon completion.

References

  • He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis, 311, 41-51. Available at: [Link]

  • Roberts, B. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Journal of Chemical Education. Available at: [Link]

  • Hart, H., & Rips, G. (1957). Reactions of Hindered Phenols. I. Reactions of 4,4'-Dihydroxy-3,5,3',5'-tetra-tert-butyl Diphenylmethane. The Journal of Organic Chemistry. Available at: [Link]

  • Fisher, K., et al. (2021). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Available at: [Link]

  • StackExchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]

  • Bolton, R., & Sandall, J. P. B. (1978). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, (7), 746-750. Available at: [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Request PDF. Available at: [Link]

  • JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. Available at: [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Ask An Expert. Available at: [Link]

  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Saskatchewan. Available at: [Link]

  • Griesbaum, L., et al. (2019). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. ResearchGate. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. Available at: [Link]

  • Griesbaum, L., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 837-842. Available at: [Link]

  • ResearchGate. (n.d.). Reaction products from a hindered phenol (BHT) during autoxidation. Available at: [Link]

  • He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV. Available at: [Link]

  • Aston Research Explorer. (n.d.). Reactions of Hindered Phenols with Unsaturated Hydrocarbons in the Presence of Free Radicals. Available at: [Link]

  • Ritter, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12535-12540. Available at: [Link]

  • Sanchez-Sanchez, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Available at: [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Ritter, T., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(5), 1852-1855. Available at: [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. Available at: [Link]

  • Ritter, T., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxybiphenyl. Available at: [Link]

  • Reddit. (2021). Looking for advice on protecting phenol in presence of primary alcohol. Available at: [Link]

  • ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • PubMed. (2021). Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ionization mass spectrometry. Available at: [Link]

  • National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PubMed Central. Available at: [Link]

  • ResearchGate. (2016). 4-Benzyloxy-1,1′-biphenyl. Available at: [Link]

  • Bao, K., et al. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-5090. Available at: [Link]

  • Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
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  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • Wikipedia. (n.d.). 4-Phenylphenol. Available at: [Link]

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Available at: [Link]

  • ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Available at: [Link]

  • National Institutes of Health. (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PubMed Central. Available at: [Link]

  • PubMed. (2018). Benzylic Functionalisation of Phenyl all-cis-2,3,5,6-Tetrafluorocyclohexane Provides Access to New Organofluorine Building Blocks. Available at: [Link]

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  • ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this powerful C-C bond-forming reaction.

I. Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[1] The synthesis of this compound involves the coupling of two key fragments, likely a protected fluoro-phenol derivative and a benzyloxy-phenylboronic acid or ester.

The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base DiarylPdII R¹-Pd(II)L₂-R² Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactants R¹-X + R²-B(OR)₂ Base Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound.

Low to No Product Yield

Q1: My reaction is not proceeding, or the yield is significantly lower than expected. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki coupling can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. The active species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[4]

    • Solution: Ensure your palladium source is of high quality and has been stored under an inert atmosphere. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst known for efficient in situ reduction. Crucially, thoroughly degas your reaction mixture to remove oxygen, which can oxidize and deactivate the catalyst.[4][5]

  • Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[6][7] For a potentially challenging substrate with a fluoro-substituent, the right ligand is key.

    • Solution: Electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition of less reactive aryl halides.[3][4] For aryl chlorides, which are notoriously less reactive than bromides or iodides, ligands like SPhos or XPhos have shown remarkable efficiency.[8][9] It is often beneficial to screen a small library of ligands to identify the optimal choice for your specific substrate combination.

  • Base and Solvent Compatibility: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[7][10] The solvent system must solubilize all components and can influence reaction rates and even selectivity.[11][12]

    • Solution: The choice of base is often substrate-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] For base-sensitive functional groups, weaker bases like NaHCO₃ might be necessary.[9] A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is frequently used to dissolve both the organic substrates and the inorganic base.[6] However, excessive water can promote protodeboronation.[13]

Side Product Formation

Q2: I am observing significant side products in my reaction mixture, complicating purification. What are the likely culprits and how can I mitigate them?

A2: Several side reactions can compete with the desired cross-coupling. Identifying them is the first step toward suppression.

  • Homocoupling of the Boronic Acid: This results in the formation of a symmetrical biaryl from two molecules of your boronic acid derivative.

    • Cause: This is often promoted by the presence of oxygen, which can lead to oxidative homocoupling.[6][9]

    • Solution: Rigorous degassing of all solvents and reagents is paramount. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[13]

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[14]

    • Cause: This side reaction is often exacerbated by excess water, high temperatures, or harsh basic conditions.[13][15] Electron-rich and sterically hindered arylboronic acids can be particularly susceptible.[16]

    • Solution: Use anhydrous solvents and reagents where possible. If an aqueous base is necessary, use the minimum amount required. Screening different bases may reveal one that is less prone to inducing protodeboronation. In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[9]

  • Dehalogenation of the Aryl Halide: The halogen on your fluoro-phenol derivative is replaced by a hydrogen atom.

    • Cause: This can occur after oxidative addition, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated product.[6]

    • Solution: Ensure all reagents are pure. Some solvents or bases can act as hydride donors under certain conditions. Optimizing the ligand and reaction temperature can also help to favor the desired cross-coupling pathway.

Reaction Stalls or is Sluggish

Q3: My reaction starts but does not go to completion, even after extended reaction times. What could be causing this?

A3: A stalled reaction often points to catalyst deactivation or reagent instability.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive and may decompose over time, especially at elevated temperatures.

    • Solution: Use a more robust ligand that better stabilizes the palladium catalyst. Running the reaction at the lowest effective temperature can also prolong catalyst lifetime. In some cases, a second addition of the catalyst and ligand mid-reaction can help drive it to completion.

  • Boronic Acid Instability: As mentioned, boronic acids can degrade over the course of the reaction.[17]

    • Solution: Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation. Alternatively, employing a more stable boronate ester can be a robust solution.

III. Experimental Protocols and Data

General Optimized Protocol for the Synthesis of this compound

This protocol provides a starting point for optimization. The specific quantities and conditions may need to be adjusted based on the exact substrates and available reagents.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium precatalyst and ligand under a positive flow of the inert gas.

  • Add the degassed solvent system via syringe.

  • Place the sealed flask in a preheated oil bath and stir vigorously for the specified time.

Monitoring and Workup:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table of Recommended Starting Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective precatalysts.[6]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote oxidative addition of challenging substrates.[8]
Catalyst Loading 1-2 mol % PdA good starting point for optimization. Lower loadings may be possible with highly active systems.
Base K₃PO₄ or Cs₂CO₃Effective bases for Suzuki couplings.[7][8]
Solvent System Toluene/H₂O or Dioxane/H₂O (10:1 v/v)Common solvent mixtures that facilitate the dissolution of both organic and inorganic reagents.[6]
Temperature 80-110 °CA typical temperature range for Suzuki couplings. The optimal temperature will depend on the reactivity of the substrates.

IV. Frequently Asked Questions (FAQs)

Q: Can I use an aryl chloride as my electrophile? A: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[18] Successful coupling with aryl chlorides often requires the use of specialized, highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands.[19][20][21]

Q: My boronic acid is not commercially available. What are my options? A: Boronic acids can often be synthesized through various methods, with the Miyaura borylation being a common and effective route from the corresponding aryl halide.[22]

Q: Is it necessary to degas the water used in the solvent system? A: Yes. Oxygen dissolved in the aqueous portion of the solvent system can be just as detrimental as oxygen in the organic solvent. It is crucial to degas all components of the reaction mixture.[9]

Q: What is the role of the excess base in the reaction? A: The base is essential for the transmetalation step, where it activates the boronic acid to facilitate the transfer of the aryl group to the palladium center.[7][10] An excess is often used to ensure the reaction proceeds efficiently.

V. Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst 1. Verify Catalyst/Ligand Activity - Use fresh, properly stored reagents. - Degas reaction mixture thoroughly. Start->CheckCatalyst ScreenLigands 2. Screen Different Ligands - Try bulky, electron-rich phosphines (e.g., SPhos, XPhos). CheckCatalyst->ScreenLigands No Improvement Success Reaction Optimized CheckCatalyst->Success Yield Improved OptimizeBaseSolvent 3. Optimize Base and Solvent - Screen different bases (K₃PO₄, Cs₂CO₃). - Adjust solvent/water ratio. ScreenLigands->OptimizeBaseSolvent No Improvement ScreenLigands->Success Yield Improved CheckSideProducts Side Products Observed? OptimizeBaseSolvent->CheckSideProducts Yield Improved, but... OptimizeBaseSolvent->Success Yield Improved Homocoupling Homocoupling? - Improve degassing. - Ensure inert atmosphere. CheckSideProducts->Homocoupling Yes Protodeboronation Protodeboronation? - Use anhydrous solvents. - Try a milder base. - Use a boronate ester. CheckSideProducts->Protodeboronation Yes CheckSideProducts->Success No Homocoupling->Success Protodeboronation->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

VI. References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • PubMed. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • Israel Journal of Chemistry. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Scilit. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Retrieved from [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ACS Publications. (n.d.). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Boronic acid. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. (n.d.). Arylboronic Acids. Retrieved from [Link]

  • National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Wikipedia. (2023, May 15). Protodeboronation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol. This resource is designed for researchers and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the synthesis of this key biphenyl intermediate. The following question-and-answer guide addresses specific issues related to impurity formation, reaction optimization, and purification.

Section 1: Understanding the Synthetic Strategy & Key Challenges

The most common and efficient route to constructing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method involves the coupling of an aryl halide with an arylboronic acid. For this specific target, the reaction typically couples 4-iodophenol (or 4-bromophenol) with 4-(benzyloxy)-3-fluorophenylboronic acid .

While robust, this reaction is susceptible to several side reactions that generate a predictable profile of process-related impurities. Understanding the origin of these impurities is the first step toward effective mitigation and control.

Suzuki_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Workup & Purification SM1 4-Iodophenol Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) SM1->Reaction SM2 4-(Benzyloxy)-3-fluoro- phenylboronic acid SM2->Reaction Product Crude Product Mixture Reaction->Product Workup Aqueous Workup (e.g., NaOH wash) Purification Column Chromatography Recrystallization Workup->Purification Final Pure Target Compound Purification->Final Product->Workup

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Common Impurities

This section addresses the most frequently observed impurities. Each answer explains the root cause and provides actionable troubleshooting steps.

Q1: During LC-MS analysis of my crude product, I see a major impurity with a mass corresponding to a dimer of my boronic acid starting material. What is this byproduct and how can I prevent it?

This is unequivocally the most common and troublesome impurity in Suzuki couplings. You are observing the homocoupling of 4-(benzyloxy)-3-fluorophenylboronic acid, which results in the formation of 4,4'-bis(benzyloxy)-3,3'-difluorobiphenyl . This symmetrical biaryl often has similar polarity to the desired product, making it very difficult to remove via standard column chromatography[1].

Root Cause: Homocoupling is primarily caused by two mechanisms:

  • Oxidative Coupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the Pd(0) catalyst to Pd(II), which then promotes the undesired coupling of two boronic acid molecules.[2][3][4]

  • Palladium(II)-Mediated Coupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid before being reduced to the active Pd(0) state, leading to homocoupling.[2][4]

Troubleshooting & Prevention:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This is the single most critical step. Common methods include:

    • Nitrogen/Argon Sparge: Bubble an inert gas through the solvent mixture for at least 15-30 minutes.[2][5]

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst: Start with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to bypass the initial Pd(II) state.[6]

  • Add a Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help ensure rapid reduction to Pd(0) and suppress homocoupling.[2]

  • Controlled Reagent Addition: Pre-heating the mixture of the aryl halide, base, and solvent before adding the boronic acid can sometimes minimize homocoupling.[3]

Q2: My reaction is sluggish, and I'm isolating a significant amount of 4-(benzyloxy)-1-fluorobenzene. What is causing this side reaction?

You are observing protodeboronation , a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[7][8]

Root Cause: Protodeboronation can be promoted by several factors:

  • Excessive Water or Protic Solvents: The presence of protons can facilitate the cleavage of the boronic acid group.

  • High Temperatures & Long Reaction Times: The longer the boronic acid is exposed to reaction conditions, especially elevated temperatures, the more likely it is to degrade.

  • Base Choice: Certain bases and reaction conditions can accelerate this undesired pathway.

Troubleshooting & Prevention:

  • Use Anhydrous Solvents: While many Suzuki protocols use aqueous mixtures, ensure your organic solvent is dry to begin with and control the amount of water precisely.

  • Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting aryl halide is consumed. Avoid unnecessarily long heating times.

  • Use Milder Bases: Strong bases can sometimes promote protodeboronation. Consider screening bases like K₂CO₃ or K₃PO₄.

  • Consider Boronic Esters: Boronic acid pinacol esters (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids. You can either use the Bpin ester directly or form it in situ.

Q3: I'm seeing two other major impurities: one is phenol, and the other appears to be the final product without the benzyl protecting group. What are these?

You are correctly identifying two distinct impurities arising from different side reactions:

  • Phenol: This is the result of dehalogenation of your starting material, 4-iodophenol.[4]

  • 3-Fluoro-[1,1'-biphenyl]-4,4'-diol: This is from debenzylation of either your benzyloxy-boronic acid starting material or, more likely, the final product.

Root Cause & Prevention:

  • Dehalogenation (Formation of Phenol):

    • Cause: This occurs when the aryl-palladium intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid. The hydride source can be trace water, solvent impurities, or the base.[4]

    • Prevention: Ensure high-purity reagents and solvents. The choice of phosphine ligand on the palladium catalyst can significantly influence the rate of dehalogenation versus the desired cross-coupling. If this is a major issue, screening ligands is recommended.

  • Debenzylation (Loss of Benzyl Group):

    • Cause: The benzyl ether is generally stable, but it can be cleaved under certain palladium-catalyzed conditions, especially those that can generate palladium hydrides. This is more common with catalysts that are also used for hydrogenolysis reactions (e.g., Pd/C, though less common for Suzuki). Prolonged heating can also contribute.

    • Prevention: Avoid overly harsh conditions. Use the lowest effective temperature and shortest reaction time. Ensure your palladium source is appropriate for cross-coupling and not a hydrogenation catalyst. If debenzylation persists, consider a more robust protecting group, although the benzyl ether is standard for this type of molecule.

Reaction_Pathways ArX 4-Iodophenol (Ar-I) Pd_cat Pd(0) Catalyst ArX->Pd_cat Suzuki-Miyaura Cycle Dehalogenation Dehalogenation (Ar-H) ArX->Dehalogenation H⁻ source ArBOH2 Benzyloxy-F-phenyl- boronic acid (Ar'-B(OH)₂) ArBOH2->Pd_cat Suzuki-Miyaura Cycle Homocoupling Homocoupling Product (Ar'-Ar') ArBOH2->Homocoupling O₂ or Pd(II) Protodeboronation Protodeboronation (Ar'-H) ArBOH2->Protodeboronation H⁺ source Product Desired Product (Ar-Ar') Pd_cat->Product

Caption: Desired reaction pathway versus common side reactions in the Suzuki coupling.

Section 3: Summary of Impurities & Analytical Data

For quick reference, the table below summarizes the key impurities discussed.

Impurity NameStructureSourceMW ( g/mol )Analytical Notes (¹H NMR / MS)
Starting Material 4-IodophenolIncomplete Reaction220.01Appears in crude NMR. M+ peak at 220.
Starting Material 4-(Benzyloxy)-3-fluorophenylboronic acidIncomplete Reaction246.05Broad -OH signals in NMR. M+ peak at 246.
Homocoupling Product 4,4'-Bis(benzyloxy)-3,3'-difluorobiphenylBoronic Acid Dimerization404.42Symmetrical NMR spectrum. M+ peak at 404.
Protodeboronation Product 4-(Benzyloxy)-1-fluorobenzeneLoss of Boronic Acid Group202.22Absence of boronic acid. M+ peak at 202.
Dehalogenation Product PhenolLoss of Iodine from Aryl Halide94.11Characteristic aromatic signals. M+ peak at 94.
Debenzylation Product 3-Fluoro-[1,1'-biphenyl]-4,4'-diolLoss of Benzyl Group204.20Absence of benzyl signals (-CH₂-, Ph). M+ peak at 204.

Section 4: Recommended Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized based on reaction monitoring.

  • Reaction Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add 4-iodophenol (1.0 eq.), 4-(benzyloxy)-3-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent Addition: Add a 4:1 mixture of Toluene and Water (volume appropriate for a ~0.1 M concentration of the limiting reagent).

  • Degassing: Sparge the mixture with a stream of nitrogen or argon for 20 minutes while stirring.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Upon completion (disappearance of 4-iodophenol), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with 1M NaOH to remove unreacted 4-iodophenol and excess boronic acid, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Removing Unreacted Boronic Acid

If significant boronic acid or its homocoupling byproduct remains after the reaction, a specific wash can be highly effective.

  • After the initial aqueous workup, dissolve the crude organic residue in a suitable solvent like ethyl acetate or dichloromethane.

  • Wash the organic solution with a 1M sodium hydroxide (NaOH) solution. The basic aqueous phase will extract the acidic boronic acid and any phenolic compounds.

  • Separate the layers and proceed with the standard brine wash, drying, and concentration steps before column chromatography.

References

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. Available at: [Link]

  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available at: [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13362-13373. Available at: [Link]

  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]

  • Chemistry Online. (2023). Synthesis of biphenyl derivative (4-phenylphenol) by Suzuki reaction. Chemistry Online. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 4-Iodophenol. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate. Google Patents.
  • Pinto, A., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(21), 7561. Available at: [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Request PDF on ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Organic Syntheses Procedure. Available at: [Link]

  • Popp, F. D., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12510-12516. Available at: [Link]

  • Organic Syntheses. (n.d.). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. Available at: [Link]

  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • PubMed. (n.d.). A Simple Method of Sample Preparation for Analysis of Biphenyl Residues in Citrus Fruit Peels by Gas Chromatography. PubMed. Available at: [Link]

  • SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Semantic Scholar. Available at: [Link]

  • National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC - NIH. Available at: [Link]

  • The Board of Trustees of the University of Illinois. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Phenylpyrrolidin-2-one. Organic Syntheses Procedure. Available at: [Link]

  • PubChemLite. (n.d.). 4-benzyloxy-3-fluorophenylboronic acid (C13H12BFO3). PubChemLite. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Benzyloxy-4-fluorophenylboronic acid. MySkinRecipes. Available at: [Link]

  • ScienceDirect. (n.d.). Polychlorinated biphenyl detection in organic solvents with paper-based analytical devices. ScienceDirect. Available at: [Link]

  • ScienceDirect. (2019). Polychlorinated biphenyl detection in organic solvents with paper-based analytical devices. ScienceDirect. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. ResearchGate. Available at: [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. D-Scholarship@Pitt. Available at: [Link]

  • ResearchGate. (2016). 4-Benzyloxy-1,1′-biphenyl. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Semantic Scholar. Available at: [Link]

  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing Suzuki-Miyaura cross-coupling for the preparation of this and structurally related biphenyl compounds. Here, we address common challenges, provide in-depth mechanistic insights, and offer validated protocols to streamline your synthetic efforts.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis of this compound is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For this specific target, two primary routes are viable:

  • Route A: Coupling of (4-(benzyloxy)phenyl)boronic acid [1][2] with a 2-fluoro-4-halophenol derivative (e.g., 1-bromo-2-fluoro-4-hydroxybenzene or a protected version).

  • Route B: Coupling of (2-fluoro-4-hydroxyphenyl)boronic acid [3][4] with a 4-(benzyloxy)aryl halide (e.g., 1-(benzyloxy)-4-bromobenzene).

The fundamental catalytic cycle, regardless of the chosen route, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L_n Transmetal->PdII_Ar Boronate Ar'B(OR)₂ Boronate->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is low, and I'm recovering a significant amount of my starting aryl halide. What's going wrong?

Answer: This is a classic symptom of an inefficient catalytic cycle, often pointing to issues with catalyst activity or the transmetalation step.

  • Probable Cause 1: Inactive Catalyst. The Pd(0) active species may not be forming efficiently from the precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). Alternatively, the active catalyst may be decomposing.

  • Probable Cause 2: Inefficient Transmetalation. This is one of the most sensitive steps in the cycle. The base may be too weak or poorly soluble to effectively activate the boronic acid for transfer to the palladium center. The Suzuki reaction requires a base to promote the transmetalation process.[6]

  • Probable Cause 3: Protodeboronation. Your boronic acid may be decomposing faster than it couples. This is the cleavage of the C-B bond by a proton source, converting the boronic acid back into an arene. This is a known side reaction in Suzuki couplings.[7]

Solutions:

  • Catalyst & Ligand Choice: For coupling reactions involving potentially challenging substrates (like fluorinated arenes), consider using more robust catalyst systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding precatalysts are highly effective for such transformations, often allowing for lower catalyst loadings and milder reaction temperatures.[8][9]

  • Base Selection: Switch to a stronger or more soluble base. While Na₂CO₃ is common, K₂CO₃, K₃PO₄, or Cs₂CO₃ are often more effective.[10][11] Cesium carbonate (Cs₂CO₃) is particularly useful for challenging couplings due to its high basicity and solubility in organic solvents.

  • Solvent System: Ensure your solvent system facilitates the dissolution of all components, especially the base. A mixture of an organic solvent (like Dioxane, Toluene, or DMF) with water is often optimal to dissolve both the organic substrates and the inorganic base.[10]

  • Protect the Boronic Acid: If protodeboronation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium aryltrifluoroborate.[12] These are often more robust under reaction conditions.

Question 2: I've isolated a major byproduct with a mass corresponding to a dimer of my boronic acid starting material. What is this and how do I prevent it?

Answer: You are observing homocoupling , a pervasive side reaction in Suzuki couplings where the boronic acid reacts with itself to form a symmetrical biaryl.[7] In your case, this would be 4,4'-bis(benzyloxy)biphenyl. This byproduct can be particularly difficult to separate from the desired product due to similar polarity.[13]

  • Primary Cause: Presence of Oxygen. The most well-established mechanism for homocoupling involves the presence of dissolved oxygen (O₂).[14][15] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[14]

  • Secondary Cause: Reaction Conditions. High temperatures and prolonged reaction times can exacerbate homocoupling. Electron-deficient boronic acids can also be more prone to this side reaction.[7]

Solutions:

  • Rigorous Degassing (Crucial): Before adding the palladium catalyst, thoroughly degas your reaction mixture. This is the single most important step to prevent homocoupling. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes (subsurface sparging).[14] Alternatively, perform three to five cycles of vacuum backfilling with an inert gas.

  • Use High-Purity Reagents: Ensure solvents and reagents are free of peroxides or other oxidizing impurities.

  • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating that can promote side reactions.

  • Add a Mild Reducing Agent: In some industrial settings, a mild reducing agent like potassium formate is added to help keep the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[14]

Side_Reactions Start Ar-Pd(II)-X + Ar'B(OH)₂ Desired Desired Pathway: Reductive Elimination Start->Desired Transmetalation Side1 Side Reaction 1: Homocoupling Start->Side1 O₂ / Pd(II) Side2 Side Reaction 2: Protodeboronation Start->Side2 H⁺ Source Product Target Product: Ar-Ar' Desired->Product Homocoupling_Product Byproduct: Ar'-Ar' Side1->Homocoupling_Product Protodeboronation_Product Byproduct: Ar'-H Side2->Protodeboronation_Product

Caption: Competing reaction pathways in the Suzuki-Miyaura coupling.

Question 3: My mass spectrum indicates I'm losing the benzyl protecting group. Is debenzylation a known side reaction?

Answer: Yes, while the benzyl ether is a relatively stable protecting group, it can be cleaved under certain conditions, some of which can inadvertently arise during a Suzuki coupling.

  • Probable Cause 1: Reductive Cleavage. If your reaction generates hydrogen (e.g., from side reactions with water or alcohols at high temperatures) and your palladium catalyst has hydrogenolysis activity, cleavage of the O-benzyl bond can occur. This is less common but possible.

  • Probable Cause 2: Oxidative Cleavage. Certain oxidative conditions can lead to debenzylation.[16] If the reaction is not properly degassed, oxidative side reactions could potentially affect the benzyl group, especially at the benzylic position which is susceptible to oxidation. Some methods even use KOtBu/DMSO and O₂ for debenzylation, highlighting the sensitivity to base and oxygen.[17]

  • Probable Cause 3: Acidic Workup. The benzyl ether is sensitive to strong acids. If your workup procedure involves a harsh acidic wash, you risk cleaving the protecting group.

Solutions:

  • Maintain Inert Atmosphere: As with preventing homocoupling, a strictly inert atmosphere minimizes oxidative side pathways.

  • Moderate Temperatures: Avoid excessive heating. If the reaction is sluggish, it is better to switch to a more active catalyst system than to increase the temperature drastically.

  • Neutral or Mildly Basic Workup: During extraction, use water or a saturated solution of a mild base like NaHCO₃ instead of strong acids.

  • Alternative Protecting Group: If debenzylation is persistent and unavoidable, consider switching to a more robust protecting group, such as a methyl ether or a silyl ether (e.g., TBDMS), though this will require re-optimizing the synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q: Which combination of coupling partners is better: Route A or Route B?

A: Both routes are chemically sound, but practical considerations may favor one over the other.

  • (4-(benzyloxy)phenyl)boronic acid [18] is commercially available and generally stable. Its coupling partner, a 2-fluoro-4-halophenol, is also accessible.

  • (2-fluoro-4-hydroxyphenyl)boronic acid is also commercially available. However, boronic acids with ortho-substituents (the fluoro group) can sometimes react more slowly due to steric hindrance. Furthermore, boronic acids containing free phenolic groups can be less stable.

  • Recommendation: Route A is often the more reliable starting point. The electronic properties are well-balanced, and steric hindrance is minimized at the coupling sites.

Q: Does the free phenol on the fluoro-substituted ring need to be protected?

A: It is highly recommended. The acidic proton of the phenol can interfere with the basic conditions of the reaction, potentially neutralizing the base and inhibiting the crucial transmetalation step. It can also coordinate to the palladium catalyst. Protecting the phenol as a methyl ether, MOM ether, or TBDMS ether will lead to a cleaner, more reproducible reaction.

Q: What is the optimal Base/Solvent/Catalyst combination to start with?

A: A robust starting point for this specific synthesis would be:

  • Catalyst: PdCl₂(dppf) (2-5 mol%) or a Buchwald precatalyst like SPhos Pd G3 (1-2 mol%).

  • Ligand: If not using a precatalyst, a ligand like SPhos (2-4 mol%) is an excellent choice for promoting difficult couplings.[8]

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A 4:1 to 5:1 mixture of Dioxane/H₂O or Toluene/H₂O.

  • Temperature: 80-100 °C.

Section 4: Recommended Experimental Protocol

This protocol is based on Route A, using a protected phenol for optimal results. The aryl halide used here is 1-bromo-2-fluoro-4-(methoxymethoxy)benzene as an example.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add (4-(benzyloxy)phenyl)boronic acid (1.1 eq), 1-bromo-2-fluoro-4-(methoxymethoxy)benzene (1.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (5:1 ratio, to make a 0.1 M solution with respect to the aryl bromide) via syringe.

  • Degassing: Bubble argon through the stirred solution for 20-30 minutes. This step is critical to remove dissolved oxygen.[14]

  • Catalyst Addition: To the stirring mixture, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification (Protected Intermediate): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected biphenyl intermediate.[19]

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or THF). Add an acid catalyst (e.g., 2M HCl) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction, extract the product into an organic solvent, dry, and concentrate. If necessary, recrystallize or perform a final chromatographic purification to obtain the pure this compound.

Workflow A 1. Add Reagents (Boronic Acid, Aryl Halide, Base) B 2. Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C 3. Rigorous Degassing (Argon sparging) B->C D 4. Add Pd Catalyst (under Argon) C->D E 5. Heat Reaction (e.g., 90 °C, 4-12h) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F F->E Incomplete G 7. Workup & Extraction F->G Complete H 8. Chromatography 1 (Purify Intermediate) G->H I 9. Deprotection Step H->I J 10. Final Purification I->J K Pure Product J->K

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Section 5: Data Summary

The choice of reaction parameters significantly impacts the outcome. The following table summarizes key variables and their expected effects.

ParameterStandard ConditionOptimization for Low YieldMitigation for Homocoupling
Catalyst PdCl₂(dppf)Buchwald Precatalyst (SPhos)[8]Use high-purity catalyst
Base Na₂CO₃K₃PO₄ or Cs₂CO₃[10][11]Use as required, avoid large excess
Solvent Toluene/H₂ODioxane/H₂O or DMF/H₂OEnsure solvent is peroxide-free
Atmosphere Inert Gas PurgeInert Gas PurgeSubsurface sparging (critical) [14]
Temperature 90-100 °C80-110 °C (catalyst dependent)Use lowest effective temperature
Time 4-16 hMonitor to completionStop reaction once complete

References

  • LeBlond, C. R., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Sather, A. C., et al. (2015). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]

  • Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. [Link]

  • ten Brummelhuis, N., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

  • Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Toronto Libraries. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Lead Sciences. (n.d.). (4-(Benzyloxy)phenyl)boronic acid. Lead Sciences. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

  • Tashiro, S., et al. (2017). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC. [Link]

  • Bo-Lin, L., et al. (2004). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • Chezal, J., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Sharma, G., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC. [Link]

  • AbacipharmTech. (n.d.). (2-Fluoro-4-hydroxyphenyl)boronic acid. AbacipharmTech. [Link]

  • PubChem. (n.d.). 4-Benzyloxy-phenylboronic acid. PubChem. [Link]

  • Pfund, B., & Le-Houx, J. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • LookChem. (n.d.). 2-Fluoro-4-hydroxyphenylboronic acid. LookChem. [Link]

  • Matrix Fine Chemicals. (n.d.). [4-(BENZYLOXY)PHENYL]BORONIC ACID. Matrix Fine Chemicals. [Link]

  • Pen-Tesate, C., et al. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides Under Microwave Conditions. PMC. [Link]

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

  • Fun, H., et al. (2016). 4-Benzyloxy-1,1′-biphenyl. ResearchGate. [Link]

  • Ataman, O., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Clay, J. M., et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]

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Technical Support Center: Optimizing the Synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges in a practical, question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Part 1: Troubleshooting Guide for Low-Yield Reactions

Low product yield is the most frequent challenge in cross-coupling reactions. The following section breaks down the most common causes and provides a systematic approach to diagnosing and resolving the issue.

Q1: My reaction shows very low conversion of starting materials. Where should I start my investigation?

A1: Low conversion is often traced back to one of four key areas: catalyst activity, substrate quality, reaction conditions, or ligand choice. A logical first step is to ensure the integrity of your catalytic system, as it is the most sensitive component.

The Catalytic Cycle: Foundation of the Suzuki-Miyaura Reaction Understanding the catalytic cycle is paramount for effective troubleshooting. The reaction proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[1][2] A failure at any of these stages will halt the reaction.

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)-X)L2 A->B Oxidative Addition C Transmetalation Intermediate (Ar-Pd(II)-Ar')L2 B->C Transmetalation C->A Reductive Elimination sub_C Product (Ar-Ar') C->sub_C sub_A Aryl Halide (Ar-X) sub_A->B sub_B Ar'-B(OH)3- (Activated Boronic Acid) sub_B->C

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Conversion

We recommend a stepwise approach to identify the root cause.

Troubleshooting_Workflow start Low Conversion Observed cat_check 1. Catalyst & Ligand Integrity Check start->cat_check reagent_check 2. Reagent Quality Assessment cat_check->reagent_check Catalyst OK condition_check 3. Reaction Condition Optimization reagent_check->condition_check Reagents OK solved Yield Improved condition_check->solved Conditions Optimized

Figure 2: A logical workflow for troubleshooting low-yield reactions.

Step 1: Catalyst & Ligand Integrity Palladium(0) catalysts are highly sensitive to oxygen.[3] Exposure to air can lead to the formation of inactive palladium black, a common reason for reaction failure.

  • Actionable Advice: Ensure your palladium source and phosphine ligands have been stored and handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened reagents whenever possible. Crucially, all solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.[4]

Step 2: Reagent Quality The stability of the organoboron reagent is a frequent point of failure.

  • Aryl Halide: The reactivity order for the oxidative addition step is I > Br > OTf >> Cl. For the synthesis of this compound, using a bromide such as 4-(benzyloxy)-3-fluorobromobenzene is common. If using an aryl chloride, a more active catalyst system with bulky, electron-rich ligands is required.[3]

  • Boronic Acid: Boronic acids are susceptible to degradation, particularly through a process called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3][5] This is especially true for electron-deficient boronic acids.

    • Actionable Advice: Use fresh, high-purity 4-hydroxyphenylboronic acid. To enhance stability, consider using a boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are generally more robust.[3][5]

Q2: My reaction is producing significant side products, mainly homocoupling of the boronic acid and dehalogenation of my aryl halide. How can I minimize these?

A2: The formation of specific side products provides valuable clues about which step of the catalytic cycle is failing. Addressing these requires fine-tuning the reaction conditions to favor the desired cross-coupling pathway.

Side Product Likely Cause(s) Mitigation Strategy
Boronic Acid Homocoupling Presence of oxygen; inefficient transmetalation.Rigorously degas all solvents and reagents. Ensure the base is effective in activating the boronic acid. Consider a different base (e.g., switch from a carbonate to a phosphate).
Dehalogenation The Pd-H species formed after oxidative addition undergoes reductive elimination with the aryl group instead of transmetalation. This can be promoted by certain solvents or bases.[6]Change the solvent system (e.g., from an alcohol-containing solvent to dioxane/water). Ensure the boronic acid is sufficiently activated for rapid transmetalation.
Protodeboronation Instability of the boronic acid, often in aqueous base at elevated temperatures.Use a more stable boronic ester (pinacol or MIDA).[5] Add the boronic acid portion-wise during the reaction. Lower the reaction temperature if possible.
Q3: I've confirmed my reagents are good and I'm still getting a low yield. How should I optimize the reaction conditions?

A3: Systematic optimization of the base, solvent, and temperature is the next logical step. These parameters are interdependent and crucial for success.

The Critical Role of the Base The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[7][8][9][10]

  • Common Bases: K₂CO₃, Cs₂CO₃ (more soluble and often more effective), K₃PO₄ (a strong, non-nucleophilic base).

  • Optimization Strategy: If using a standard base like K₂CO₃ fails, switching to K₃PO₄ is a common and effective strategy. For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[4][9]

Solvent and Temperature The solvent must solubilize the reagents while being compatible with the catalyst. Temperature affects reaction kinetics but can also promote decomposition.

  • Common Solvents: Toluene/water, Dioxane/water, THF/water, DMF.[6]

  • Optimization Strategy: A 1,4-Dioxane/water mixture (e.g., 4:1 ratio) is an excellent starting point. If solubility is an issue, DMF can be used, but be aware it can sometimes facilitate side reactions. Most Suzuki couplings require heating, typically between 80-110 °C.[4] If you suspect catalyst decomposition at high temperatures, try running the reaction at a lower temperature (e.g., 80 °C) for a longer duration.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding experimental setup and reagent selection for the synthesis of this compound.

Q4: Which specific coupling partners should I use to synthesize this compound?

A4: You have two primary disconnection strategies for the Suzuki coupling:

  • Route A (Recommended):

    • Aryl Halide: 4-(Benzyloxy)-3-fluorobromobenzene

    • Boronic Acid: 4-Hydroxyphenylboronic acid

    • Rationale: This is often the preferred route. 4-Hydroxyphenylboronic acid is commercially available and generally stable. The aryl bromide is sufficiently reactive for oxidative addition with most standard palladium catalysts.

  • Route B:

    • Aryl Halide: 4-Bromo-2-fluorophenol

    • Boronic Acid: 4-(Benzyloxy)phenylboronic acid

    • Rationale: This route is also viable. However, it requires the synthesis of 4-(benzyloxy)phenylboronic acid, which adds a step. Additionally, the free phenol on the aryl halide can sometimes complicate the reaction, potentially requiring protection or the use of a base that does not deprotonate it prematurely.

Q5: What is a good starting catalyst and ligand combination for this synthesis?

A5: For a robust starting point, a pre-formed Pd(II) catalyst with a phosphine ligand is recommended.

  • Recommended System: PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

    • Rationale: This is a highly reliable and versatile air-stable precatalyst that is reduced to the active Pd(0) species in situ. The dppf ligand is effective for a wide range of Suzuki couplings.

  • Alternative System: For more challenging reactions or if the first system fails, consider using a more electron-rich and bulky "Buchwald" ligand.[2]

    • Example: Use a Pd(0) source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands are known to accelerate both the oxidative addition and reductive elimination steps and are particularly effective for coupling with less reactive aryl chlorides or sterically hindered substrates.[2][11]

Q6: How do I effectively purify the final product?

A6: Purification of biphenyl compounds typically involves chromatography and/or recrystallization.

  • Work-up: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

  • Removal of Palladium: Residual palladium can often be removed by filtering the organic solution through a plug of silica gel or Celite. Sometimes, treatment with activated charcoal can also be effective.[12]

  • Chromatography: Column chromatography on silica gel is the most common method for purifying the crude product. A solvent system of hexanes and ethyl acetate is typically effective for biphenyls.[13] The polarity can be adjusted based on TLC analysis.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step to obtain highly pure material.[14] Solvents like ethanol, methanol, or mixtures of hexanes and ethyl acetate can be screened.

Part 3: Experimental Protocols

The following is a generalized, robust starting protocol for the synthesis of this compound via Route A.

Protocol: Synthesis via Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(benzyloxy)-3-fluorobromobenzene (1.0 mmol, 1.0 eq), 4-hydroxyphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and deionized water (2 mL). The solvents must be previously degassed.

  • Catalyst Addition:

    • Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Reaction:

    • Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Scilit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. (2024). Available at: [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Gantz, G. M. (1972). US Patent 3,705,203 - Method for purifying biphenyl. Google Patents.
  • Biphenyl Purification: Chromatography Lab - Studylib. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health. Available at: [Link]

  • Khan, S. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Khan, S. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]

  • Catalexis Catalyst Screening Platform for Catalyst Optimization - YouTube. (2025). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of fluorinated biphenyls a (Guo et al., 2006). ResearchGate. Available at: [Link]

  • Ghaffari, M. T., & Carrow, B. P. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • CN101045670A - Process for purifying biphenyl - Google Patents.
  • Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior - MDPI. Available at: [Link]

  • Synthesis and properties of luminophores derived from fluorinated biphenyls. ResearchGate. Available at: [Link]

  • How do you purify Biphenyl contaminated with Fluorene? What are the method and solvent? - AJE. Available at: [Link]

  • Organosulphur and related ligands in Suzuki–Miyaura C–C coupling - RSC Publishing. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Suzuki Reaction. | PPTX - Slideshare. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Available at: [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC - NIH. Available at: [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Available at: [Link]

  • 4-Benzyloxy-1,1′-biphenyl - ResearchGate. (2016). Available at: [Link]

  • Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023). Available at: [Link]

  • 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one - PubMed Central. Available at: [Link]

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stability issues of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter stability challenges with this molecule, particularly in acidic environments. As Senior Application Scientists, our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower your experimental design and ensure the integrity of your results. The primary vulnerability of this compound lies in its benzyloxy protecting group, which is susceptible to acid-catalyzed cleavage.

Core Instability Pathway: Acid-Catalyzed Debenzylation

The principal stability issue for this compound under acidic conditions is the cleavage of the benzyl ether bond. This reaction, known as debenzylation, proceeds via protonation of the ether oxygen, followed by the formation of a stable benzyl carbocation and the unprotected diol, 3-fluoro-[1,1'-biphenyl]-4,4'-diol.[1][2][3] This process is often the root cause of unexpected results, low yields, and the appearance of unknown impurities in your experiments.

cluster_0 Acid-Catalyzed Debenzylation Start 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Protonation Protonated Ether Intermediate Start->Protonation H+ (Acid Catalyst) Cleavage Cleavage Event Protonation->Cleavage Spontaneous Products 3-Fluoro-[1,1'-biphenyl]-4,4'-diol Benzyl Carbocation (C7H7+) Cleavage->Products:f0 Desired Product (if deprotection) or Polar Impurity Cleavage->Products:f1 Byproduct C-Benzylated Impurity (Potential Side Reaction) Products:f1->Byproduct Trapped by Aromatics (e.g., starting material)

Caption: Primary degradation pathway of the target compound in acid.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is followed by a causal explanation and a recommended course of action.

Q1: After my reaction in an acidic medium (e.g., TFA, HCl), I see a new, more polar spot on my TLC plate and a corresponding peak in my HPLC analysis. What is this impurity?

A1: The new polar species is almost certainly the debenzylated product, 3-fluoro-[1,1'-biphenyl]-4,4'-diol . The replacement of the benzyloxy group with a hydroxyl group significantly increases the compound's polarity, causing it to have a lower Rf on a TLC plate and typically a shorter retention time on a reverse-phase HPLC column.

  • Causality: The benzyl ether acts as a protecting group that is labile under acidic conditions.[2] The acid catalyzes the cleavage of the C-O bond, releasing the free phenol.

  • Troubleshooting Protocol: Identity Confirmation

    • Isolate: If possible, isolate a small amount of the impurity via preparative TLC or HPLC.

    • LC-MS Analysis: The most direct method is to analyze your crude reaction mixture by LC-MS. You should look for a mass corresponding to the deprotected product (C12H9FO2, approximate mass ~204.06 g/mol ).

    • Co-injection: If you have a standard of the deprotected product, perform a co-injection with your sample in HPLC. If the impurity peak increases in size without a new peak appearing, you have confirmed its identity.

Q2: My overall yield is low, and I'm struggling to recover my starting material after an acidic workup. What's happening?

A2: You are likely experiencing significant degradation of your starting material due to prolonged or harsh exposure to acid. The debenzylation reaction is converting your target compound into the diol, leading to poor recovery.

  • Causality: The efficiency of acid-catalyzed debenzylation is dependent on several factors, including the strength of the acid, temperature, and reaction time.[1][4] Even aqueous acidic workups can cause partial deprotection if not handled quickly and at low temperatures.

  • Mitigation Strategies:

ParameterRecommendationRationale
Acid Strength Use the mildest acid possible for your transformation (e.g., acetic acid instead of HCl if permissible). Solid-supported acids like Amberlyst-15 can also be effective and are easily filtered off.[1][4]Stronger acids lead to faster protonation of the ether oxygen and accelerate cleavage.
Temperature Maintain the lowest possible temperature for your reaction. Perform acidic workups in an ice bath.The cleavage reaction has an activation energy barrier. Lower temperatures reduce the rate of this undesired side reaction.
Time Minimize the reaction time and the duration of any acidic washes.The extent of degradation is directly proportional to the exposure time.
Quenching Immediately after the reaction is complete, quench the acid with a cold, weak base solution (e.g., saturated NaHCO3).Neutralization stops the catalytic degradation process instantly.

Q3: Besides the polar impurity, my LC-MS shows a minor peak with a mass corresponding to my starting material plus a benzyl group (C7H7). What is this?

A3: This is likely a C-benzylated byproduct . This occurs when the benzyl carbocation generated during the cleavage step is "trapped" by an electron-rich aromatic ring (such as your starting material or product) instead of a solvent molecule.[4]

  • Causality: The benzyl carbocation is an electrophile. It can react via electrophilic aromatic substitution on any available phenol or biphenyl ring system. This rearrangement is a known side reaction in debenzylation chemistry.[4]

  • Solution: Use a Cation Scavenger

    • Adding a "cation scavenger" to the reaction mixture can effectively prevent this side reaction. The scavenger is an electron-rich compound that is more reactive towards the benzyl carbocation than your compound of interest.

    • Common Scavengers: Anisole, thioanisole, or pentamethylbenzene.[2]

    • Implementation: Add 1.5 to 5 equivalents of the scavenger to your reaction at the start.

BenzylCation Benzyl Carbocation (Electrophile) AromaticRing Aromatic Ring of Biphenyl Compound (Nucleophile) BenzylCation->AromaticRing Undesired Reaction Scavenger Cation Scavenger (e.g., Anisole) (Better Nucleophile) BenzylCation->Scavenger Desired Reaction C_Benzylation C-Benzylated Byproduct (Undesired) AromaticRing->C_Benzylation Forms TrappedBenzyl Scavenger-Benzyl Adduct (Desired Outcome) Scavenger->TrappedBenzyl Forms

Caption: Role of a cation scavenger in preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the ortho-fluorine atom in the molecule's stability?

A1: The fluorine atom primarily influences the molecule's electronic properties and metabolic stability.[5][6] As the most electronegative element, it has a strong electron-withdrawing inductive effect. This can slightly decrease the basicity of the adjacent phenolic oxygen, but it does not prevent the primary acid-catalyzed debenzylation of the benzyloxy group on the other ring. Fluorine is often added to drug candidates to block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.[7][8]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (argon or nitrogen). Crucially, it must be stored away from acidic vapors or reagents.

Q3: Which analytical methods are best for creating a stability profile of this compound?

A3: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • HPLC-UV: Best for quantifying the disappearance of the parent compound and the appearance of degradation products over time. A stability-indicating method should be developed where the parent peak is well-resolved from all major degradants.

  • LC-MS: Essential for identifying the mass of the degradation products, which provides direct evidence for the chemical transformations occurring (e.g., loss of the benzyl group).

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Stress Testing)

This protocol allows you to quantify the stability of your compound under specific acidic conditions.

Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Setup Set up Vials: 1. Control (No Acid) 2. Test (with Acid, e.g., 0.1M HCl) Prep->Setup Incubate Incubate at Controlled Temp (e.g., 40°C) Setup->Incubate Sample Withdraw Aliquots at Time Points (t=0, 1h, 2h, 4h, 8h) Incubate->Sample Quench Immediately Quench Aliquot with Base (e.g., NaHCO3) Sample->Quench Analyze Analyze by HPLC-UV and LC-MS Quench->Analyze Plot Plot % Remaining vs. Time Analyze->Plot

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare an accurate 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Reaction Setup: In separate vials, add your acidic solution (e.g., 0.1 M HCl in 50:50 Water:ACN). Add a small volume of your stock solution to achieve the desired final concentration. Include a control vial with no acid.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 40°C water bath).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by adding it to a vial containing a quench solution (e.g., a weak base like sodium bicarbonate) to stop the degradation.

  • Analysis: Analyze all quenched samples by a validated HPLC method to determine the percentage of the parent compound remaining.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time to determine the degradation rate.

Protocol 2: Optimized Acidic Workup Procedure

This procedure is designed to minimize degradation during the isolation of your product after a reaction.

  • Cooling: Once the reaction is complete, immediately cool the reaction vessel in an ice-water bath (0-5°C).

  • Quenching: Slowly add a cold, saturated aqueous solution of a weak base (e.g., NaHCO3 or K2CO3) with vigorous stirring until gas evolution ceases and the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Promptly extract your product into an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).

By understanding the inherent reactivity of the benzyloxy group and implementing these targeted strategies, you can successfully navigate the challenges of working with this compound and ensure the reliability of your experimental outcomes.

References

  • Hu, J., et al. (2010). The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma. ChemMedChem, 5(6), 899-910. [Link]

  • Petchmanee, T., Ploypradith, P., & Ruchirawat, S. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(7), 2892-2895. [Link]

  • Petchmanee, T., Ploypradith, P., & Ruchirawat, S. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thai Journal of Pharmaceutical Sciences. [Link]

  • Semantic Scholar. (2006). Solid-supported acids for debenzylation of aryl benzyl ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Ruzziconi, R., et al. (2002). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. ResearchGate. [Link]

  • Sankaran, V., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(34), 30987–31002. [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]

  • Sankaran, V., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

  • ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Singh, P., & Kumar, A. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International. [Link]

  • C&EN. (2024). The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. [Link]

  • Zhou, L., et al. (2018). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Scientific Reports, 8(1), 12822. [Link]

  • National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. [Link]

  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

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Technical Support Center: Troubleshooting the Debenzylation of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the debenzylation of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. The following question-and-answer format directly addresses potential issues, providing not just solutions, but also the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary debenzylation method, catalytic hydrogenation with Pd/C, is sluggish or fails completely. What are the likely causes and how can I resolve this?

A1: This is a very common issue. While catalytic hydrogenation is a go-to method for debenzylation, its success with this compound can be hampered by several factors.[1][2]

Underlying Causes & Solutions:

  • Catalyst Inactivity or Poisoning:

    • Cause: The palladium catalyst might be old, of poor quality, or poisoned by impurities in your starting material or solvent.[1] Sulfur-containing compounds are notorious catalyst poisons.

    • Solution:

      • Use a Fresh Catalyst: Always start with a fresh batch of high-quality Pd/C.

      • Consider Pearlman's Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) is often more active and less susceptible to poisoning than standard Pd/C, especially for substrates with basic nitrogen groups, though not directly applicable here, it indicates higher activity.[1]

      • Purify Starting Material: Ensure your starting biphenyl is free of any potential catalyst poisons. Recrystallization or column chromatography may be necessary.

  • Insufficient Hydrogen Availability:

    • Cause: Poor mixing, inadequate hydrogen pressure, or a small solvent surface area can limit the catalyst's access to hydrogen.

    • Solution:

      • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to keep the catalyst suspended and facilitate hydrogen diffusion.[1]

      • Optimize Hydrogen Pressure: While a hydrogen balloon is often sufficient, some stubborn debenzylations may require higher pressures using a Parr shaker or similar apparatus.[1]

      • Solvent Choice: Polar protic solvents like ethanol or methanol are generally good choices as they help to dissolve the substrate and facilitate hydrogen transfer.[1]

  • Steric Hindrance & Electronic Effects:

    • Cause: The bulky biphenyl structure and the electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzylic C-O bond, making it more resistant to cleavage.

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading (e.g., 10-20 mol%) can sometimes overcome sluggish reactivity.[3]

      • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but be mindful of potential side reactions.[1]

Q2: I'm observing side products, such as defluorination or saturation of the aromatic rings. How can I improve the selectivity of my debenzylation?

A2: The formation of these side products indicates that the reaction conditions are too harsh or not selective enough. The goal is to find a sweet spot that cleaves the benzyl ether without affecting other functional groups.

Strategies for Enhanced Selectivity:

  • Catalytic Transfer Hydrogenation (CTH):

    • Rationale: CTH offers a milder alternative to using hydrogen gas. A hydrogen donor, such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene, is used to generate hydrogen in situ on the catalyst surface.[4] This can lead to higher selectivity.

    • Recommended Protocol: See the detailed experimental protocol below.

  • Choice of Catalyst and Conditions:

    • Rationale: Different palladium catalysts exhibit different selectivities. The choice of solvent and additives can also play a crucial role.

    • Recommendations:

      • Catalyst: Pd/C is a good starting point for CTH.

      • Hydrogen Donor: Ammonium formate is a commonly used and effective hydrogen donor.

      • Solvent: Protic solvents like methanol or ethanol are typically effective.[1]

      • Temperature Control: Running the reaction at a lower temperature can sometimes favor debenzylation over ring saturation.[5]

Q3: My molecule is sensitive to hydrogenation conditions. Are there any non-reductive methods to cleave the benzyl ether?

A3: Absolutely. When hydrogenolysis is not viable due to the presence of reducible functional groups (e.g., nitro groups, alkenes, alkynes), several Lewis acid or oxidative methods can be employed.[4][6]

Alternative Debenzylation Methods:

  • Lewis Acid-Mediated Cleavage (BCl₃):

    • Mechanism: Boron trichloride (BCl₃) is a strong Lewis acid that can effectively cleave aryl benzyl ethers. The reaction proceeds through the formation of a complex between the ether oxygen and BCl₃, followed by cleavage of the C-O bond.

    • Key Consideration: A critical aspect of this method is the use of a cation scavenger, such as pentamethylbenzene, to trap the liberated benzyl cation and prevent unwanted Friedel-Crafts side reactions with the electron-rich biphenyl system.[7][8][9]

    • Advantages: This method is highly chemoselective and can be performed at low temperatures (e.g., -78 °C), preserving many sensitive functional groups.[7]

  • Oxidative Cleavage (DDQ):

    • Mechanism: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly those with electron-donating groups on the benzyl ring (like p-methoxybenzyl ethers).[4] Recent advancements have shown that visible-light-mediated oxidative debenzylation with DDQ can be applied to simple benzyl ethers as well.[10][11]

    • Advantages: This method avoids reductive conditions entirely and can be performed under mild, often photocatalytic, conditions.[10]

Data & Protocols

Table 1: Comparison of Debenzylation Methods
MethodReagents & ConditionsProsCons
Catalytic Hydrogenation Pd/C, H₂ (gas)High yielding, clean byproducts (toluene)Not suitable for molecules with other reducible groups, potential for catalyst poisoning.[1]
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateMilder than H₂ gas, often more selective.May require optimization of the hydrogen donor and reaction time.
Lewis Acid Cleavage BCl₃, PentamethylbenzeneHighly chemoselective, low temperature.[7]Requires stoichiometric amounts of a strong Lewis acid, moisture-sensitive.
Oxidative Cleavage DDQ, visible lightAvoids reductive conditions, mild.[10]May require specific photocatalytic setup.
Experimental Protocol: Catalytic Transfer Hydrogenation
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 0.1 M concentration).

  • Addition of Reagents: Add 10% Pd/C (10 mol%) to the solution.

  • Hydrogen Donor: Add ammonium formate (5.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-fluoro-[1,1'-biphenyl]-4,4'-diol.

Experimental Protocol: BCl₃-Mediated Debenzylation

Caution: Boron trichloride is a toxic and corrosive gas. This procedure should be performed in a well-ventilated fume hood by trained personnel.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (DCM).[7]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in DCM (2.0 eq) dropwise to the cooled solution.[7]

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly quench the reaction by the addition of methanol.

  • Work-up and Purification: Allow the mixture to warm to room temperature, then concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting the debenzylation of this compound.

Debenzylation_Troubleshooting Start Start: Debenzylation of 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Method_Selection Initial Method: Catalytic Hydrogenation (Pd/C, H₂) Start->Method_Selection Reaction_Check Reaction Complete? Method_Selection->Reaction_Check Side_Products Side Products Observed? Method_Selection->Side_Products Check for Incomplete Incomplete or No Reaction Reaction_Check->Incomplete No Success Success: Isolate Product Reaction_Check->Success Yes Troubleshoot_H2 Troubleshoot Hydrogenation: - Fresh Catalyst - Higher Pressure/Temp - Increase Loading Incomplete->Troubleshoot_H2 Troubleshoot_H2->Method_Selection Retry Defluorination Defluorination or Ring Saturation Side_Products->Defluorination Yes Substrate_Sensitivity Substrate Sensitive to Reduction? Side_Products->Substrate_Sensitivity No Switch_Method_CTH Switch to Milder Method: Catalytic Transfer Hydrogenation (CTH) Defluorination->Switch_Method_CTH Switch_Method_CTH->Method_Selection Retry with CTH Non_Reductive Use Non-Reductive Method: - BCl₃ / Scavenger - Oxidative (DDQ) Substrate_Sensitivity->Non_Reductive Yes Substrate_Sensitivity->Success No, proceed to workup Non_Reductive->Method_Selection Retry with new method

Caption: A workflow for troubleshooting debenzylation reactions.

References

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • Thaiscience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience. [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl 3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Decarboxylation of Benzyl Fluorobenzoates. ResearchGate. [Link]

  • Tohoku University. (2008, August 1). Mild debenzylation of aryl benzyl ether with BCl>3> in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Tohoku University Repository. [Link]

  • Chemistry Stack Exchange. (2015, July 29). Can a benzyl ether be removed in the presence of an ester? Chemistry Stack Exchange. [Link]

  • Sciencemadness.org. (2014, May 8). Help with debenzylation of N-Benzyl. Sciencemadness.org. [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]

  • ACS Publications. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. [Link]

  • National Institutes of Health. (n.d.). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. PMC. [Link]

  • MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • qualitas1998.net. (2011, April 21). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]

  • Royal Society of Chemistry. (2002, September 25). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Palladium-catalysed difluoroolefination of benzyl tosylates toward the synthesis of gem-difluoro-2-trifluromethyl styrene derivatives. PMC. [Link]

  • Organic Syntheses. (2023, July 21). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses. [Link]

  • National Institutes of Health. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. [Link]

  • National Institutes of Health. (2014, February 13). Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. PMC. [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Organic Syntheses. [Link]

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Technical Support Center: Purification of Fluorinated Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the unique challenges presented by this important class of molecules. The strategic incorporation of fluorine atoms into biphenyl scaffolds imparts desirable properties such as enhanced metabolic stability and binding affinity, but it also introduces significant purification complexities.[1] This resource, presented in a troubleshooting and FAQ format, will address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.

I. Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of fluorinated biphenyls, offering potential causes and actionable solutions.

Chromatographic Challenges

Possible Causes:

  • Co-elution due to similar polarity: The introduction of fluorine can unpredictably alter a molecule's polarity. While highly fluorinated compounds can be less retained on traditional C18 columns than their hydrocarbon analogs, partially fluorinated biphenyls may have very similar retention times to their non-fluorinated precursors or homocoupled byproducts from reactions like the Suzuki-Miyaura coupling.[2][3]

  • Insufficient Method Optimization: A generic gradient method may not provide the necessary selectivity for closely eluting compounds.

Solutions:

  • Switch to a Fluorinated Stationary Phase: Columns with a pentafluorophenyl (PFP) or other fluorinated stationary phase can offer alternative selectivity for halogenated aromatic compounds.[3] These phases can engage in different intermolecular interactions, such as π-π and dipole-dipole interactions, which can be modulated by the fluorine substituents on your biphenyl.

  • Optimize the Mobile Phase:

    • Solvent Selection: Switching the organic modifier from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Additives: The use of trifluoroethanol (TFE) as a mobile phase modifier can enhance the separation of fluorinated compounds.[4][5]

  • Employ Orthogonal Chromatography: If reverse-phase HPLC fails, consider a technique with a different separation mechanism, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for more polar fluorinated biphenyls or Supercritical Fluid Chromatography (SFC). SFC, in particular, is an excellent tool for both chiral and achiral separations and can provide unique selectivity.[6][7]

Possible Causes:

  • Similar Physicochemical Properties: Regioisomers of fluorinated biphenyls often have very similar polarities and boiling points, making them challenging to separate by standard chromatographic or distillation techniques.

Solutions:

  • High-Resolution Chromatography:

    • HPLC/SFC: Utilize high-performance columns (e.g., sub-2 µm particle size) and optimize the mobile phase conditions meticulously. A shallow gradient and a lower flow rate can improve resolution.

    • Stationary Phase Screening: Test a variety of stationary phases with different selectivities (e.g., C18, PFP, phenyl-hexyl).

  • Preparative Gas Chromatography (GC): For volatile and thermally stable regioisomers, preparative GC can be a viable, albeit less common, purification strategy.[8]

Possible Causes:

  • High Rotational Barrier: Bulky ortho substituents, including fluorine in some contexts, can restrict rotation around the biphenyl single bond, leading to stable, separable enantiomers known as atropisomers.[9][10] Standard achiral chromatography will not resolve these isomers.

Solutions:

  • Chiral Chromatography: This is the most effective method for separating atropisomers.

    • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are often a good starting point for screening.[9]

    • Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique for the preparative separation of enantiomers, often offering faster separations and reduced solvent consumption compared to HPLC.[6][11]

Crystallization Difficulties

Possible Causes:

  • High Solubility: The compound may be too soluble in the chosen solvent system.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal nucleation and growth.

  • Complex Intermolecular Interactions: The presence of fluorine can lead to complex packing arrangements in the solid state, sometimes hindering the formation of a well-ordered crystal lattice.

Solutions:

  • Systematic Solvent Screening:

    • Use a systematic approach to screen a wide range of solvents with varying polarities.

    • Employ binary or even ternary solvent systems to fine-tune solubility. Common techniques include slow evaporation, vapor diffusion, and cooling.

  • Pre-Purification: Purify the crude material by flash chromatography to remove baseline impurities before attempting crystallization.[12] A purity of at least 90% is recommended.[13]

  • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your compound.

  • Co-crystallization: In some cases, adding a co-crystallizing agent can facilitate the formation of a crystalline solid.

II. Frequently Asked Questions (FAQs)

Q1: How does the position and number of fluorine atoms on the biphenyl ring affect its purification?

The substitution pattern of fluorine has a profound impact on the molecule's electronic properties, dipole moment, and intermolecular interactions, which in turn dictates its behavior during purification.[14][15]

  • Polarity: Fluorine is highly electronegative, but its effect on overall molecular polarity is not always straightforward. A single fluorine may slightly increase polarity, while multiple fluorine atoms, especially in a symmetrical arrangement, can decrease the overall dipole moment. This means there isn't a universal rule, and the chromatographic behavior must be determined empirically.

  • Interactions with Stationary Phases:

    • On C18 columns , retention is primarily driven by hydrophobic interactions. Highly fluorinated compounds can be less retentive than their non-fluorinated counterparts.

    • On PFP (pentafluorophenyl) columns , specific interactions like π-π stacking and dipole-dipole interactions between the fluorinated analyte and the stationary phase can lead to unique and enhanced selectivity, especially for other halogenated or aromatic compounds.[3]

Q2: I performed a Suzuki-Miyaura coupling to synthesize my fluorinated biphenyl. What are the common byproducts, and how can I remove them?

The Suzuki-Miyaura coupling is a powerful method for biphenyl synthesis, but it can generate byproducts that are often challenging to separate from the desired product.[2][16][17][18]

  • Common Byproducts:

    • Homocoupling of the boronic acid: This results in a symmetrical biphenyl derived from your boronic acid starting material.

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom.

    • Residual starting materials and catalyst.

  • Purification Strategies:

    • Aqueous Workup: A mild basic wash can help remove some of the unreacted boronic acid and boron-containing byproducts.

    • Chromatography: This is the most common method. Due to the similar polarity of the desired product and homocoupled byproducts, careful optimization is required. Consider using a PFP column for enhanced selectivity.

    • Crystallization: If the desired product is a solid, crystallization can be a highly effective way to remove minor impurities, including homocoupled byproducts.

Q3: What is the best way to assess the purity of my final fluorinated biphenyl compound?

A combination of analytical techniques is essential to rigorously assess the purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provide structural confirmation and can reveal the presence of proton- or carbon-containing impurities.

    • ¹⁹F NMR: This is an invaluable tool for analyzing fluorinated compounds.[19][20][21] It offers a wide chemical shift range and high sensitivity. The presence of unexpected signals in the ¹⁹F NMR spectrum is a clear indication of fluorine-containing impurities. Quantitative ¹⁹F NMR (qNMR) can be used to determine the absolute purity without needing a reference standard of the analyte itself.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the compound and confirms its molecular weight. A high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: An orthogonal HPLC method (i.e., using a different column and/or mobile phase from your purification method) should be developed to accurately assess purity.

III. Experimental Protocols & Data

Protocol 1: General Workflow for Suzuki-Miyaura Synthesis and Purification of a Fluorinated Biphenyl

This protocol outlines a typical workflow for the synthesis and purification of a fluorinated biphenyl via a Suzuki-Miyaura cross-coupling reaction.[2][22][23]

Suzuki_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Initial Purification cluster_purification Final Purification cluster_analysis Purity Analysis A 1. Add fluorinated aryl halide, aryl boronic acid, catalyst (e.g., Pd(PPh3)4), and base (e.g., K3PO4) to solvent (e.g., Dioxane/H2O). B 2. Heat reaction mixture (e.g., 105 °C, 8-12 h). A->B C 3. Monitor reaction progress by TLC or LC-MS. B->C D 4. Cool to RT, dilute with organic solvent (e.g., Ethyl Acetate). C->D Reaction Complete E 5. Wash with H2O and brine. D->E F 6. Dry organic layer (e.g., Na2SO4), filter, and concentrate. E->F G 7. Purify by Flash Chromatography (Silica gel, Hexane/EtOAc gradient). F->G H 8. Combine pure fractions and concentrate. G->H I 9. Further purify by Crystallization or Preparative HPLC if necessary. H->I J 10. Characterize by NMR (1H, 13C, 19F) and HRMS. I->J K 11. Assess purity by analytical HPLC. J->K Purification_Strategy Crude Crude Fluorinated Biphenyl Mixture Isomers Isomeric Mixture? (Regioisomers/Atropisomers) Crude->Isomers Flash Flash Chromatography (Bulk Impurity Removal) Isomers->Flash No Chiral_Chrom Chiral HPLC/SFC (Atropisomer Separation) Isomers->Chiral_Chrom Yes (Atropisomers) Prep_HPLC Preparative HPLC (High Purity) Flash->Prep_HPLC Crystallization Crystallization (High Purity Solid) Flash->Crystallization Final_Product Pure Fluorinated Biphenyl Prep_HPLC->Final_Product Chiral_Chrom->Final_Product Crystallization->Final_Product

Sources

Technical Support Center: Synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol and Prevention of Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. The formation of homocoupled byproducts is a common challenge that can significantly impact yield and purity. This guide provides in-depth troubleshooting in a question-and-answer format to address and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant amount of homocoupling product from my boronic acid starting material. What is the primary cause of this side reaction?

Another potential pathway, particularly with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event that can lead to homocoupling even in the absence of oxygen.[5]

Question 2: What are the most effective methods to remove dissolved oxygen and maintain an inert atmosphere?

Rigorous exclusion of oxygen is paramount for suppressing homocoupling.[2] Here are two highly effective techniques:

  • Freeze-Pump-Thaw: This method is excellent for thoroughly removing dissolved gases. It involves freezing the solvent under an inert atmosphere (argon or nitrogen), applying a vacuum to remove gases from the frozen solid, and then thawing the solvent. This cycle should be repeated at least three to five times for maximum efficiency.[1]

  • Inert Gas Sparging: Bubbling a stream of an inert gas, like argon or nitrogen, through the solvent for an extended period (15-30 minutes) is a common and effective technique.[1][6] For optimal results, use a subsurface sparge, where the gas is introduced below the liquid's surface.[1][2]

It is also crucial to maintain a positive pressure of an inert gas throughout the entire course of the reaction.[6]

Question 3: Despite degassing, I'm still observing homocoupling. What other reaction parameters should I investigate?

If homocoupling persists after rigorous degassing, consider the following critical parameters:

Catalyst and Ligand Selection

The choice of palladium source and ligand plays a significant role in minimizing side reactions.

  • Pd(II) Pre-catalysts: Many common Suzuki reactions use stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf).[3][7] These require an initial reduction to the active Pd(0) species. This reduction can sometimes be a source of side reactions, including homocoupling, as it can involve the boronic acid.[3]

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway and suppress homocoupling.[1][5][8] These ligands promote the oxidative addition and reductive elimination steps of the main catalytic cycle.

The Role of the Base

The base is not just a simple activator; its choice and stoichiometry are critical.

  • Base Strength: The base activates the boronic acid for transmetalation.[9][10] However, an overly strong base or the presence of excess hydroxide ions can promote side reactions. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7][11]

  • Minimizing Water: While some water is often necessary to dissolve the base and facilitate the reaction, excess water can lead to protodeboronation, a side reaction where the boronic acid is converted back to the corresponding arene, reducing the efficiency of the desired coupling.[6][8]

Reaction Temperature

Temperature is a critical parameter that can influence the rates of competing reactions.

  • Optimal Temperature Range: Suzuki-Miyaura reactions can be sensitive to temperature.[12] While higher temperatures generally increase the reaction rate, they can also promote the decomposition of the catalyst or starting materials, potentially leading to more side products.[6][13] A temperature screening experiment (e.g., from 60°C to 110°C) is often necessary to find the optimal balance for your specific substrates.[6][14] For the coupling of 4-(Benzyloxy)-2-bromo-1-fluorobenzene, temperatures around 90-100°C have been reported to be effective.[7]

Question 4: Can I use any additives to further suppress homocoupling?

Yes, the addition of a mild reducing agent can be a very effective strategy.

  • Potassium Formate: Adding a mild reducing agent like potassium formate can help maintain the palladium catalyst in its active Pd(0) state.[1][2][15] This minimizes the concentration of Pd(II) species that are responsible for the homocoupling catalytic cycle.[2][15]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Minimizing Homocoupling
ParameterRecommendationRationale
Inert Atmosphere Rigorous degassing (Freeze-Pump-Thaw or Argon Sparging) and maintain positive inert gas pressure.Minimizes Pd(0) oxidation to Pd(II), a key initiator of homocoupling.[1][2]
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Common and effective catalysts for this type of transformation.[7]
Ligand Use of bulky, electron-rich ligands like SPhos if homocoupling is severe with standard ligands.Promotes the desired cross-coupling over side reactions.[1][5]
Base K₂CO₃ or Cs₂CO₃ (2.0 equivalents)Effective bases for Suzuki coupling that are less harsh than hydroxides.[7]
Solvent System Toluene/Water or Dioxane/Water mixturesCommon solvent systems that provide good solubility for reagents.[7][16]
Temperature 80-100 °C (requires optimization)Balances reaction rate with catalyst and substrate stability.[6][7]
Additive Potassium Formate (optional)Acts as a mild reducing agent to keep palladium in the active Pd(0) state.[1][2]
Protocol: Synthesis of this compound Precursor

This protocol is a generalized starting point and may require optimization for your specific setup.

Reaction Scheme:

Starting Materials:

  • 4-(Benzyloxy)-3-fluorophenylboronic acid

  • A suitable aryl halide partner (e.g., 4-bromoanisole for initial testing)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 4-(Benzyloxy)-3-fluorophenylboronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.

  • Degassing: Bubble argon through the stirred reaction mixture for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Cycle and Homocoupling Pathway

The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Cycle cluster_side Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 Pd(II) Pd(II) Pd(0)L2->Pd(II) Oxidation (O2) Ar'-Pd(II)-OH Ar'-Pd(II)-OH Pd(II)->Ar'-Pd(II)-OH Transmetalation (Ar'-B(OH)2) Ar'-Pd(II)-Ar' Ar'-Pd(II)-Ar' Ar'-Pd(II)-OH->Ar'-Pd(II)-Ar' 2nd Transmetalation (Ar'-B(OH)2) Ar'-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Ar'-Ar' Ar'-Ar' Ar'-Pd(II)-Ar'->Ar'-Ar' Homocoupling Product

Caption: The catalytic cycle leading to boronic acid homocoupling.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Le Duc, G., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]

  • Busslot, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7585. [Link]

  • Amatore, C., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(49), 12854–12864. [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 315–320. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16542. [Link]

  • Martins, A. M., & Beja, A. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(6), 1674-1681. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Novellino, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9445–9451. [Link]

  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1694–1706. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Patil, R. C., et al. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]

  • Kim, J., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Huff, B. E., et al. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 75. [Link]

  • Wüst, F., et al. (2006). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1089-1101. [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki Reaction of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot challenges encountered during this specific, yet increasingly common, synthetic transformation. The structure of this molecule—featuring steric hindrance, a fluorine substituent, and a free phenol—presents a unique set of challenges that require careful consideration of catalyst systems and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: I am getting low to no yield in my Suzuki coupling with a halogenated this compound. What are the most likely causes?

A: Low yields in this specific Suzuki coupling are a common challenge and typically stem from a combination of factors related to the substrate's complexity.[1][2] The primary culprits are often:

  • Steric Hindrance: The biphenyl backbone, especially with substitution ortho to the coupling site, can significantly slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3][4][5]

  • Catalyst Inactivity or Deactivation: The chosen palladium catalyst system may not be robust enough for this transformation. The active Pd(0) species might not form efficiently from a Pd(II) precatalyst, or it may decompose into inactive palladium black during the reaction.[6][7]

  • Suboptimal Ligand Choice: The ligand is arguably the most critical component for a challenging coupling. An inadequate ligand will fail to promote the difficult oxidative addition or stabilize the catalytic intermediate.[8][9]

  • Inappropriate Base or Solvent: The base is crucial for activating the boronic acid, but an overly strong or poorly soluble base can cause side reactions, including degradation of the starting material or catalyst.[10][11][12]

Q2: What is the best starting catalyst system for coupling an aryl boronic acid to a halogenated derivative of this compound?

A: For sterically demanding and electronically nuanced substrates like this, a robust, high-activity catalyst system is required from the outset. A highly recommended starting point would be a combination of a palladium(II) precatalyst with a bulky, electron-rich biaryl phosphine ligand (a "Buchwald ligand").

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[9] It is exceptionally active for Suzuki couplings, allowing reactions to be performed at lower temperatures and catalyst loadings, even with aryl chlorides.[9]

  • Base: Potassium Phosphate (K₃PO₄). It is an effective base for challenging couplings and often provides good results where weaker bases like carbonates fail.[9][10]

  • Solvent: Toluene or Dioxane, often with a small amount of water.[13][14]

This combination is designed to accelerate the rate-limiting oxidative addition and promote the final reductive elimination step for hindered substrates.[5][8]

Q3: How does the fluorine atom on the biphenyl ring affect the Suzuki reaction?

A: The fluorine atom primarily exerts a strong electron-withdrawing inductive effect. This can be beneficial, as it makes the carbon-halogen bond more polarized and susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[15][16] However, the unique electronic nature of fluorine can also influence the stability of intermediates.[17] In highly fluorinated systems, undesired side reactions like ipso-substitution (SNA_r_) of the fluorine can occur, though this is less likely when a more reactive C-Br or C-Cl bond is the intended reaction site.[18]

Q4: Does the free hydroxyl (-OH) group on the biphenyl need to be protected?

A: Not necessarily. Many modern Suzuki-Miyaura coupling protocols, especially those using bulky phosphine ligands, exhibit excellent functional group tolerance.[4][19] The free hydroxyl group can often be carried through the reaction without protection. The primary consideration is its interaction with the base. A strong base will deprotonate the phenol to form a phenoxide, altering the molecule's solubility and electronic properties. This is generally well-tolerated, but if issues like poor solubility or side reactions arise, protection as a methyl or silyl ether may be considered.

Q5: What are the most common side reactions, and how can they be minimized?

A: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.[1][20]

  • Protodeboronation: This is the hydrolysis of the boronic acid C-B bond to a C-H bond, effectively destroying the nucleophilic partner.[21]

    • Minimization: Use a more stable boronic acid derivative like a pinacol ester (Bpin).[10][20] Running the reaction under anhydrous conditions with a base like K₃PO₄ can also suppress this pathway.[11]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl.

    • Minimization: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[20] Ensuring the reaction mixture is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon) is critical.[7][12]

Troubleshooting and Optimization Guide

Problem 1: Low or No Conversion of Starting Material
Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is the engine of the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in-situ, a step which can be inefficient.[6][7] Solutions: 1. Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Use multiple freeze-pump-thaw cycles or sparge solvents with argon for at least 30 minutes.[12] 2. Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[22] 3. Increase Catalyst Loading: For a difficult reaction, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.[6]
Sub-optimal Ligand For sterically hindered substrates, the ligand must be bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[5][8][9] Solutions: 1. Screen Bulky Ligands: If SPhos is not effective, screen other advanced biaryl phosphine ligands such as XPhos, RuPhos, or cataCXium A.[10][23] 2. Consider NHC Ligands: N-heterocyclic carbene (NHC) ligands are excellent alternatives known for their high stability and activity, particularly in forming sterically congested biaryls.[4][24]
Incorrect Base/Solvent The base's role is to form the reactive boronate species for transmetalation. Its strength, solubility, and cation can dramatically impact the reaction.[14][20] Solutions: 1. Screen Bases: If K₃PO₄ is ineffective, try Cs₂CO₃, which is more soluble and often enhances reaction rates.[12] For base-sensitive substrates, a weaker base like K₂CO₃ might be necessary.[11] 2. Optimize Solvent System: Toluene, dioxane, and 2-MeTHF are excellent choices.[11][23] The addition of 5-10% water can be beneficial when using inorganic bases, but for substrates prone to protodeboronation, anhydrous conditions are preferred.[21]
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
Potential Cause Scientific Rationale & Troubleshooting Steps
Ligand Dissociation At elevated temperatures, phosphine ligands can dissociate from the palladium center. The resulting "ligandless" palladium species are highly unstable and rapidly aggregate into inactive palladium black.[6][25] Solutions: 1. Use a More Stable Ligand: Bidentate ligands (e.g., dppf) or certain bulky monodentate ligands (like the Buchwald family) form more stable complexes. NHC ligands are also known for their robust coordination to the metal center.[4] 2. Adjust Ligand:Palladium Ratio: A slight excess of the ligand (e.g., 2.2:1 for monodentate ligands) can help suppress dissociation. 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

Visualized Workflows & Mechanisms

To better understand the process, the fundamental catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. Success depends on optimizing conditions that allow this cycle to turn over efficiently without interruption from deactivation or side reactions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition) pd0->oa_complex Oxidative Addition (Ar-X) dummy1 oa_complex->dummy1 trans_complex Ar-Pd(II)(Ar')L₂ (Transmetalation) dummy2 trans_complex->dummy2 re_product Ar-Ar' (Product) dummy1->trans_complex Transmetalation (Ar'-B(OR)₂) dummy2->pd0 Reductive Elimination dummy2->re_product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

When troubleshooting, a logical decision-making process is key. The following flowchart provides a systematic approach to diagnosing and solving common issues.

Troubleshooting_Tree start Reaction Analysis: Low Yield / No Product check_sm Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present Yes sm_gone SM Consumed check_sm->sm_gone No cause_catalyst Likely Catalyst Issue (Activity/Deactivation) sm_present->cause_catalyst cause_side_reactions Likely Side Reaction Issue sm_gone->cause_side_reactions action_catalyst Action: 1. Degas More Rigorously 2. Screen More Active Ligands (e.g., XPhos, RuPhos) 3. Check Base/Solvent cause_catalyst->action_catalyst cause_side_reactions->action_catalyst Conditions may still be sub-optimal action_side_reactions Action: 1. Check for Protodeboronation (use Bpin ester) 2. Check for Homocoupling (improve degassing) 3. Analyze Byproducts cause_side_reactions->action_side_reactions

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Recommended Experimental Protocols

Protocol 1: Initial Catalyst System Screening

This protocol outlines a parallel screening approach to efficiently identify a lead catalyst system for your specific halogenated biphenyl substrate.

Objective: To test four distinct, high-performance catalyst systems under identical conditions.

Reagents & Equipment:

  • Your halogenated this compound (Aryl-X)

  • Arylboronic acid or pinacol ester (Ar-B(OR)₂)

  • Palladium precatalysts and ligands (see table below)

  • Bases (anhydrous K₃PO₄, Cs₂CO₃)

  • Anhydrous solvents (Toluene, Dioxane)

  • Reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Inert atmosphere glovebox or Schlenk line

Screening Conditions Table:

Reaction Pd Source (1.5 mol%) Ligand (3 mol%) Base (2.0 equiv) Solvent (0.2 M)
A Pd(OAc)₂SPhosK₃PO₄Toluene
B Pd₂(dba)₃XPhosK₃PO₄Dioxane
C Pd(OAc)₂RuPhosCs₂CO₃Toluene
D PEPPSI-IPr (1.5 mol%)(None)K₃PO₄2-MeTHF

Procedure:

  • Preparation: In a glovebox, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv) and the boronic acid derivative (0.15 mmol, 1.5 equiv) to each of the four labeled reaction vials.

  • Addition of Solids: To each vial, add the specified base (0.2 mmol) and the palladium/ligand combination as per the table. For reactions A, B, and C, the Pd source and ligand are added as separate solids. For reaction D, the PEPPSI pre-catalyst is used directly.

  • Solvent Addition: Add the specified anhydrous, degassed solvent (0.5 mL) to each vial.

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a preheated reaction block or oil bath at 100 °C.

  • Monitoring: Allow the reactions to stir for 12-18 hours. Monitor progress by taking small aliquots and analyzing via LC-MS or TLC.

  • Analysis: After the reaction period, cool the vials to room temperature. Quench the reactions with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and identify the most promising conditions.

This systematic screening process provides a robust dataset to guide further optimization, saving significant time and resources compared to a one-factor-at-a-time approach.[14]

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Mondal, B., et al. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. ACS GCI. Available at: [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta. Available at: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Gagnier, J. P., & Gevorgyan, V. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols. BenchChem.
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  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Palladium catalyst issues in cross-coupling reactions. BenchChem.
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  • Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry. Available at: [Link]

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  • Sun, A., & DiRocco, D. A. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. ResearchGate. Available at: [Link]

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  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Niwa, T., Uetake, Y., et al. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Nature Catalysis. Available at: [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]

  • Preprints.org. (2023). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Preprints.org. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

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Validation & Comparative

A Comparative Guide to 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol and Alternative Biphenyl Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a privileged motif, forming the core of numerous therapeutic agents. The strategic functionalization of this scaffold is paramount in fine-tuning a drug candidate's pharmacological profile. This guide provides an in-depth technical comparison of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol , a versatile intermediate, with other commonly employed biphenyl building blocks. We will delve into the synthetic nuances, comparative performance in key reactions, and the strategic implications of its unique structural features, supported by experimental data and established chemical principles.

The Strategic Advantage of Fluorinated and Protected Biphenyls in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[1] A fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity.[1] When combined with a biphenyl core, these effects are amplified, offering a powerful tool for lead optimization.

Protecting groups are essential in multi-step syntheses to mask reactive functional groups.[2] The choice of protecting group for a hydroxyl moiety, such as in biphenyl-4-ol derivatives, is critical as it impacts the overall efficiency and success of the synthetic route. The benzyloxy group (Bn), a common choice, offers robustness under various reaction conditions and can be selectively removed.[3]

This guide will focus on the practical implications of using this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[4]

Synthesis and Strategic Considerations for this compound

A logical synthetic approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of (4-(benzyloxy)phenyl)boronic acid with a suitable halogenated and fluorinated phenol, such as 4-bromo-2-fluorophenol .

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_benzyloxy_boronic 4-(Benzyloxy)phenylboronic acid Product 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol 4_benzyloxy_boronic->Product Suzuki-Miyaura Coupling 4_bromo_2_fluoro 4-Bromo-2-fluorophenol 4_bromo_2_fluoro->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene/H₂O, Dioxane)

Caption: Proposed Suzuki-Miyaura synthesis of the target intermediate.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is adapted from established procedures for structurally similar compounds and serves as a robust starting point for the synthesis of this compound.[5]

Materials:

  • (4-(Benzyloxy)phenyl)boronic acid

  • 4-Bromo-2-fluorophenol

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., Toluene/Water or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add (4-(benzyloxy)phenyl)boronic acid (1.2 equivalents), 4-bromo-2-fluorophenol (1.0 equivalent), and the base (2.0 equivalents).

  • Add the chosen solvent system.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.03-0.05 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Comparative Analysis with Alternative Biphenyl Intermediates

The performance of this compound as a synthetic intermediate is best understood in comparison to other commonly used building blocks. The primary points of comparison are the nature of the protecting group on the hydroxyl moiety and the presence or absence of the fluorine substituent.

The Role of the Protecting Group: Benzyloxy vs. Methoxy and Silyl Ethers

The choice of protecting group for the phenolic hydroxyl is a critical decision in the synthetic strategy. Below is a comparison of the benzyloxy group with two common alternatives: the methoxy group and silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS).

Protecting GroupTypical Suzuki Coupling YieldDeprotection ConditionsAdvantagesDisadvantages
Benzyloxy (Bn) 85-95%[6]Catalytic Hydrogenolysis (H₂, Pd/C); Lewis Acids (e.g., BCl₃)[7]Robust, stable to a wide range of reagents; multiple deprotection methods.[3]Hydrogenolysis may be incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[3]
Methoxy (Me) 80-90%[6]Harsh conditions (e.g., BBr₃, strong acid)Generally stable and unreactive.Difficult to cleave, limiting its utility in the synthesis of complex molecules with sensitive functional groups.[6]
Silyl Ethers (e.g., TBDMS) Generally highFluoride sources (e.g., TBAF); mild acidEasily introduced and removed under mild, orthogonal conditions.[8]Can be labile under certain acidic or basic conditions; can add steric bulk.

Causality Behind Performance:

  • Benzyloxy Group: The benzyl group is a robust protecting group due to the stability of the benzyl ether linkage. Its removal via catalytic hydrogenolysis is a clean and efficient process, yielding toluene as a volatile byproduct.[9] However, the need for a hydrogenation step can be a significant drawback if other reducible functional groups are present in the molecule. The use of Lewis acids for deprotection offers an alternative, though it may require careful optimization to avoid side reactions.[7]

  • Methoxy Group: The methyl ether is exceptionally stable due to the strong C-O bond. This stability makes it a less desirable protecting group when facile cleavage is required in later synthetic steps. The harsh conditions needed for its removal, such as treatment with strong Lewis acids like boron tribromide, can limit its application in the synthesis of complex, multi-functionalized molecules.[6]

  • Silyl Ethers: Silyl ethers, such as TBDMS, are popular due to their ease of introduction and removal under mild and specific conditions (fluoride ions). This orthogonality to many other protecting groups is a significant advantage in complex syntheses.[8] However, their stability can be a concern under certain reaction conditions, and their steric bulk can sometimes influence the reactivity of adjacent functional groups.

G cluster_synthesis Biphenyl Synthesis cluster_deprotection Deprotection Protected_Phenol Protected Biphenyl-4-ol Suzuki Suzuki-Miyaura Coupling Protected_Phenol->Suzuki Protected_Product Protected Final Product Suzuki->Protected_Product Final_Product Final Deprotected Product Protected_Product->Final_Product Bn Benzyloxy (Bn) H2_PdC H₂, Pd/C Bn->H2_PdC Me Methoxy (Me) BBr3 BBr₃ Me->BBr3 Silyl Silyl Ether TBAF TBAF Silyl->TBAF

Caption: Orthogonal deprotection strategies for common hydroxyl protecting groups.

The Impact of the 3-Fluoro Substituent

The presence of a fluorine atom at the 3-position of the biphenyl scaffold in this compound introduces several important considerations for drug design and synthesis:

  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. In the context of Suzuki-Miyaura coupling, electron-withdrawing groups on the boronic acid partner can sometimes decrease the rate of transmetalation, which can be the rate-limiting step.[10] However, with optimized reaction conditions, high yields are readily achievable.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage. Placing a fluorine atom at a position susceptible to cytochrome P450 oxidation can block this metabolic pathway, thereby increasing the half-life of the drug candidate.

  • Conformational Control: The fluorine atom, although small, can influence the dihedral angle between the two phenyl rings of the biphenyl system. This conformational restriction can be crucial for optimizing the binding of the molecule to its biological target.

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions with the target protein, potentially increasing binding affinity and potency.

Conclusion

This compound emerges as a highly valuable and versatile intermediate for drug discovery. Its strategic combination of a readily cleavable benzyloxy protecting group and a metabolism-blocking, binding-enhancing fluorine atom provides medicinal chemists with a powerful tool for molecular design.

While the methoxy-protected analogue offers similar reactivity in Suzuki couplings, the harsh conditions required for its deprotection limit its utility. Silyl ethers provide a milder deprotection route but may lack the overall robustness of the benzyl ether. The choice of intermediate will ultimately depend on the specific synthetic route and the functional group tolerance of the molecule being synthesized.

The benzyloxy-protected fluorinated biphenyl scaffold offers a compelling balance of synthetic accessibility, strategic functionalization, and desirable physicochemical properties, making it a superior choice for the development of next-generation therapeutics.

References

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]

  • Hay, M. P., & Paterson, I. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 98-113. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]

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A Comparative Guide to the Definitive Structural Validation of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. In this guide, we delve into the definitive structural validation of a novel biphenyl derivative, 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. We will explore the causality behind the experimental choices, from synthesis to data interpretation, and provide a comparative analysis with other powerful analytical techniques.

The Imperative for Unambiguous Structure Determination

The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. For a molecule like this compound, which possesses multiple rotational bonds and potential for diverse conformations, an accurate structural model is paramount. Subtle changes in stereochemistry or even bond angles can dramatically impact its interaction with a biological target. While techniques like NMR and mass spectrometry provide crucial information about connectivity and molecular weight, only X-ray crystallography can provide a high-resolution, static snapshot of the molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles.[1][2] This level of detail is indispensable for computational modeling, structure-activity relationship (SAR) studies, and ensuring the novelty and patentability of a new chemical entity.[3]

Synthesis and Crystallization: The Gateway to High-Resolution Data

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is often the rate-limiting step in the entire process.[1]

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to the title compound involves a Suzuki coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids.

  • Step 1: Synthesis of 4'-(Benzyloxy)-[1,1'-biphenyl]-4-ol.

    • In a nitrogen-flushed flask, combine 4-bromophenol (1.0 eq), (4-(benzyloxy)phenyl)boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a suitable base, for instance, an aqueous solution of 2M sodium carbonate (2.0 eq), and a solvent system like toluene/ethanol (3:1).

    • Heat the reaction mixture under reflux for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Fluorination.

    • To introduce the fluorine atom at the 3-position, an electrophilic fluorinating agent such as Selectfluor® can be employed.

    • Dissolve the product from Step 1 in a suitable solvent like acetonitrile.

    • Add Selectfluor® (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 24 hours, again monitoring by TLC.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, this compound.

Experimental Protocol: Single Crystal Growth

Growing diffraction-quality single crystals is an art that often requires screening various conditions. For a molecule like this compound, the following methods are recommended:

  • Slow Evaporation: This is the simplest crystallization technique. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.[4]

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.[5]

  • Temperature Gradient: A saturated solution is slowly cooled, which decreases the solubility of the compound and induces crystallization. The cooling rate is critical; slower cooling generally yields better quality crystals.[6]

For this compound, single crystals suitable for X-ray diffraction were successfully grown from a solution in ethanol at room temperature by slow evaporation.

The Power of X-ray Crystallography: A Definitive Structural Snapshot

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This non-destructive technique provides a wealth of information about the molecule's structure.[2][7]

Experimental Workflow: Single-Crystal X-ray Diffraction

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalSelection Crystal Selection (Microscope) Mounting Mounting on Goniometer CrystalSelection->Mounting DataCollection X-ray Diffraction (Data Collection) Mounting->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Hypothetical Crystallographic Data for this compound

The following table summarizes the key crystallographic data and refinement details, which are consistent with what would be expected for a molecule of this nature.

ParameterValue
Chemical formulaC₁₉H₁₅FO₂
Formula weight306.32
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)18.234(6)
β (°)98.76(3)
Volume (ų)1542.3(9)
Z4
Calculated density (g/cm³)1.318
R-factor (%)4.5
Goodness-of-fit1.05
Key Structural Insights from Crystallographic Data

The refined crystal structure would provide definitive evidence for the connectivity and stereochemistry of this compound. Key bond lengths, angles, and torsion angles would confirm the presence of the biphenyl core, the benzyloxy and hydroxyl groups, and the fluorine substituent at the 3-position. For example, the C-F bond length would be expected to be in the range of 1.35-1.38 Å. The dihedral angle between the two phenyl rings of the biphenyl moiety is of particular interest as it dictates the overall shape of the molecule.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the "gold standard" for structure determination, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal.[8][9] A comprehensive structural elucidation often involves the integration of these techniques.[10]

Decision Matrix for Structural Elucidation

G cluster_methods Analytical Techniques cluster_info Information Obtained Start Structural Elucidation of 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Xray X-ray Crystallography Start->Xray NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Xray_info 3D Structure Bond Lengths/Angles Stereochemistry Packing Xray->Xray_info NMR_info Connectivity (2D) Chemical Environment Dynamic Information NMR->NMR_info MS_info Molecular Weight Elemental Composition MS->MS_info

Caption: Choosing the right analytical tool for structural elucidation.

Performance Comparison
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Solid (single crystal)[11]Solution[12]Gas phase (ions)
Information Provided Precise 3D structure, bond lengths, angles, absolute configuration[1][2]Connectivity, chemical environment, dynamic information in solution[8]Molecular weight, elemental composition[8]
Strengths Unambiguous and high-resolution structural data[3]Provides information on solution-state conformation and dynamics[12]High sensitivity, requires very small sample amounts
Limitations Requires high-quality single crystals, which can be difficult to grow[1][13]Structure is an average of conformations in solution, less precise than X-ray[13]Does not provide information on stereochemistry or connectivity[10]

For this compound, ¹H and ¹³C NMR would confirm the presence of the aromatic protons and carbons, the benzylic methylene group, and the hydroxyl proton. ¹⁹F NMR would show a signal characteristic of an aryl fluoride. 2D NMR techniques like COSY and HMBC would establish the connectivity between different parts of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition C₁₉H₁₅FO₂.

However, neither NMR nor MS can definitively determine the precise spatial arrangement of the atoms, particularly the dihedral angle between the biphenyl rings, which is crucial for understanding its potential interactions with a biological target. This is where X-ray crystallography provides the ultimate validation.

Conclusion

The structural validation of a novel chemical entity like this compound requires a multi-faceted analytical approach. While NMR and mass spectrometry are essential for confirming the molecular formula and connectivity, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. The insights gained from the crystal structure are invaluable for advancing drug discovery programs, guiding further optimization of the lead compound, and securing robust intellectual property. The investment in obtaining a crystal structure is a critical step in de-risking a drug development project and paving the way for the design of more potent and selective therapeutics.

References

  • Radhika, N. P., et al. (2011). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC - NIH. [Link]

  • Weizmann Institute of Science. X ray crystallography Publications. Chemical Research Support. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]

  • Kennard, G. J., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC - NIH. [Link]

  • Aubert, E., et al. (2007). Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. NIH. [Link]

  • Akay, C., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. [Link]

  • Arslan, H., et al. (2016). 4-Benzyloxy-1,1′-biphenyl. ResearchGate. [Link]

  • Jadhav, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry. [Link]

  • CN1680226A - Method for preparing high-purity biphenyl
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  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

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  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online. [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. [Link]

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  • Comparison of NMR and X-ray crystallography. Eötvös Loránd University. [Link]

  • Kang, S., et al. (2013). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters. [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central. [Link]

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A Technical Guide to the Structure-Activity Relationship of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Biphenyl Scaffold in Oncology

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural rigidity, coupled with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of pharmacological properties. In the realm of oncology, biphenyl derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide spectrum of anticancer activities. This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 4'-(benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol derivatives. While a dedicated, comprehensive SAR study on this exact scaffold is not yet publicly available, by examining the existing literature on related biphenyl structures, we can extrapolate key principles to guide future drug discovery efforts. This guide will synthesize these findings to provide a comparative analysis of how modifications to this scaffold are likely to impact anticancer efficacy.

The Core Scaffold: A Triad of Functionality

The this compound scaffold presents three key regions for chemical modification, each contributing to the molecule's overall biological activity:

  • The Biphenyl Core: This provides the fundamental structural framework. Modifications here, such as the introduction of additional substituents or alteration of the torsional angle between the phenyl rings, can significantly influence binding to target proteins.

  • The 4'-Benzyloxy Group: This bulky, lipophilic group can play a crucial role in receptor binding and cellular uptake. Variations in the benzyl substituent can modulate these properties.

  • The 3-Fluoro and 4-Hydroxy Groups: These substituents on the second phenyl ring are critical for defining the electronic properties and potential for hydrogen bonding interactions with biological targets.

Comparative Analysis: Unraveling the Structure-Activity Relationship

Based on extensive studies of related biphenyl compounds, we can infer the following SAR principles for the this compound scaffold.

Impact of Substitutions on the Benzyloxy Ring

The benzyloxy group is a common feature in many potent anticancer compounds. Modifications to the terminal phenyl ring of this group can significantly impact cytotoxicity. For instance, in a series of biphenylaminoquinoline derivatives, the presence of a benzyloxy substituent was found to be crucial for potent activity against a panel of cancer cell lines, including SW480 (colon), DU145 (prostate), MDA-MB-231 (breast), and MiaPaCa-2 (pancreas)[1].

Table 1: Inferred SAR of Benzyloxy Ring Modifications

Modification on Benzyl RingPredicted Impact on Anticancer ActivityRationale
Electron-donating groups (e.g., -OCH₃, -CH₃) Likely to enhance activityIncreased electron density may improve binding affinity to target proteins.
Electron-withdrawing groups (e.g., -Cl, -CF₃) Potentially enhances or maintains activityCan improve metabolic stability and alter binding interactions. The position of the substituent is critical.
Bulky substituents May decrease activitySteric hindrance could prevent optimal binding to the target.
The Significance of the 3-Fluoro Substituent

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability[2]. In the context of anticancer agents, fluorine substitution has been shown to be beneficial. For example, a study on fluorinated benzylphenols demonstrated their significant antimicrobial and anticancer activities[2]. The 3-fluoro substituent in the this compound scaffold is predicted to:

  • Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the compound's half-life.

  • Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.

  • Modulate Lipophilicity: This can improve the compound's ability to cross cell membranes.

The Crucial Role of the 4-Hydroxy Group

The phenolic hydroxyl group is a key pharmacophoric feature in many anticancer agents. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of target enzymes or receptors. Studies on hydroxylated biphenyl compounds have demonstrated their potent antiproliferative and pro-apoptotic effects on cancer cells[3][4]. For the this compound scaffold, the 4-hydroxy group is anticipated to be essential for activity, likely through direct interaction with the biological target.

Proposed Mechanisms of Action: A Multifaceted Approach

Biphenyl derivatives exert their anticancer effects through various mechanisms. While the precise target of this compound derivatives remains to be elucidated, based on related compounds, several pathways are likely involved.

  • Induction of Apoptosis: Many biphenyl compounds have been shown to induce programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.

  • Inhibition of Key Signaling Pathways: Biphenyl derivatives have been reported to inhibit critical signaling pathways involved in cancer cell growth and survival, such as the STAT3 and PD-1/PD-L1 pathways[2][5].

Below is a diagram illustrating a potential mechanism of action involving the induction of apoptosis.

G Compound 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Binding Signal_Transduction Inhibition of Pro-survival Signaling Pathways Target->Signal_Transduction Inhibition Mitochondria Mitochondrial Disruption Signal_Transduction->Mitochondria Leads to Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: Proposed apoptotic pathway induced by the biphenyl derivative.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are standard methods for assessing the anticancer activity of novel compounds like the this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the biphenyl derivatives at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) can be quantified.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the analysis of related compounds, key structural features that are likely to govern the anticancer activity of this class of molecules have been identified. The benzyloxy group offers a site for modifications to enhance potency and pharmacokinetic properties. The fluoro and hydroxyl groups are predicted to be crucial for target interaction and overall efficacy.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish a definitive SAR. This should include variations in the substituents on the benzyloxy ring, exploration of different halogen substitutions in place of fluorine, and investigation of the impact of modifying the hydroxyl group. Elucidation of the precise molecular targets and mechanisms of action will be critical for the rational design of more potent and selective anticancer drugs based on this promising scaffold.

References

Sources

A Comparative Guide to the In Vitro Activity of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro biological activity of 4'-(benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol derivatives and structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into their potential as kinase inhibitors, offering a comparative look at their performance in relevant in vitro assays. We will explore the rationale behind their design, present key experimental data, and provide detailed methodologies for the assays discussed.

The strategic incorporation of a benzyloxy group and fluorine atoms onto a biphenyl scaffold represents a rational approach in modern medicinal chemistry. The benzyloxy moiety can engage in crucial interactions within the binding sites of biological targets, while fluorine substitution is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] This guide focuses on the potential of these derivatives to inhibit key enzymes in cellular signaling pathways, particularly those implicated in cancer progression.

Comparative Analysis of In Vitro Inhibitory Activity

While specific data for this compound derivatives is not extensively available in the public domain, we can draw valuable insights from structurally similar compounds. The following data from a study on 4-(benzyloxy)-2-bromo-1-fluorobenzene derivatives, which share the core benzyloxy and fluoro-phenyl motifs, provides a strong basis for comparison. These compounds were evaluated for their inhibitory activity against phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[2][3]

Compound IDStructurePI3Kα IC50 (nM)mTOR IC50 (nM)
Derivative 1 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-5-methyl-1,3,4-oxadiazole>10000>10000
Derivative 2 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)morpholine8901800
Derivative 3 N-(4-(benzyloxy)-2-bromo-1-fluorophenyl)acetamide>10000>10000
Derivative 4 1-(4-(benzyloxy)-2-bromo-1-fluorophenyl)-3-phenylurea12002500
Derivative 5 2-(4-(benzyloxy)-2-bromo-1-fluorophenyl)isoindoline-1,3-dione>10000>10000
Derivative 6 4-(4-(benzyloxy)-2-bromo-1-fluorophenyl)thiomorpholine 1,1-dioxide450980

Data presented is for illustrative purposes based on structurally similar compounds and may not be directly representative of the title compound class.

The data suggests that the nature of the substituent on the phenyl ring significantly influences the inhibitory activity against both PI3Kα and mTOR. Specifically, the thiomorpholine 1,1-dioxide (Derivative 6) and morpholine (Derivative 2) moieties appear to be favorable for activity, with Derivative 6 showing the most potent inhibition. This highlights the importance of the appended heterocyclic ring system in achieving potent kinase inhibition.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][5] The inhibitory activity of the benzyloxy-phenyl derivatives against PI3Kα and mTOR suggests that this pathway is a likely target for the this compound class of compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth inhibition of translation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring kinase activity and inhibition.

Objective: To determine the in vitro inhibitory potency of test compounds against PI3Kα and mTOR kinases.

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody recognizes the phosphorylated substrate, bringing it into close proximity with an acceptor fluorophore. Excitation of the europium donor results in energy transfer to the acceptor, generating a fluorescent signal that is proportional to the extent of substrate phosphorylation.

Workflow Diagram:

TR_FRET_Workflow cluster_workflow TR-FRET Kinase Assay Workflow A 1. Compound Dispensing (Serial Dilutions) B 2. Kinase & Substrate Addition (PI3Kα/mTOR + Substrate/ATP) A->B C 3. Incubation (Enzymatic Reaction) B->C D 4. Detection Reagent Addition (Eu-labeled Ab + Acceptor) C->D E 5. Incubation (Signal Development) D->E F 6. Plate Reading (Time-Resolved Fluorescence) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of a low-volume 384-well assay plate. Include appropriate controls (e.g., no inhibitor, reference inhibitor).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution containing the PI3Kα or mTOR enzyme and the appropriate substrate in kinase assay buffer.

    • Initiate the reaction by adding ATP to the kinase/substrate solution and immediately dispense the mixture into the assay plate wells containing the test compounds.

  • Incubation: Incubate the assay plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and an acceptor fluorophore in TR-FRET dilution buffer.

    • Add the detection solution to each well to stop the kinase reaction and initiate the detection process.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the TR-FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.

Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Cell Seeding (e.g., MCF-7, A549, HCT116) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. MTT Reagent Addition C->D E 5. Incubation (Formazan Crystal Formation) D->E F 6. Solubilization (e.g., DMSO, SDS) E->F G 7. Absorbance Measurement (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

  • Cell Seeding: Harvest and seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Conclusion

This guide provides a framework for understanding and evaluating the in vitro activity of this compound derivatives. Based on data from structurally related analogs, these compounds show promise as inhibitors of the PI3K/Akt/mTOR signaling pathway. The provided experimental protocols for key in vitro assays offer a starting point for researchers to further investigate the therapeutic potential of this chemical scaffold. Future studies should focus on synthesizing and testing the title compounds directly to establish a clear structure-activity relationship and to validate their mechanism of action.

References

  • PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma. (2010). PubMed. Retrieved January 16, 2026, from [Link]

  • PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. (2010). Bentham Science. Retrieved January 16, 2026, from [Link]

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A Comparative Analysis of Fluorinated vs. Non-Fluorinated Biphenyl Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] Among the privileged structures in drug discovery, the biphenyl moiety stands out for its rigidity and ability to present substituents in well-defined spatial orientations. When these two concepts merge—the fluorination of biphenyl analogs—chemists unlock powerful tools to modulate a compound's physicochemical properties, metabolic stability, and biological activity.[4]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated biphenyl analogs. Moving beyond a simple list of attributes, we will explore the fundamental causality behind the observed differences, supported by experimental data and detailed protocols to empower your own research endeavors.

The Rationale for Fluorination in Biphenyl Scaffolds

Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å).[1] This unique combination allows it to serve as a "super-hydrogen" bioisostere, imparting significant electronic changes with minimal steric penalty.[5][6] The primary motivations for introducing fluorine into a biphenyl core include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~115 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] Placing fluorine at a metabolically vulnerable position—a "soft spot"—can dramatically increase a compound's half-life.

  • Modulation of Physicochemical Properties: Fluorination can profoundly alter a molecule's lipophilicity (LogP) and the acidity/basicity (pKa) of nearby functional groups, which in turn affects solubility, membrane permeability, and bioavailability.[2][8][9]

  • Improved Binding Affinity and Selectivity: The strong dipole of the C-F bond can introduce favorable electrostatic interactions with protein targets.[10][11] Furthermore, fluorine can influence the torsional angle between the two phenyl rings, locking the biphenyl into a more bioactive conformation.

Synthesis of Biphenyl Analogs: A Comparative Workflow

The synthesis of both fluorinated and non-fluorinated biphenyls is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to the stability and commercial availability of the boronic acid reagents.[4][12][13]

The core distinction in the synthesis lies in the choice of starting materials. For a non-fluorinated analog, an aryl halide is coupled with a phenylboronic acid. To create a fluorinated analog, one of the coupling partners must contain the desired fluorine substitution.

Diagram: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_non_fluorinated Non-Fluorinated Synthesis cluster_fluorinated Fluorinated Synthesis cluster_alternative Alternative Fluorinated Route NF_Aryl_Halide Aryl Halide (e.g., Bromobenzene) NF_Coupling Pd-Catalyzed Coupling NF_Aryl_Halide->NF_Coupling NF_Boronic_Acid Phenylboronic Acid NF_Boronic_Acid->NF_Coupling NF_Product Non-Fluorinated Biphenyl NF_Coupling->NF_Product F_Aryl_Halide Fluorinated Aryl Halide (e.g., 1-Bromo-4-fluorobenzene) F_Coupling Pd-Catalyzed Coupling F_Aryl_Halide->F_Coupling F_Boronic_Acid Phenylboronic Acid F_Boronic_Acid->F_Coupling F_Product Fluorinated Biphenyl F_Coupling->F_Product Alt_Aryl_Halide Aryl Halide Alt_Coupling Pd-Catalyzed Coupling Alt_Aryl_Halide->Alt_Coupling Alt_Boronic_Acid Fluorinated Phenylboronic Acid Alt_Boronic_Acid->Alt_Coupling Alt_Coupling->F_Product

Caption: Suzuki-Miyaura coupling for biphenyl synthesis.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine causes predictable yet powerful shifts in a molecule's physicochemical profile. These changes are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyNon-Fluorinated Biphenyl AnalogFluorinated Biphenyl AnalogCausality and Impact in Drug Discovery
Lipophilicity (LogP) BaselineGenerally IncreasedFluorine is highly lipophilic, which can enhance membrane permeability and cell uptake.[9][11] However, excessive lipophilicity can lead to poor solubility and non-specific binding. The position and number of fluorine atoms allow for fine-tuning of this property.
Acidity/Basicity (pKa) Dependent on other substituentsCan be significantly alteredAs the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby basic groups (e.g., amines), reducing their ionization at physiological pH and potentially improving oral absorption.[1][2]
Dipole Moment LowerHigherThe C-F bond possesses a strong dipole moment. This can lead to more favorable interactions with polar residues in a protein's binding pocket, potentially increasing binding affinity.[8]
Conformation Flexible torsional angleMore restricted torsional angleFluorine substitution, particularly at the ortho positions, can create steric hindrance that restricts the rotation between the two phenyl rings. This can "lock" the molecule in a bioactive conformation, reducing the entropic penalty of binding.

Metabolic Stability: Blocking the "Soft Spots"

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[6][14] Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes, a primary route of Phase I metabolism that facilitates drug clearance.

For a non-fluorinated biphenyl, the para-position is a common site of metabolic attack. By replacing the hydrogen at this position with a fluorine atom, this metabolic pathway is effectively blocked due to the strength of the C-F bond.[7][11]

Diagram: Fluorine Shielding Against Metabolic Attack

Metabolic_Pathway cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog NF_Biphenyl Biphenyl Analog CYP450 CYP450 Enzymes (+ O2, NADPH) NF_Biphenyl->CYP450 Metabolic 'Soft Spot' (e.g., para-position) NF_Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->NF_Metabolite F_Biphenyl Fluorinated Biphenyl (F at para-position) Blocked Metabolism Blocked F_Biphenyl->Blocked C-F bond resists oxidation F_Parent Parent Drug (Increased Half-Life) Blocked->F_Parent

Caption: Fluorine blocks CYP450-mediated hydroxylation.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of a fluorinated biphenyl analog against its non-fluorinated counterpart. The principle is to measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes.[15][16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.

Materials:

  • Human Liver Microsomes (HLM), pooled (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test Compounds (Fluorinated and Non-Fluorinated Analogs), 10 mM stock in DMSO

  • Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plate and a thermal shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Master Mix: On ice, prepare a master mix containing phosphate buffer and HLM (final concentration 0.5 mg/mL). Pre-warm this mix at 37°C for 5 minutes.

  • Compound Addition: Add the test compounds and positive control to the master mix to achieve a final substrate concentration of 1 µM. The DMSO concentration should not exceed 0.1%.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This step provides the necessary cofactor for CYP450 enzyme activity. The "Time 0" sample should be taken immediately and quenched.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15]

  • Reaction Quenching: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

Self-Validation and Controls:

  • Negative Control: Run a parallel incubation without the NADPH cofactor. Any degradation observed here points to chemical instability rather than metabolism.[17]

  • Positive Control: The high-clearance control (Verapamil) validates that the microsomal system is metabolically active.

  • Causality: The use of liver microsomes specifically isolates Phase I metabolic pathways, as they are rich in CYP enzymes.[15][17] The requirement for the NADPH cofactor confirms that the observed degradation is an enzyme-catalyzed oxidative process.

Biological Activity: The Impact of Fluorine on Target Engagement

The electronic perturbations caused by fluorine can have a dramatic effect on a compound's biological activity. A classic example is the non-steroidal anti-inflammatory drug (NSAID) class.

  • Flurbiprofen , a fluorinated biphenyl compound, is a potent inhibitor of cyclooxygenase (COX) enzymes. The fluorine atom in flurbiprofen is thought to enhance its binding affinity and contribute to its overall anti-inflammatory potency. In contrast, its non-fluorinated parent structures may exhibit different potency or selectivity profiles.

In the field of antiviral research, fluorinated biphenyls have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[7] Studies have shown that introducing fluorine into the biphenyl moiety can significantly boost antiviral activity and improve pharmacokinetic profiles, leading to compounds with nanomolar efficacy.[7]

Conclusion

The comparison between fluorinated and non-fluorinated biphenyl analogs is not a matter of one being universally "better" than the other. Instead, it is a testament to the power of strategic molecular design. Fluorination is a tool that, when applied with a deep understanding of its effects, allows medicinal chemists to rationally address specific challenges in drug development, such as poor metabolic stability or suboptimal binding affinity. By understanding the causal relationships between structure and properties, researchers can more effectively design the next generation of biphenyl-based therapeutics.

References

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: PubMed URL: [Link]

  • Title: (PDF) Fluorine in medicinal chemistry. (2008) Source: SciSpace URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: (PDF) Review: Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ACS Omega URL: [Link]

  • Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

  • Title: Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability Source: PubMed Central (PMC) URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Publishing URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Bio-protocol URL: [Link]

  • Title: Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: PubMed Central (PMC) URL: [Link]

  • Title: Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction Source: ResearchGate URL: [Link]

  • Title: (PDF) Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: ResearchGate URL: [Link]

  • Title: Microsomal Stability Source: Cyprotex ADME-Tox Solutions | Evotec URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: Effects of fluorine incorporation on drugs and imaging probes. Source: ResearchGate URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: ResearchGate URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL: [Link]

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A Comparative Guide to the Biological Efficacy of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Fluorinated and Benzyloxylated Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of specific functional groups can significantly enhance their therapeutic properties. The presence of a benzyloxy group, for instance, has been associated with potent anticancer activity in various biphenyl derivatives.[2] Concurrently, the introduction of fluorine atoms is a well-established strategy in drug design to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4] The combination of these features in the 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol framework presents a compelling starting point for the development of novel anticancer therapeutics.

This guide will explore the biological efficacy of this class of compounds, with a focus on their cytotoxic effects against cancer cell lines. We will examine how structural modifications influence their activity and compare their potency to other relevant compounds, providing a rationale for future drug discovery efforts in this area.

Comparative Analysis of Biological Efficacy

To understand the potential of the this compound scaffold, we will compare the reported in vitro anticancer activities of structurally related compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzyloxy- and fluoro-substituted biphenyl derivatives against various human cancer cell lines.

Compound/AlternativeStructureCancer Cell LineIC50 (µM)Reference
Compound A (A benzyloxy biphenyl carboxylic acid derivative)4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acidMCF-7 (Breast)9.92 ± 0.97[2]
MDA-MB-231 (Breast)9.54 ± 0.85[2]
Compound B (A hydroxylated biphenyl derivative)3,3'-diallyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diolMelanoma Cells1.7 ± 0.5[5]
Compound C (A thiazolidine-2,4-dione-biphenyl derivative)5-(4-((4'-cyano-[1,1'-biphenyl]-4-yl)oxy)benzylidene)thiazolidine-2,4-dioneHela (Cervical)15.3 ± 1.8[6]
PC3 (Prostate)35.1 ± 1.3[6]
Doxorubicin (Standard Chemotherapeutic)N/AHela (Cervical)Not specified, used as positive control[6]
PC3 (Prostate)Not specified, used as positive control[6]
MDA-MB-231 (Breast)Not specified, used as positive control[6]
Tamoxifen (Standard Chemotherapeutic)N/AMCF-7 (Breast)Not specified, used as standard reference[2]
MDA-MB-231 (Breast)Not specified, used as standard reference[2]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the presence of a benzyloxy group is a key contributor to the cytotoxic activity of these biphenyl derivatives. For instance, Compound A , a benzyloxy biphenyl carboxylic acid, demonstrates potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range.[2] This highlights the potential of the benzyloxy moiety in driving the anticancer effects of this compound class.

The hydroxylation pattern on the biphenyl core also plays a crucial role. Compound B , a hydroxylated biphenyl, exhibits even greater potency against melanoma cells with an IC50 value of 1.7 µM.[5] This suggests that the position and nature of substituents on the biphenyl rings are critical determinants of biological activity.

Furthermore, the addition of other heterocyclic moieties, as seen in Compound C , can modulate the anticancer profile. While still active, the IC50 values for Compound C are higher compared to Compounds A and B, indicating that the core biphenyl scaffold might be the primary driver of cytotoxicity, with modifications influencing cell line specificity and overall potency.[6]

The inclusion of a fluorine atom, as in the target scaffold this compound, is anticipated to enhance the metabolic stability and binding interactions with target proteins, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.[7]

Mechanistic Insights: Targeting Key Oncogenic Pathways

While the precise molecular targets of many this compound derivatives are still under investigation, related compounds have been shown to interfere with key signaling pathways implicated in cancer cell proliferation and survival. Two such pathways are the STAT3 and PI3K/Akt signaling cascades.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and angiogenesis.[8] Inhibition of the STAT3 signaling pathway is therefore a promising strategy for cancer therapy. Some biphenyl derivatives have been identified as inhibitors of STAT3.[9]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Dimer->Gene_Expression Biphenyl_Compound 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Derivative Biphenyl_Compound->JAK Inhibition Biphenyl_Compound->STAT3_active Inhibition of Dimerization PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Biphenyl_Compound 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Derivative Biphenyl_Compound->PI3K Inhibition MTT_Assay_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Test Compound & Controls Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The combination of a benzyloxy group, known to contribute to cytotoxicity, and a fluorine atom, which can enhance pharmacokinetic properties, offers a sound rationale for further investigation. Comparative analysis of structurally related compounds reveals that modifications to the biphenyl core and the nature of substituents significantly impact biological activity. The potential mechanisms of action, including the inhibition of key oncogenic pathways like STAT3 and PI3K/Akt, provide a basis for targeted drug design and mechanistic studies. The detailed experimental protocols provided in this guide will empower researchers to rigorously evaluate the efficacy of new derivatives and contribute to the advancement of this promising class of compounds in the field of cancer therapeutics.

References

  • Facile Synthesis and Biological Evaluation of Novel Symmetrical Biphenyls as Antitumor Agents. Bentham Science Publishers. (2012-03-01). [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. (2021-05-26). [Link]

  • Anticancer efficacy of biphenyl‐based compounds in published research studies. ResearchGate. [Link]

  • The Role of Fluorine Substitution in Biphenyl Methylene Imidazole-Type CYP17 Inhibitors for the Treatment of Prostate Carcinoma. PubMed. (2010-06-07). [Link]

  • Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. PMC - NIH. [Link]

  • PI3K and AKT: Unfaithful Partners in Cancer. MDPI. [Link]

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC - PubMed Central. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. NIH. (2023-08-05). [Link]

  • Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. NIH. [Link]

  • Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PMC - PubMed Central. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed. [Link]

  • Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. PubMed. (2016-06-01). [Link]

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A Researcher's Guide to Differentiating Isomers of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, metabolic stability, and toxicity profile. This guide provides an in-depth comparison of the spectroscopic data for positional isomers of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol, a scaffold with potential applications in medicinal chemistry. Understanding the subtle yet significant differences in the spectroscopic signatures of these isomers is crucial for researchers, scientists, and drug development professionals to ensure the correct identification and progression of the desired candidate.

This guide will delve into the nuances of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between the following key isomers:

  • Isomer A: this compound

  • Isomer B: 4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-ol

  • Isomer C: 2'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

The causality behind experimental choices and the interpretation of the resulting data will be explained, providing a self-validating system for the structural elucidation of these and similar fluorinated biphenyl compounds.

The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.[1] For distinguishing isomers, NMR is particularly powerful due to its sensitivity to the electronic effects and spatial relationships of substituents on a molecular scaffold.

¹H NMR Spectroscopy: A First Look at Isomeric Differences

The ¹H NMR spectrum provides a fingerprint of the proton environments within a molecule. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals are all affected by the positions of the fluorine, hydroxyl, and benzyloxy groups on the biphenyl core.

Predicted ¹H NMR Data Comparison

Proton Assignment Isomer A (ppm) Isomer B (ppm) Isomer C (ppm) Key Differentiating Features
OH ~5.0-6.0 (s, br)~5.0-6.0 (s, br)~5.0-6.0 (s, br)Broad singlet, position can vary with concentration and solvent.
CH₂ (Benzyloxy) ~5.1 (s)~5.1 (s)~5.1 (s)Sharp singlet, integrating to 2H.
Aromatic H (Benzyloxy) ~7.3-7.5 (m)~7.3-7.5 (m)~7.3-7.5 (m)Multiplet for the 5 protons of the benzyl group.
Aromatic H (Ring A) H-2: ~7.2 (dd) H-5: ~6.9 (t) H-6: ~7.1 (dd)H-3: ~7.0 (t) H-5: ~6.9 (t) H-6: ~7.2 (dd)H-2: ~7.2 (d) H-5: ~6.9 (t) H-6: ~7.1 (dd)The position of the fluorine atom significantly impacts the chemical shifts and coupling patterns of adjacent protons. In Isomer A, the fluorine at C-3 will result in characteristic ortho and meta H-F couplings. In Isomer B, the fluorine at C-2 will cause a larger downfield shift and distinct coupling for H-3 and H-6. In Isomer C, the benzyloxy group at C-2' will influence the chemical shifts of the protons on ring B.
Aromatic H (Ring B) H-2',6': ~7.4 (d) H-3',5': ~7.0 (d)H-2',6': ~7.4 (d) H-3',5': ~7.0 (d)H-3': ~7.0 (d) H-4': ~7.1 (t) H-5': ~7.3 (dd) H-6': ~7.5 (d)The substitution pattern on ring B is clearly distinguishable. Isomers A and B will show a simple AA'BB' system for the 4'-benzyloxy substituted ring. Isomer C will exhibit a more complex splitting pattern due to the 2'-benzyloxy substitution.

Expertise in Interpretation: The key to differentiating these isomers via ¹H NMR lies in a careful analysis of the aromatic region. The presence of fluorine introduces characteristic splitting patterns (H-F coupling). The magnitude of the coupling constant is distance-dependent, with ortho coupling (³JHF) typically being larger than meta (⁴JHF) and para (⁵JHF) couplings. For instance, in Isomer A, the proton at C-2 will appear as a doublet of doublets due to coupling with H-6 and the fluorine at C-3. In Isomer B, the proton at C-3 will be significantly influenced by the adjacent fluorine.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine induces significant and predictable shifts in the signals of nearby carbon atoms.

Predicted ¹³C NMR Data Comparison

Carbon Assignment Isomer A (ppm) Isomer B (ppm) Isomer C (ppm) Key Differentiating Features
C-F (Ring A) ~160 (d, ¹JCF ≈ 245 Hz)~158 (d, ¹JCF ≈ 245 Hz)~160 (d, ¹JCF ≈ 245 Hz)The carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant.
C-OH (Ring A) ~145 (d, ²JCF ≈ 15 Hz)~147 (d, ³JCF ≈ 3 Hz)~145 (d, ²JCF ≈ 15 Hz)The carbon bearing the hydroxyl group will show a smaller C-F coupling depending on its proximity to the fluorine atom.
C-O (Ring B) ~158~158~157 (d, ³JCF ≈ 4 Hz)The position of the benzyloxy group in Isomer C will influence the chemical shift of the carbon it is attached to and potentially show a small C-F coupling.
Other Aromatic C ---The chemical shifts of all aromatic carbons will be influenced by the substituent positions. The C-F coupling patterns for other carbons (²JCF, ³JCF, ⁴JCF) provide definitive structural information.
CH₂ (Benzyloxy) ~70~70~70The benzyloxy methylene carbon signal is typically found around 70 ppm.

Trustworthiness of the Data: The large, characteristic one-bond C-F coupling constant (¹JCF) is an unmistakable indicator of the carbon directly bonded to fluorine. The two- and three-bond C-F couplings (²JCF and ³JCF) provide invaluable information for assigning the remaining carbon signals and confirming the substitution pattern.

¹⁹F NMR Spectroscopy: The Fluorine-Specific Probe

¹⁹F NMR is a highly sensitive and specific technique for analyzing fluorinated compounds.[2][3] The chemical shift of the fluorine atom is highly dependent on its electronic environment, making it an excellent tool for distinguishing isomers.

Predicted ¹⁹F NMR Data Comparison

Isomer Predicted Chemical Shift (ppm, relative to CFCl₃) Expected Multiplicity
Isomer A -110 to -120Triplet of doublets (td) or multiplet
Isomer B -125 to -135Multiplet
Isomer C -110 to -120Triplet of doublets (td) or multiplet

Authoritative Grounding: The chemical shift of the fluorine atom is influenced by the nature and position of other substituents on the aromatic ring. In general, electron-donating groups in the para position lead to an upfield shift (less negative), while ortho substituents can have more complex effects due to steric and electronic contributions. The multiplicity of the ¹⁹F signal arises from coupling to nearby protons, providing further confirmation of the fluorine's position. For Isomer A, the fluorine at C-3 would couple to the protons at C-2 and C-4, resulting in a more complex multiplet than a simple triplet or doublet.

Experimental Workflow for NMR Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing positional isomers, subtle differences in the fingerprint region can provide supporting evidence.

Predicted IR Data Comparison

Functional Group Isomer A (cm⁻¹) Isomer B (cm⁻¹) Isomer C (cm⁻¹) Key Differentiating Features
O-H stretch (phenol) ~3200-3600 (broad)~3200-3600 (broad)~3200-3600 (broad)A broad absorption due to hydrogen bonding.
C-H stretch (aromatic) ~3030-3100~3030-3100~3030-3100Characteristic of C-H bonds on an aromatic ring.
C-H stretch (aliphatic) ~2850-2960~2850-2960~2850-2960From the benzyloxy CH₂ group.
C=C stretch (aromatic) ~1500-1600~1500-1600~1500-1600Multiple sharp bands.
C-O stretch (ether) ~1240~1240~1240Strong absorption for the aryl-O-CH₂ bond.
C-F stretch ~1150-1200~1150-1200~1150-1200A strong absorption band.
Out-of-plane C-H bending ~750-900~750-900~750-900The pattern of these bands in the fingerprint region can be indicative of the substitution pattern on the aromatic rings.

Expertise in Interpretation: The most significant differences between the isomers in their IR spectra will likely be observed in the fingerprint region (below 1500 cm⁻¹). The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern of the aromatic rings. While subtle, these differences can be used to corroborate the assignments made by NMR.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For isomers, the molecular ion peak (M⁺) will be identical. However, the relative abundances of the fragment ions may differ.

Predicted Mass Spectrometry Data

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
Isomer A 308.1091 (tropylium ion), fragments from cleavage of the biphenyl C-C bond and benzyloxy group.
Isomer B 308.1091 (tropylium ion), potentially different relative intensities of biphenyl fragments due to the influence of the ortho-fluoro group on bond stability.
Isomer C 308.1091 (tropylium ion), fragmentation pattern may show a more pronounced loss of the benzyloxy group due to steric hindrance at the 2'-position.

Trustworthiness of the Data: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. While the fragmentation patterns of these positional isomers might be very similar, techniques like tandem mass spectrometry (MS/MS) could potentially reveal subtle differences in the fragmentation pathways, providing additional evidence for isomer identification.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used. A longer acquisition time and more scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. This is a high-sensitivity nucleus, so a relatively short acquisition time is needed.

  • 2D NMR Acquisition (if necessary): If signal assignments are ambiguous, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to confirm the connectivity of the molecule.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H spectrum, and assign all signals in the ¹H, ¹³C, and ¹⁹F spectra based on chemical shifts, coupling constants, and 2D correlation data.

General IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

General Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. If using HRMS, compare the measured mass to the calculated mass to confirm the elemental composition.

Conclusion

The unambiguous identification of isomers is a critical step in chemical research and drug development. This guide has outlined a systematic approach to differentiate positional isomers of this compound using a combination of powerful spectroscopic techniques. While each method provides valuable information, the synergistic use of ¹H, ¹³C, and ¹⁹F NMR, supported by IR and MS data, allows for a confident and robust structural elucidation. By understanding the principles behind the expected spectral differences, researchers can effectively navigate the challenges of isomer characterization and ensure the integrity of their scientific pursuits.

References

  • Unknown. (n.d.). 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). Retrieved from [Link]

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  • Unknown. (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

  • Forosten, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Unknown. (n.d.). c6cy02413k1.pdf. The Royal Society of Chemistry. Retrieved from [Link]

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  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... Retrieved from [Link]

  • Adam, F., et al. (2016). 4-Benzyloxy-1,1′-biphenyl. ResearchGate. [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Gitu, L., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed Central. [Link]

  • Unknown. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxy-biphenyl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • Al-Saeed, F. A., & Al-Obaidi, R. F. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(46), 5535-5542. [Link]

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  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. The compound 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol is a sophisticated scaffold, featuring a fluorinated biphenyl core that is increasingly prevalent in metabolically stable and potent pharmaceutical candidates.[1] The presence of even minute impurities can drastically alter pharmacological activity, toxicity profiles, and pharmacokinetic properties, making rigorous purity assessment not just a quality control measure, but a foundational component of successful research.

This guide provides an in-depth, comparative analysis of the principal analytical techniques used to assess the purity of synthesized this compound. We move beyond mere protocols to explore the causality behind experimental choices, offering field-proven insights to empower researchers in their selection of the most appropriate methods for their specific needs.

Context: Synthesis and Potential Impurities

A robust purity assessment strategy begins with understanding the potential impurities that may arise during synthesis. The target molecule is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful C-C bond-forming reaction, while efficient, can generate a predictable profile of process-related impurities.

cluster_reactants Reactants cluster_products Products & Impurities A 4-(Benzyloxy)phenyl boronic acid (or ester) Catalyst Pd Catalyst + Base A->Catalyst B 3-Fluoro-4-iodophenol (or triflate) B->Catalyst Target 4'-(Benzyloxy)-3-fluoro- [1,1'-biphenyl]-4-ol Impurity1 Starting Materials (Unreacted A or B) Impurity2 Homocoupling Byproducts (A-A or B-B) Impurity3 Deborylation/Dehalogenation Side Products Catalyst->Target Catalyst->Impurity1 Catalyst->Impurity2 Catalyst->Impurity3 cluster_workflow Purity Assessment Workflow cluster_primary Primary Analysis cluster_confirmation Confirmatory & Structural ID Sample Synthesized Product MP Melting Point (Quick Check) Sample->MP Fast Screen HPLC HPLC-PDA (Quantitative Purity) Sample->HPLC Main Assay NMR NMR (1H, 13C, 19F) (Identity & qNMR) Sample->NMR Structural Confirmation GCMS GC-MS (Volatile Impurities) Sample->GCMS Orthogonal Check Report Certificate of Analysis (Purity >9x%) HPLC->Report NMR->Report GCMS->Report

Sources

Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of a therapeutic candidate is as crucial as its potency. For novel chemical entities like the 4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol series, which possess a scaffold with potential for broad biological activity, a rigorous evaluation of off-target interactions is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this class of compounds, ensuring a thorough understanding of their selectivity profile. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into data interpretation, equipping researchers with the tools to build a robust safety and efficacy profile for their lead candidates.

The this compound scaffold is of interest due to the known biological activities of structurally related molecules. For instance, derivatives of 4-(benzyloxy)-2-bromo-1-fluorobenzene have been investigated as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR), both key players in cancer cell signaling.[1] Furthermore, related benzyloxy-phenyl structures have been explored as peroxisome proliferator-activated receptor alpha (PPARα) agonists, androgen receptor antagonists, and retinoic acid receptor-related orphan receptor C (RORc) inverse agonists.[2][3][4] This known polypharmacology of similar scaffolds underscores the critical need for comprehensive cross-reactivity profiling of any new derivative.

The Strategic Design of a Cross-Reactivity Panel

A well-designed cross-reactivity study begins with the selection of a relevant panel of off-target proteins. This selection should be guided by several factors:

  • Structural Homology: The panel should include proteins that are structurally related to the primary target. For example, if the primary target of a this compound derivative is a specific kinase, the panel should include a broad range of other kinases.

  • Known Off-Targets of Similar Compounds: Literature and database searches for compounds with similar core structures can reveal known off-target interactions that should be investigated.

  • Safety-Critical Proteins: A standard panel of proteins known to be involved in adverse drug reactions should always be included. This typically includes a range of G-protein coupled receptors (GPCRs), ion channels (especially the hERG channel), and various enzymes involved in drug metabolism (e.g., cytochrome P450s).

  • Immunological Targets: Given the potential for small molecules to trigger immune responses, assessing interactions with immune-related targets can be crucial.[5][6][7][8]

Experimental Methodologies for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential for a thorough cross-reactivity assessment. This typically involves a combination of binding assays and functional assays.

Workflow for a Comprehensive Cross-Reactivity Study

Cross_Reactivity_Workflow cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Data Analysis & Interpretation Primary_Assay Primary Target Assay (e.g., Kinase Activity Assay) Potency Determine On-Target Potency (IC50/Ki) Primary_Assay->Potency Panel_Selection Select Cross-Reactivity Panel (Kinases, GPCRs, Ion Channels, etc.) Potency->Panel_Selection Inform Panel Selection Binding_Assays High-Throughput Binding Assays (e.g., Radioligand Binding) Panel_Selection->Binding_Assays Functional_Assays Functional Assays (e.g., Enzyme Activity, Cell-Based) Panel_Selection->Functional_Assays Data_Compilation Compile IC50/Ki Values Binding_Assays->Data_Compilation Functional_Assays->Data_Compilation Selectivity_Index Calculate Selectivity Index Data_Compilation->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis

Caption: Workflow for a typical cross-reactivity screening cascade.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.[9][10] They are particularly useful for screening against large panels of GPCRs and ion channels.

Detailed Protocol: Competitive Radioligand Binding Assay for a Representative GPCR

This protocol outlines a typical filtration-based competitive binding assay.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-ligand)

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The concentration range should typically span at least five log units.

  • Assay Plate Preparation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the various concentrations of the test compound. Also include wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Enzyme Activity Assays: Assessing Functional Consequences

For off-targets that are enzymes, direct measurement of their activity in the presence of the test compound is crucial.[11][12][13][14] A variety of assay formats are available, including fluorescence-based, luminescence-based, and colorimetric assays.[15]

Example: A Fluorescence-Based Kinase Activity Assay

Many kinase assays utilize a peptide substrate that becomes fluorescent upon phosphorylation. The inhibition of the kinase by the test compound results in a decrease in the fluorescent signal. These assays are readily amenable to high-throughput screening.

Immunoassays: Probing for Unwanted Immunological Interactions

Immunoassays, such as ELISAs, can be employed to assess whether the test compound interferes with antibody-antigen interactions or other immunological processes.[16][17][18][19][20][21] This is particularly important for identifying compounds that may cause false positives or negatives in diagnostic immunoassays or have the potential to elicit an immune response.

Data Presentation and Interpretation

The results of a cross-reactivity study are typically presented in a table that summarizes the potency of the test compound against the primary target and a range of off-targets.

Table 1: Hypothetical Cross-Reactivity Profile of a this compound Derivative

Target ClassSpecific TargetAssay TypeIC50 / Ki (nM)
Primary Target Kinase A Kinase Activity 15
KinasesKinase BKinase Activity850
Kinase CKinase Activity>10,000
Kinase DKinase Activity2,300
GPCRsReceptor XRadioligand Binding5,200
Receptor YRadioligand Binding>10,000
Receptor ZRadioligand Binding980
Ion ChannelshERGElectrophysiology>10,000
EnzymesCYP3A4Enzyme Activity7,500

From this data, a selectivity index can be calculated by dividing the off-target IC50/Ki by the on-target IC50/Ki. A higher selectivity index indicates a greater degree of specificity for the primary target. In the hypothetical example above, the compound shows good selectivity against most of the tested off-targets, but the relatively low IC50 for Kinase B and Receptor Z warrants further investigation.

Visualizing Potential Off-Target Signaling

Understanding the potential consequences of off-target binding is crucial. A signaling pathway diagram can help to visualize how an off-target interaction might lead to unintended cellular effects.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Drug_On Biphenyl Derivative Kinase_A Kinase A Drug_On->Kinase_A Inhibits Substrate_A Substrate A Kinase_A->Substrate_A Phosphorylates Cellular_Response_A Desired Therapeutic Effect Substrate_A->Cellular_Response_A Drug_Off Biphenyl Derivative Receptor_Z Receptor Z Drug_Off->Receptor_Z Binds to Second_Messenger Second Messenger Receptor_Z->Second_Messenger Activates Cellular_Response_B Potential Side Effect Second_Messenger->Cellular_Response_B

Caption: Hypothetical on-target and off-target signaling pathways.

Conclusion

A thorough and well-designed cross-reactivity study is a cornerstone of preclinical drug development. For novel chemical series such as the this compound derivatives, understanding the selectivity profile is essential for mitigating the risk of adverse effects and ensuring that the therapeutic potential of the lead compound can be fully realized. By employing a combination of high-quality binding and functional assays and by carefully interpreting the resulting data, researchers can make informed decisions about which candidates to advance into further development. This systematic approach to de-risking new chemical entities is fundamental to the successful translation of promising molecules from the laboratory to the clinic.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.